N-Methyl-d3-2-pyrrolidinone-d6
Description
Structure
3D Structure
Properties
IUPAC Name |
3,3,4,4,5,5-hexadeuterio-1-(trideuteriomethyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-6-4-2-3-5(6)7/h2-4H2,1H3/i1D3,2D2,3D2,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SECXISVLQFMRJM-YNSOAAEFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(=O)N(C(C1([2H])[2H])([2H])[2H])C([2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584442 | |
| Record name | 1-(~2~H_3_)Methyl(~2~H_6_)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185964-60-7 | |
| Record name | 1-(~2~H_3_)Methyl(~2~H_6_)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 185964-60-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Isotopic Purity Verification of N-Methyl-d3-2-pyrrolidinone-d6
This guide provides a comprehensive overview of the synthesis and rigorous isotopic purity analysis of N-Methyl-d3-2-pyrrolidinone-d6 (NMP-d9). Designed for researchers, scientists, and professionals in drug development, this document delves into the causal reasoning behind methodological choices, offering a framework for producing and validating high-purity deuterated solvents and reagents.
Introduction: The Utility of Deuterated NMP
N-Methyl-2-pyrrolidinone (NMP) is a versatile, polar aprotic solvent widely employed in the petrochemical, pharmaceutical, and electronics industries for its exceptional solvating power.[1][2] The deuterated analogue, this compound, in which all nine hydrogen atoms are replaced with deuterium, serves as an invaluable tool in modern analytical and pharmaceutical science. Its primary applications include use as an internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS) and as a non-exchangeable deuterated solvent for Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4] The kinetic isotope effect, resulting from the substitution of hydrogen with the heavier deuterium isotope, can also be leveraged to modulate drug metabolism, potentially enhancing pharmacokinetic profiles.[3]
Achieving a high degree of isotopic purity is paramount for these applications. This guide outlines a robust synthetic protocol and, critically, a self-validating analytical workflow to confirm both the isotopic enrichment and the structural integrity of the final product.
Part 1: Synthesis of this compound
Rationale for Synthetic Route Selection
The most efficient and industrially adopted method for synthesizing NMP is the condensation reaction between γ-butyrolactone (GBL) and methylamine.[1][2] This route is favored due to its high conversion rates, operational simplicity, and the availability of the requisite precursors. For the synthesis of the deuterated target molecule, this translates to the use of γ-butyrolactone-d6 and methylamine-d3.
A critical consideration in this synthesis is the proximity of the boiling points of the starting material, GBL (204-206 °C), and the final product, NMP (202 °C).[1][5] Fractional distillation is therefore an inefficient method for separation. To overcome this, the reaction is strategically designed to use a significant excess of methylamine-d3. This application of Le Châtelier's principle drives the reaction to near-complete conversion of the GBL-d6, simplifying the subsequent purification process to the removal of excess methylamine and the water-d2 byproduct.[1]
Reaction Mechanism
The synthesis proceeds via a two-step mechanism:
-
Nucleophilic Acyl Substitution: The nucleophilic methylamine-d3 attacks the electrophilic carbonyl carbon of the γ-butyrolactone-d6 ring. This opens the lactone ring to form an intermediate N-methyl-d3-γ-hydroxy-butyramide-d6. This initial reaction is reversible.[1]
-
Dehydration and Cyclization: Under heat and pressure, the intermediate undergoes an intramolecular dehydration reaction. The hydroxyl group is eliminated as a molecule of heavy water (D₂O), and the amide nitrogen attacks the terminal carbon, forming the stable five-membered pyrrolidinone ring to yield the final product, this compound.[1]
Experimental Protocol: Synthesis
This protocol is adapted from the established industrial synthesis of NMP. Researchers should perform a thorough risk assessment before proceeding.
Table 1: Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity |
|---|---|---|---|
| γ-Butyrolactone-d6 | C₄D₆O₂ | 92.13 | 1.0 mol |
| Methylamine-d3 (in D₂O) | CD₃ND₂ | 36.09 | 1.8 mol (1.8x excess) |
| High-pressure reactor | - | - | 1 |
| Distillation apparatus | - | - | 1 |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed |
Procedure:
-
Reactor Charging: Charge a high-pressure stainless-steel autoclave with γ-butyrolactone-d6 (1.0 mol).
-
Amine Addition: Add the solution of methylamine-d3 (1.8 mol) to the reactor. Seal the reactor according to the manufacturer's specifications.
-
Reaction Conditions: Heat the reactor to 250-280 °C. The pressure will rise due to the formation of water-d2 and the vapor pressure of the reactants. Maintain these conditions for 4-5 hours with constant stirring.
-
Cooling and Depressurization: Allow the reactor to cool to room temperature. Carefully vent the excess methylamine-d3 in a well-ventilated fume hood or capture it for recycling.
-
Crude Product Recovery: Open the reactor and transfer the liquid product mixture to a round-bottom flask.
-
Purification:
-
Amine Removal: Perform a simple distillation to remove any residual methylamine-d3 and the bulk of the water-d2 byproduct.[1]
-
Final Distillation: Set up a fractional distillation apparatus. The bottom product from the initial distillation is carefully distilled under reduced pressure. Collect the fraction boiling at ~202 °C (at atmospheric pressure) as the pure this compound.[1]
-
Drying: Dry the collected product over anhydrous sodium sulfate and filter to remove the drying agent.
-
Part 2: Isotopic Purity and Structural Verification
The synthesis of a deuterated compound is incomplete without a rigorous validation of its isotopic composition. A multi-pronged analytical approach combining mass spectrometry and NMR spectroscopy provides a self-validating system for confirming isotopic purity and structural integrity.[6][7]
Isotopic Enrichment vs. Species Abundance
It is crucial to distinguish between two key terms:[8]
-
Isotopic Enrichment: Refers to the percentage of deuterium at a specific labeled position. For a starting material with 99.5% D enrichment, there is a 99.5% probability of finding a deuterium atom at any given labeled site.
-
Species Abundance: Refers to the percentage of the entire population of molecules that has a specific isotopic composition (e.g., the fully deuterated d9 species).
A starting material with 99.5% isotopic enrichment will not result in a product where 99.5% of the molecules are the d9 species due to the statistical probability of a hydrogen atom being present at one or more of the nine possible sites.[8]
Analytical Workflow Overview
The recommended workflow involves a parallel analysis using High-Resolution Mass Spectrometry (HRMS) and quantitative NMR (qNMR). HRMS provides the distribution of all isotopologues (d9, d8, d7, etc.), while NMR confirms the location of deuterium and quantifies the enrichment at each specific site. The results from both techniques must be corroborative for the analysis to be considered valid.[7]
Mass Spectrometry for Isotopologue Distribution
Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) is an exceptionally sensitive and rapid method for determining the isotopic purity of deuterated compounds.[9][10] It can distinguish between the different H/D isotopologue ions based on their precise mass-to-charge ratios.[9]
2.3.1. Experimental Protocol: LC-ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the synthesized this compound (e.g., 1 µg/mL) in a suitable solvent such as acetonitrile/water with 0.1% formic acid.[11]
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., TOF or Orbitrap) coupled with a liquid chromatography system.
-
Analysis: Infuse the sample directly or perform a chromatographic separation. Acquire the full scan mass spectrum in positive ion mode, ensuring sufficient resolution to separate the isotopic peaks. The protonated molecular ion [M+H]⁺ for the d9 species will be at m/z 109.19.[11]
-
Data Processing: Extract the ion chromatograms for all expected isotopologues (from d0 to d9). Integrate the peak areas for each isotopologue. The isotopic purity is calculated based on the relative abundance of the target d9 ion compared to the sum of all isotopologue ions.[9][10]
2.3.2. Data Interpretation
The analysis provides a clear distribution of the different deuterated species in the sample.
Table 2: Example High-Resolution Mass Spectrometry Data
| Isotopologue | Formula | Expected [M+H]⁺ (m/z) | Observed Intensity (Area) | Relative Abundance (%) |
|---|---|---|---|---|
| NMP-d9 | C₅D₉NO | 109.19 | 9,750,000 | 97.50 |
| NMP-d8 | C₅HD₈NO | 108.18 | 230,000 | 2.30 |
| NMP-d7 | C₅H₂D₇NO | 107.17 | 15,000 | 0.15 |
| NMP-d6 | C₅H₃D₆NO | 106.17 | 5,000 | 0.05 |
| ... | ... | ... | ... | ... |
| Total | | | 10,000,000 | 100.00 |
NMR Spectroscopy for Site-Specific Analysis
While MS provides the overall isotopic distribution, NMR spectroscopy is essential for confirming that deuteration has occurred at the correct positions and for quantifying the level of enrichment at those sites.[12][13]
2.4.1. Experimental Protocol: Quantitative NMR (qNMR)
-
Sample Preparation: Accurately weigh a sample of the synthesized this compound into an NMR tube. Add a precise amount of a high-purity, non-deuterated internal standard with a known concentration.
-
¹H NMR Analysis:
-
Acquire a ¹H NMR spectrum. The signals from any residual protons in the NMP-d9 molecule will be visible.
-
By comparing the integration of these residual proton signals to the integration of the known internal standard, the exact amount of non-deuterated material can be quantified, providing a highly accurate measure of overall isotopic enrichment.[8]
-
-
²H NMR Analysis:
-
Acquire a ²H (Deuterium) NMR spectrum. This directly observes the deuterium nuclei.[12]
-
The spectrum should show distinct signals corresponding to the deuterons on the methyl group (-CD₃) and the three methylene groups in the pyrrolidinone ring (-CD₂-), confirming the positions of deuteration. The relative integrals of these peaks should correspond to the 3:2:2:2 ratio of deuterons in the molecule.
-
2.4.2. Data Interpretation
-
¹H NMR: The absence or extreme reduction of signals in the regions corresponding to the methyl and ring protons confirms successful deuteration. The precise quantification via an internal standard gives the overall isotopic purity.
-
²H NMR: The presence and correct integration of signals confirm that the deuterium is located on the correct carbon atoms, verifying the structural integrity of the isotopic labeling.
By combining the powerful, complementary data from both HRMS and qNMR, a complete and trustworthy profile of the synthesized this compound is achieved, ensuring its suitability for the most demanding research applications.
References
-
Zhang, Y., et al. (2023). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 37(S1), e9453. Available at: [Link]
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Pate, B. H., & Peebles, S. A. (2025-09-12). Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. National Institutes of Health. Available at: [Link]
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Kumar, A., et al. (2023). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 15(7), 917-924. Available at: [Link]
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Zhang, Y., et al. (2022). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. ResearchGate. Available at: [Link]
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Anonymous. (n.d.). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Concert Pharmaceuticals. Available at: [Link]
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Royal Society of Chemistry. (2023). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. RSC Publishing. Available at: [Link]
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Kumar, A., et al. (2023). Strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. ResearchGate. Available at: [Link]
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Anonymous. (2022). Evaluating the use of NMR for the determination of deuterium abundance in water. Utrecht University. Available at: [Link]
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U.S. Food and Drug Administration. (2011). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. FDA. Available at: [Link]
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Yurui (Shanghai) Chemical Co., Ltd. (2025). N-Methyl-Pyrrolidone(NMP):Synthesis Method of NMP. Yurui Chemical. Available at: [Link]
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SLS. (n.d.). This compound | 615854-1G | SIGMA-ALDRICH. Scientific Laboratory Supplies. Available at: [Link]
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Chahrour, O. (2014). Determination of Isotopic Purity by Accurate Mass LC/MS. ResearchGate. Available at: [Link]
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Navigating Bioanalytical Frontiers: A Technical Guide to N-Methyl-d3-2-pyrrolidinone-d6
For researchers, scientists, and drug development professionals, the pursuit of analytical precision is paramount. In the landscape of modern bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), the choice of internal standard can dictate the success or failure of a study. This guide provides an in-depth exploration of N-Methyl-d3-2-pyrrolidinone-d6, a deuterated analog of N-methyl-2-pyrrolidone (NMP), offering insights into its properties, applications, and the rationale behind its use as a superior internal standard in demanding analytical workflows.
The Imperative for Isotopic Labeling in Bioanalysis
In quantitative bioanalysis, an internal standard (IS) is introduced to a sample at a known concentration to correct for variability during sample preparation and analysis.[1][2] The ideal IS co-elutes with the analyte of interest and exhibits similar ionization efficiency, thereby compensating for matrix effects and fluctuations in instrument response.[3][4] While structurally similar analogs can be used, stable isotope-labeled (SIL) internal standards are considered the gold standard.[4] Deuteration, the replacement of hydrogen atoms with their heavier isotope, deuterium, provides a mass shift that is easily detectable by a mass spectrometer without significantly altering the physicochemical properties of the molecule.[3]
Core Properties of this compound
This compound is a synthetic, isotopically labeled form of N-methyl-2-pyrrolidone, a widely used aprotic solvent in the pharmaceutical and chemical industries.[5][6][7][8] The deuteration at both the N-methyl group and the pyrrolidinone ring results in a mass increase of nine atomic mass units (M+9) compared to the parent molecule.[9][10]
Physical and Chemical Data
The physical and chemical properties of this compound are summarized in the table below. For comparative purposes, the properties of its non-deuterated analog, N-Methyl-2-pyrrolidone (NMP), are also included.
| Property | This compound | N-Methyl-2-pyrrolidone (NMP) | Source(s) |
| Molecular Formula | C₅D₉NO | C₅H₉NO | [10][11] |
| Molecular Weight | 108.19 g/mol | 99.13 g/mol | [1][11] |
| CAS Number | 185964-60-7 | 872-50-4 | [10][11] |
| Boiling Point | 202 °C (lit.) | 202-204 °C | [5][9][12] |
| Density | 1.125 g/mL at 25 °C | 1.028 g/cm³ | [5][9][12] |
| Isotopic Purity | ≥98 atom % D | N/A | [10][11] |
| Appearance | Colorless liquid | Colorless liquid | [5][13] |
| Solubility | Miscible with water and most organic solvents | Miscible with water and most organic solvents | [5] |
| Flash Point | 86 °C (closed cup) | 91 °C | [8][9][14] |
Spectroscopic Profile
The defining characteristic of this compound is its mass spectrum, which shows a molecular ion peak that is 9 mass units higher than that of NMP.[15] In a mass spectrometer, this distinct mass difference allows for the clear differentiation of the internal standard from the analyte, even if they co-elute chromatographically.
While specific spectra for this compound are not readily published, the following can be inferred:
-
¹H NMR: The proton NMR spectrum is expected to show a significant reduction or absence of signals corresponding to the N-methyl and pyrrolidinone ring protons due to the high degree of deuteration.[15]
-
¹³C NMR: The carbon-13 NMR spectrum would be similar to that of NMP, with slight shifts possible due to the isotopic substitution.
-
IR Spectroscopy: The infrared spectrum would show characteristic C-D stretching vibrations at lower wavenumbers compared to the C-H stretches in NMP. The fundamental carbonyl (C=O) stretch would remain a prominent feature.
Synthesis and Quality Control
The synthesis of this compound typically involves a catalytic hydrogen-deuterium (H/D) exchange reaction on the N-methyl-2-pyrrolidone molecule.[15] This process is conducted under controlled conditions to achieve a high level of isotopic enrichment.
Caption: A generalized workflow for the synthesis of this compound.
Quality control is critical to ensure the suitability of the deuterated standard. Gas chromatography-mass spectrometry (GC-MS) is employed to confirm the isotopic purity and to identify any residual non-deuterated NMP or other impurities.[15] Nuclear Magnetic Resonance (NMR) spectroscopy is also used to verify the extent and position of deuteration.[15]
Applications in Drug Development and Research
The primary application of this compound is as an internal standard in quantitative bioanalytical methods, particularly those involving LC-MS/MS.[12] Its utility is especially pronounced in drug metabolism and pharmacokinetic (DMPK) studies.[16][17][18][19]
The Gold Standard Internal Standard in Bioanalysis
In a typical bioanalytical workflow, a biological matrix such as plasma or urine is first spiked with this compound. The sample then undergoes extraction to isolate the analyte and the internal standard. During LC-MS/MS analysis, the deuterated standard co-elutes with the non-deuterated analyte, experiencing the same degree of ion suppression or enhancement. The ratio of the analyte's peak area to the internal standard's peak area is then used to quantify the analyte's concentration, ensuring high accuracy and precision.[12]
Caption: A simplified workflow for a bioanalytical assay using a deuterated internal standard.
Case Study: Depletion Study of NMP in Swine Liver
A validated hydrophilic interaction LC-MS/MS method was developed for the determination of NMP residue in swine liver, utilizing this compound as the internal standard.[12] The multiple reaction monitoring (MRM) transitions were 100→58 for NMP and 109→62 for the deuterated internal standard.[11][12] This study demonstrated that the deuterated standard effectively compensated for ion suppression effects and injection-to-injection variability, enabling accurate quantification of NMP residues.[12]
Mechanistic Studies
Beyond its role as an internal standard, this compound can be used in mechanistic studies of chemical reactions. For instance, it has been employed to investigate the base-catalyzed carbon-alkylation of potassium enolates with styrenes.[10][14][20] The isotopic labeling allows researchers to track the fate of the solvent molecule and elucidate reaction pathways.
Experimental Protocol: A General Bioanalytical Method Validation Approach
The following is a generalized, step-by-step methodology for the validation of a bioanalytical method for the quantification of NMP in a biological matrix using this compound as an internal standard, based on established guidelines.[21][22][23]
Objective: To validate a robust and reliable LC-MS/MS method for the quantification of N-methyl-2-pyrrolidone in plasma.
1. Preparation of Stock and Working Solutions: a. Prepare a 1 mg/mL stock solution of NMP and this compound in a suitable organic solvent (e.g., acetonitrile).[21] b. Prepare a series of working solutions of NMP for calibration standards and quality control (QC) samples by serial dilution of the stock solution. c. Prepare a working solution of this compound at a fixed concentration.
2. Preparation of Calibration Standards and Quality Control Samples: a. Spike blank plasma with the appropriate NMP working solutions to create a calibration curve with at least six non-zero concentration levels. b. Prepare QC samples at low, medium, and high concentrations in the same manner.
3. Sample Extraction: a. To 100 µL of plasma sample (calibrator, QC, or unknown), add the internal standard working solution. b. Add a protein precipitation agent (e.g., acetonitrile) and vortex to mix. c. Centrifuge to pellet the precipitated proteins. d. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. e. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis: a. LC System: A suitable HPLC or UPLC system. b. Column: A column appropriate for the separation of a polar compound (e.g., a HILIC column).[12] c. Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer.[21] d. Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. e. MRM Transitions: Monitor the transitions m/z 100 → 58 for NMP and m/z 109 → 62 for this compound.[12]
5. Method Validation Parameters: a. Selectivity: Analyze blank plasma from multiple sources to ensure no endogenous interferences at the retention times of the analyte and internal standard. b. Linearity: Assess the linearity of the calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration and performing a linear regression. c. Accuracy and Precision: Analyze replicate QC samples at multiple concentration levels on different days to determine the intra- and inter-day accuracy and precision. d. Matrix Effect: Evaluate the ion suppression or enhancement by comparing the response of the analyte in post-extraction spiked plasma to that in a neat solution. e. Recovery: Determine the extraction efficiency of the analyte and internal standard. f. Stability: Assess the stability of the analyte in plasma under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability).
Safety and Handling
This compound is classified as a hazardous substance. It is crucial to handle this compound in a well-ventilated laboratory, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H360D (May damage the unborn child).[9][10][14]
-
Precautionary Statements: P202 (Do not handle until all safety precautions have been read and understood), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[9][10][14]
-
Storage: Store in a tightly sealed container in a cool, dry place away from light and moisture.[24]
Conclusion
This compound stands as a testament to the power of isotopic labeling in advancing analytical science. Its physicochemical properties, which closely mimic those of its non-deuterated counterpart, combined with its distinct mass signature, make it an invaluable tool for researchers in drug development and other scientific disciplines. By providing a stable and reliable point of reference, this deuterated compound enables the acquisition of high-quality, reproducible data, ultimately contributing to the development of safer and more effective medicines.
References
-
Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue: Applied to a depletion study of N-methyl-2-pyrrolidinone in swine liver following intramuscular administration of drug N-methyl-2-pyrrolidinone formulation - PubMed. (n.d.). PubMed. Retrieved January 13, 2026, from [Link]
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This compound | 615854-1G - Scientific Laboratory Supplies. (n.d.). Scientific Laboratory Supplies. Retrieved January 13, 2026, from [Link]
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Internal standards in regulated bioanalysis: putting in place a decision-making process during method development. (2019). Bioanalysis. Retrieved January 13, 2026, from [Link]
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N-methyl pyrrolidinone | - atamankimya.com. (n.d.). Ataman Kimya. Retrieved January 13, 2026, from [Link]
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Internal standards in regulated bioanalysis: putting in place a decision-making process during method development - PubMed. (n.d.). PubMed. Retrieved January 13, 2026, from [Link]
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N-Methyl-2-pyrrolidone - MassBank. (n.d.). MassBank. Retrieved January 13, 2026, from [Link]
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METHOD OF ANALYSIS N–methyl–2-pyrrolidone - FDA. (2011). U.S. Food and Drug Administration. Retrieved January 13, 2026, from [Link]
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Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. (n.d.). United Nations Office on Drugs and Crime. Retrieved January 13, 2026, from [Link]
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The influence of DMPK as an integrated partner in modern drug discovery - PubMed. (n.d.). PubMed. Retrieved January 13, 2026, from [Link]
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The Role of DMPK Studies in Drug Discovery | Blog - Aurigene Pharmaceutical Services. (2021). Aurigene Pharmaceutical Services. Retrieved January 13, 2026, from [Link]
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LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis - KCAS Bio. (2020). KCAS Bioanalytical & Biomarker Services. Retrieved January 13, 2026, from [Link]
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Drug Metabolism and Pharmacokinetics (DMPK) | RTI International. (n.d.). RTI International. Retrieved January 13, 2026, from [Link]
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N-Methyl-2-pyrrolidone by GC/FID or GC/NPD - Analytical Method. (n.d.). SGS. Retrieved January 13, 2026, from [Link]
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NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010). Organometallics. Retrieved January 13, 2026, from [Link]
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(PDF) Review of pharmaceutical applications of N-methyl-2-pyrrolidone - ResearchGate. (2010). ResearchGate. Retrieved January 13, 2026, from [Link]
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Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed. (n.d.). PubMed. Retrieved January 13, 2026, from [Link]
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2-Pyrrolidinone, 1-methyl- - the NIST WebBook. (n.d.). NIST WebBook. Retrieved January 13, 2026, from [Link]
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The Gold Standard in Quantitative Analysis: A Technical Guide to the Application of N-Methyl-d3-2-pyrrolidinone-d6 in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl-2-pyrrolidone (NMP) is a versatile organic solvent with a broad range of applications across the petrochemical, polymer, and pharmaceutical industries.[1] Its utility as a solvent for a wide array of materials has made it indispensable in many manufacturing processes. In the pharmaceutical sector, NMP is employed in drug formulations for both oral and transdermal delivery routes.[1] Given its widespread use, the accurate and precise quantification of NMP and its metabolites in various biological and environmental matrices is of paramount importance for pharmacokinetic studies, toxicological risk assessments, and environmental monitoring.
The gold standard for such quantitative analysis is mass spectrometry, a technique renowned for its sensitivity and selectivity. However, the accuracy of mass spectrometric quantification can be compromised by several factors, including sample loss during preparation and matrix effects during analysis. To overcome these challenges, the use of a stable isotope-labeled internal standard is essential. This guide provides an in-depth technical overview of N-Methyl-d3-2-pyrrolidinone-d6, a deuterated analog of NMP, and its critical role as an internal standard in modern analytical research.
Chapter 1: The Principle of Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision in quantitative analysis.[2] The fundamental principle of IDMS involves the addition of a known amount of an isotopically enriched form of the analyte (the internal standard) to the sample prior to any sample processing.[3] This "isotope dilution" allows for the correction of analyte loss during sample preparation and measurement, as the analyte and the internal standard are assumed to behave identically during these steps.
The superiority of IDMS lies in its ability to mitigate the common sources of error in quantitative analysis. By using an internal standard that is chemically identical to the analyte but has a different mass, the ratio of the analyte to the internal standard can be measured by a mass spectrometer. This ratio remains constant even if there is sample loss during extraction or if matrix components suppress or enhance the signal. This compound is an ideal internal standard for the quantification of NMP because it co-elutes with NMP during chromatographic separation but is easily distinguished by its higher mass.
Chapter 2: Physicochemical Properties and Synthesis of this compound
This compound is a stable, isotopically labeled form of NMP. The deuterium atoms replace hydrogen atoms on both the methyl group and the pyrrolidinone ring, resulting in a significant mass shift that is easily detectable by mass spectrometry.
| Property | Value |
| CAS Number | 185964-60-7[4] |
| Molecular Formula | C₅D₉NO[4] |
| Molecular Weight | 108.19 g/mol [4] |
| Isotopic Purity | ≥98 atom % D[4] |
| Boiling Point | 202 °C (lit.)[5] |
The synthesis of this compound is typically achieved through catalytic hydrogen-deuterium (H/D) exchange reactions on the NMP molecule. This process ensures high levels of deuteration and isotopic purity, which are critical for its function as an internal standard.
Step-by-Step Protocol: Quantification of NMP in Human Plasma
This protocol provides a detailed methodology for the quantification of NMP in human plasma using protein precipitation for sample cleanup followed by LC-MS/MS analysis.
Materials and Reagents:
-
N-Methyl-2-pyrrolidone (NMP) analytical standard
-
This compound internal standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (blank)
-
Calibrated micropipettes and tips
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system
Preparation of Stock Solutions and Standards:
-
NMP Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of NMP standard and dissolve it in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the NMP stock solution with a 50:50 mixture of methanol and water to create calibration standards at various concentrations.
-
Internal Standard Working Solution (1 µg/mL): Dilute the internal standard stock solution with acetonitrile.
Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (1 µg/mL) to each tube and vortex briefly.
-
Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex each tube vigorously for 30 seconds.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumental Parameters:
| Parameter | Example Condition |
| LC System | UHPLC |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| NMP Transition | m/z 100 → 58 |
| This compound Transition | m/z 109 → 62 |
Data Analysis and Quantification:
-
Integrate the peak areas for both the NMP and this compound MRM transitions.
-
Calculate the peak area ratio of NMP to the internal standard for each sample, calibrator, and quality control.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of NMP in the unknown samples by interpolating their peak area ratios from the calibration curve.
Chapter 5: Method Validation and Quality Control
To ensure the reliability and trustworthiness of the analytical data, the method must be thoroughly validated according to international guidelines. Key validation parameters include:
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
-
Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Conclusion
This compound is an indispensable tool for researchers, scientists, and drug development professionals who require accurate and precise quantification of N-Methyl-2-pyrrolidone. Its use as an internal standard in isotope dilution mass spectrometry provides a robust and reliable method for correcting for sample preparation variability and matrix effects, thereby ensuring the integrity of the analytical data. This technical guide has provided a comprehensive overview of the principles, applications, and a detailed experimental workflow for the use of this compound, highlighting its critical role in advancing research in pharmacokinetics, environmental science, and pharmaceutical development.
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Introduction: The Role of Isotopic Labeling in Advancing Analytical Precision
An In-Depth Technical Guide to N-Methyl-d3-2-pyrrolidinone-d6 for Researchers and Drug Development Professionals
In the landscape of modern pharmaceutical research and development, the demand for analytical precision is paramount. The ability to accurately quantify compounds in complex biological matrices is a cornerstone of pharmacokinetics, toxicology, and clinical trial data. This compound, a deuterated analog of N-Methyl-2-pyrrolidone (NMP), has emerged as a critical tool in meeting this demand. NMP is a widely used organic solvent in the pharmaceutical industry, valued for its high solubilizing capacity[1]. Consequently, monitoring its presence and the levels of its metabolites in biological systems is essential for both occupational health and patient safety assessments[2].
This guide provides a comprehensive overview of this compound, delving into its fundamental properties, synthesis, and critical applications. As a stable isotope-labeled (SIL) compound, its primary utility lies in its function as an internal standard for quantitative analysis by mass spectrometry (MS) and as a specialized solvent in Nuclear Magnetic Resonance (NMR) spectroscopy[3][4]. By offering a near-identical chemical behavior to its unlabeled counterpart but with a distinct mass, it enables a level of analytical accuracy that is indispensable in regulated drug development environments.
Core Physicochemical Properties
This compound is specifically engineered to have deuterium atoms replacing hydrogen atoms at both the N-methyl group and across the pyrrolidinone ring[3]. This extensive labeling results in a significant mass shift, making it easily distinguishable from the native compound in mass spectrometric analyses.
| Property | Value | Source(s) |
| CAS Number | 185964-60-7 | [5][6] |
| Molecular Formula | C₅D₉NO | [5] |
| Molecular Weight | 108.19 g/mol | [5][6] |
| Synonyms | 1-Methyl-d3-2-pyrrolidinone-d6, Deuterated methylpyrrolidinone | [5] |
| Isotopic Purity | ≥98 atom % D | [5] |
| Mass Shift vs. Unlabeled | M+9 | |
| Boiling Point | 202 °C (lit.) | [7] |
| Density | 1.125 g/mL at 25 °C | |
| Appearance | Colorless Liquid | [8] |
Synthesis and Isotopic Incorporation
The synthesis of this compound is a multi-stage process that begins with the production of its non-deuterated precursor, NMP.
Foundational Synthesis of N-Methyl-2-pyrrolidinone (NMP)
The industrial synthesis of NMP is primarily achieved through the reaction of gamma-butyrolactone (GBL) with monomethylamine (MMA)[9][10]. This reaction proceeds in two main steps:
-
Ring-opening and Amidation: GBL reacts with methylamine to form the intermediate, N-methyl-γ-hydroxybutyramide[9].
-
Dehydration and Cyclization: This intermediate undergoes intramolecular dehydration at elevated temperatures to yield NMP and water[9]. To drive the reaction to completion and simplify purification, an excess of methylamine is typically used[9].
Caption: Foundational synthesis of NMP from GBL and MMA.
Deuteration Methodologies
To produce this compound, the pre-formed NMP molecule undergoes catalytic hydrogen-deuterium (H/D) exchange reactions[3]. Achieving the specific deuteration pattern, with deuterium atoms on both the methyl group and the pyrrolidinone ring, requires precise control over the reaction conditions. The protons on the carbon atoms alpha to the carbonyl group and the nitrogen are more acidic and thus more susceptible to exchange, which can be leveraged for targeted deuteration[3].
Core Application: Internal Standard in Mass Spectrometry
The quintessential role of this compound in drug development is as an internal standard (IS) for quantitative bioanalysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[2][4][11][12].
Causality Behind its Efficacy as an Internal Standard
An ideal internal standard co-elutes with the analyte of interest and experiences identical effects from sample preparation (e.g., extraction recovery) and ionization in the mass spectrometer. Because this compound is chemically identical to NMP, it fulfills these criteria almost perfectly. Its slightly different physicochemical properties due to the heavier deuterium atoms are generally negligible in chromatographic separation and extraction efficiency. However, its M+9 mass difference allows the mass spectrometer to detect and quantify it and the unlabeled NMP simultaneously and without interference. This ratiometric approach corrects for variations in sample handling and instrument response, leading to highly accurate and precise quantification.
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N-Methyl-d3-2-pyrrolidinone-d6 safety data sheet and handling
An In-Depth Technical Guide to the Safe Handling of N-Methyl-d3-2-pyrrolidinone-d6 for Research and Development
Introduction
This compound (CAS No. 185964-60-7) is a deuterated isotopic analog of N-Methyl-2-pyrrolidone (NMP), a versatile aprotic solvent widely employed in the pharmaceutical, petrochemical, and microelectronics industries.[1][2][3] In research and drug development, its use is critical for mechanistic studies, particularly in tracing metabolic pathways and elucidating reaction mechanisms where kinetic isotope effects are investigated.[4]
While the isotopic labeling is key to its scientific application, it does not significantly alter the compound's chemical reactivity or toxicological profile from a handling and safety perspective. Therefore, the safety protocols for this compound are fundamentally governed by the well-established data for its protio analog, NMP.[2] This guide provides a comprehensive overview of the material's properties, hazards, and the necessary protocols for its safe handling, storage, and disposal in a laboratory setting, synthesized from authoritative safety data and field-proven best practices.
Section 1: Compound Profile and Hazard Identification
A thorough understanding of the physical properties and inherent hazards of this compound is the foundation of a robust safety plan.
Physical and Chemical Properties
The substitution of hydrogen with deuterium results in a slightly higher molecular weight and density compared to the parent compound, but other key physical properties remain largely unchanged.[1]
| Property | This compound | N-Methyl-2-pyrrolidone (NMP) | Data Source(s) |
| CAS Number | 185964-60-7 | 872-50-4 | [5] |
| Molecular Formula | C₅D₉NO | C₅H₉NO | [1] |
| Molecular Weight | 108.19 g/mol | 99.13 g/mol | [1][6] |
| Appearance | Colorless liquid | Colorless liquid | [3][7] |
| Odor | Mild amine-like | Mild amine-like | [3][7] |
| Boiling Point | ~202 °C | 202 - 204 °C | [4][8] |
| Flash Point | 86 °C (186.8 °F) - closed cup | 86 - 91 °C (187 - 196 °F) | [9][10] |
| Density | 1.125 g/mL at 25 °C | 1.028 - 1.030 g/mL at 20-25 °C | [5][9] |
| Water Solubility | Miscible | Completely Miscible | [3][5][7] |
| Vapor Pressure | Not specified; expected to be slightly lower than NMP | ~0.3 hPa at 20 °C | [5][9] |
Core Hazard Analysis
The primary hazards associated with this compound are identical to those of NMP. The substance is classified as a reproductive toxicant, a skin/eye irritant, and a combustible liquid.[9]
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) |
| Reproductive Toxicity | Health Hazard | Danger | H360D: May damage the unborn child.[2][9] |
| Skin & Eye Irritation | Exclamation Mark | Danger | H315: Causes skin irritation.[9]H319: Causes serious eye irritation.[9] |
| Respiratory Irritation | Exclamation Mark | Danger | H335: May cause respiratory irritation.[9] |
| Flammability | (None for Combustible Liquid, Cat. 4) | Warning | H227: Combustible liquid.[11] |
The most critical hazard is its classification as a Category 1B Reproductive Toxicant .[5] Studies have demonstrated that exposure to NMP can pose a risk of developmental toxicity.[2][12][13] This necessitates stringent controls to prevent exposure, particularly for researchers of child-bearing potential. Furthermore, the compound can be absorbed through the skin, making dermal contact a significant route of exposure.[5][10][12]
Section 2: Risk Assessment and the Hierarchy of Controls
Effective safety management requires a systematic approach to risk mitigation. The hierarchy of controls provides a framework for implementing the most effective and reliable safety measures.
Caption: Decision workflow for selecting appropriate PPE.
Methodology:
-
Eye/Face Protection : At a minimum, ANSI Z87.1-compliant chemical safety goggles must be worn. [14]If there is a significant risk of splashing (e.g., during transfers of larger volumes), a face shield should be worn in addition to goggles. [15]2. Hand Protection : Due to the risk of skin absorption and irritation, appropriate chemical-resistant gloves are mandatory. Butyl rubber and FEP Teflon gloves offer the best resistance to NMP. [16]PVC-coated gloves should be avoided as the coating can be dissolved by NMP. [16]Double-gloving is recommended as a best practice.
-
Skin and Body Protection : A flame-resistant laboratory coat must be worn and kept fully fastened. [15]Additional protective clothing, such as a chemically resistant apron, may be required for larger-scale work. [16]
Protocol 3.2: Laboratory Handling and Use
All manipulations of this compound must be performed within a certified chemical fume hood to minimize inhalation exposure. [17] Methodology:
-
Preparation : Before starting, ensure the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary equipment or ignition sources. [12]2. Dispensing : When transferring the liquid, use a grounded funnel to prevent static discharge, especially for larger quantities. [12]Work slowly to avoid creating aerosols or splashes.
-
Heating : If heating is required, use a controlled heating mantle or bead bath. Do not use an open flame. Since the flash point is 86 °C, ensure that surface temperatures do not approach this value in an open system. 4. Post-Handling : After use, ensure the primary container is tightly sealed. [18]Decontaminate the work surface. Remove gloves using the proper technique and dispose of them as hazardous waste. Wash hands thoroughly with soap and water. [17]
Protocol 3.3: Storage and Transport
Proper storage is crucial to maintain the integrity of the compound and ensure safety.
Methodology:
-
Location : Store the compound in a cool, dry, and well-ventilated area designated for toxic and combustible chemicals. [17][18]The storage area should be separate from strong oxidizing agents, strong acids, and strong bases, with which NMP can react violently. [5][7]2. Container : Keep the container tightly closed to prevent the absorption of moisture (as NMP is hygroscopic) and the escape of vapors. [3][12][18]For electronic-grade samples, high-density polyethylene bottles are recommended to prevent leaching from glass. [16]3. Environment : Protect the container from physical damage, direct sunlight, and heat sources. [12][17][18]4. Labeling : Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings. [18]
Section 4: Emergency Procedures
Preparedness for emergencies is a non-negotiable aspect of laboratory safety.
Spill Response
Immediate and correct response to a spill can prevent a minor incident from escalating.
Caption: Decision tree for responding to a chemical spill.
Methodology:
-
Evacuate and Alert : For large spills, immediately alert personnel in the vicinity and evacuate the area. [14][17]2. Control Ignition Sources : Remove all sources of ignition from the area. [12][17]3. Ventilate : Ensure the area is well-ventilated.
-
Containment : For small spills that you are trained to handle, wear appropriate PPE. Contain the spill using an inert absorbent material like vermiculite, sand, or a commercial sorbent pad. [12][17]Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Cleanup : Carefully collect the absorbent material and place it into a sealable, properly labeled container for hazardous waste disposal. [12]6. Decontamination : Clean the spill area thoroughly with soap and water.
First Aid Measures
Immediate medical attention is often required. Show the Safety Data Sheet to the attending physician. [5]
| Exposure Route | First Aid Protocol |
|---|---|
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. [9][11] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. [9][11] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. [5][11][12]|
Fire Fighting
This compound is a combustible liquid. [12]* Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. [14][17]A water stream may scatter and spread the fire. [11]* Specific Hazards : Containers may explode when heated. [12][17]Hazardous combustion products include carbon oxides (CO, CO₂) and nitrogen oxides (NOx). [5][17]* Protective Equipment : Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear. [12][17]
Section 5: Waste Disposal
Chemical waste must be managed responsibly to protect personnel and the environment.
Methodology:
-
Collection : Collect all waste containing this compound, including contaminated absorbents and disposable PPE, in a designated, leak-proof, and clearly labeled hazardous waste container. [16]2. Segregation : Do not mix NMP waste with incompatible waste streams.
-
Disposal : Arrange for disposal through your institution's Environmental Health & Safety (EH&S) office. All disposal must comply with local, state, and federal regulations. [15]
Conclusion
This compound is an invaluable tool in modern chemical and pharmaceutical research. Its safe use hinges on a clear understanding of its primary hazards—reproductive toxicity, irritation, and combustibility. By implementing a safety-first approach grounded in the hierarchy of controls, utilizing robust engineering solutions like chemical fume hoods, and adhering to stringent handling, storage, and emergency protocols, researchers can effectively mitigate risks. The responsibility for safety lies with every individual in the laboratory, and a comprehensive understanding of the principles outlined in this guide is essential for protecting oneself, colleagues, and the wider environment.
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A Senior Application Scientist's Guide to Sourcing and Qualifying High-Purity N-Methyl-d3-2-pyrrolidinone-d6 for Regulated Bioanalysis
Introduction: The Imperative for a "Gold Standard" Internal Standard
N-Methyl-2-pyrrolidinone (NMP) is a widely used solvent in the pharmaceutical industry, finding applications in drug formulation and manufacturing.[1][2] Consequently, quantifying its presence and the profile of its metabolites in biological matrices is a frequent necessity in preclinical and clinical development. For quantitative bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of an appropriate internal standard (IS) is not merely a recommendation but a foundational requirement for achieving accuracy and precision.
Stable isotope-labeled internal standards (SIL-ISs) are broadly recognized as the "gold standard" for this purpose.[3] A SIL-IS, such as N-Methyl-d3-2-pyrrolidinone-d6, is chemically identical to the analyte (NMP) but has a different mass due to the incorporation of heavy isotopes (deuterium in this case). This near-perfect analogy ensures that the IS co-elutes chromatographically and experiences similar behavior during sample extraction, handling, and ionization, thereby effectively compensating for matrix effects and other sources of experimental variability.[3][4] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines on bioanalytical method validation, which underscore the need for robust and reliable methods; the use of a high-purity SIL-IS is a key component in meeting these expectations.[5][6][7]
This guide focuses specifically on this compound (CAS: 185964-60-7), a deuterated analog of NMP with deuterium atoms on both the N-methyl group and the pyrrolidinone ring. We will explore the critical parameters for supplier selection, the interpretation of quality documentation, and a workflow for in-house verification.
Critical Quality Attributes: Beyond the Catalogue Listing
Selecting a supplier for a critical reagent like a SIL-IS requires diligence beyond a simple price and availability comparison. The following quality attributes are paramount and should be thoroughly investigated.
Isotopic Purity & Enrichment
Isotopic purity refers to the percentage of the SIL-IS that contains the desired number of deuterium atoms. High isotopic enrichment (typically ≥98 atom % D) is crucial.[8][9] Insufficient enrichment can lead to two significant problems:
-
Signal Interference: The presence of unlabeled (d0) or partially labeled NMP in the SIL-IS stock can contribute to the analyte signal, leading to an overestimation of the analyte's concentration, particularly at the lower limit of quantitation (LLOQ).
-
Cross-Talk: In MS/MS analysis, if the isotopic cluster of the IS overlaps with the mass of the analyte, it can create analytical interference.
Chemical Purity
The chemical purity, typically assessed by chromatography (HPLC) or gas chromatography (GC), must also be high (e.g., >99%).[9] Impurities in the SIL-IS can co-elute with the analyte or IS, causing ion suppression or enhancement, or they can introduce interfering peaks in the chromatogram.
Certificate of Analysis (CoA)
The Certificate of Analysis is the primary document attesting to the quality of a specific lot of material. A comprehensive CoA is a hallmark of a reputable supplier. It should transparently report:
-
Identity Confirmation: Methods used, such as ¹H-NMR, Mass Spectrometry.
-
Isotopic Purity/Enrichment: The measured atom % D value and the method used for determination (typically NMR or MS).
-
Chemical Purity: The measured purity value and the analytical technique (e.g., HPLC, GC with specific detector).
Supplier Evaluation and Comparative Overview
A robust supplier qualification process is essential. Key suppliers of specialty isotope-labeled compounds often provide extensive documentation and technical support. Below is a comparative overview of prominent commercial suppliers offering this compound.
| Supplier | Product Name Example | CAS Number | Stated Isotopic Purity | Stated Chemical Purity | Notes |
| Sigma-Aldrich (Merck) | This compound | 185964-60-7 | 98 atom % D[9][10] | ≥99% (CP)[9] | A well-established supplier with readily available CoAs for specific lots online.[9] |
| Cambridge Isotope Laboratories, Inc. (CIL) | N-Methyl-2-pyrrolidinone-d₉ (D, 99%) | 185964-60-7 | 99 atom % D[11][12] | ≥98%[11][12] | Specializes in high-purity stable isotopes for NMR and MS applications.[13][14] Offers products in various packaging formats. |
| Toronto Research Chemicals (TRC) / LGC Standards | 1-Methyl-2-pyrrolidone-d6 | 185964-60-7 | Not explicitly stated on product page, requires CoA. | Not explicitly stated on product page, requires CoA. | TRC, part of LGC, offers a vast portfolio of research chemicals and analytical standards, including many stable isotope-labeled compounds.[15][16] |
| Santa Cruz Biotechnology, Inc. (SCBT) | This compound | 185964-60-7 | ≥98 atom % D[8] | Not explicitly stated on product page, requires CoA. | A broad supplier of biochemicals for research use.[8] |
Note: Specifications are subject to change and may vary by lot. Always consult the lot-specific Certificate of Analysis before use.
The process of selecting a supplier can be visualized as a decision-making workflow.
Regulatory Context: Aligning with FDA & EMA Expectations
The use of SIL-IS is a cornerstone of robust bioanalytical method validation as outlined in the ICH M10 Bioanalytical Method Validation and Study Sample Analysis guideline, which has been adopted by both the FDA and EMA.[5][7] While these guidelines do not mandate the use of a SIL-IS, they set performance standards for selectivity, accuracy, precision, and stability that are most readily met by using one.[6][7]
The validation process must demonstrate that the internal standard is suitable for its purpose. This includes:
-
Selectivity: Ensuring that components in the biological matrix do not interfere with the detection of the analyte or the IS.[6]
-
Matrix Effect: Evaluating the suppressive or enhancing effect of the biological matrix on the ionization of the analyte and IS. A good SIL-IS should track the analyte's response, yielding a consistent analyte/IS peak area ratio across different lots of matrix.
-
Stability: Demonstrating the stability of the analyte and IS in the biological matrix under the expected conditions of sample collection, storage, and processing.[17]
Experimental Protocol: In-House Verification of the Internal Standard
Upon receipt, it is best practice to perform an in-house verification of the SIL-IS before committing it to a large-scale study. This ensures the material meets specifications and establishes a baseline for its use.
Objective: To confirm the identity, purity, and concentration of the incoming this compound standard.
Materials:
-
This compound (as received)
-
N-Methyl-2-pyrrolidinone (unlabeled reference standard)
-
LC-MS grade solvents (Acetonitrile, Methanol, Water)
-
Formic Acid
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
LC-MS/MS system
Methodology:
-
Stock Solution Preparation:
-
Accurately weigh a small amount of the this compound standard.
-
Dissolve in a known volume of an appropriate solvent (e.g., 50:50 Acetonitrile:Water) to create a primary stock solution (e.g., 1 mg/mL).
-
Perform serial dilutions to create a working solution at a concentration suitable for infusion or injection (e.g., 100 ng/mL).
-
-
Identity Confirmation via Mass Spectrometry:
-
Infuse the working solution directly into the mass spectrometer.
-
Acquire a full scan mass spectrum in positive electrospray ionization (ESI+) mode.
-
Confirm the presence of the protonated molecular ion ([M+H]⁺) at the expected mass-to-charge ratio (m/z). For C₅D₉NO, the expected m/z would be approximately 109.1.
-
A scientific publication has reported the Multiple Reaction Monitoring (MRM) transition for this compound as 109 → 62 .[18][19] This product ion corresponds to a characteristic fragment and can be used for confirmation and quantitation.
-
-
Purity Assessment via LC-MS:
-
Inject a high-concentration sample of the IS working solution onto the LC-MS system.
-
Run a chromatographic gradient capable of separating potential impurities.
-
Monitor the total ion chromatogram (TIC) and extracted ion chromatograms for the expected mass of the IS and any potential impurities.
-
Assess the peak area of the main component relative to any other peaks to estimate chemical purity.
-
Simultaneously, monitor for the mass of the unlabeled NMP (m/z 100 → 58) to check for isotopic contamination.[18][19]
-
The role of the SIL-IS within a typical bioanalytical workflow is illustrated below.
Conclusion
The selection of a high-purity this compound internal standard is a critical decision that directly impacts the integrity and reliability of bioanalytical data. A successful sourcing strategy involves a multi-faceted evaluation of suppliers based on the quality of their product, the transparency of their documentation, and their adherence to quality manufacturing systems. By scrutinizing critical attributes such as isotopic and chemical purity via the Certificate of Analysis and performing in-house verification, researchers can ensure their methods are built on a solid foundation, capable of withstanding scientific and regulatory review. Adherence to these principles enables drug development professionals to generate high-quality data for crucial pharmacokinetic and safety assessments.
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European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
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European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]
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Slideshare. (n.d.). Bioanalytical method validation emea. Retrieved from [Link]
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European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
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U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation FDA 2001.pdf. Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved from [Link]
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ResearchGate. (2010). Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue. Retrieved from [Link]
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PubMed. (1997). Major metabolic pathway for N-methyl-2-pyrrolidone in humans. Retrieved from [Link]
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A Technical Guide to the Isotopic Enrichment of N-Methyl-d3-2-pyrrolidinone-d6 for Bioanalytical Applications
Introduction: The Silent Standard of Quantitative Bioanalysis
In the landscape of modern drug development, the precise quantification of drug candidates and their metabolites in biological matrices is non-negotiable. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the cornerstone of this endeavor, offering unparalleled sensitivity and selectivity. The reliability of this technique, however, hinges on the use of an appropriate internal standard (IS) to correct for variability during sample preparation and analysis.[1][2][3] The gold standard for an IS is a stable isotope-labeled (SIL) version of the analyte, which shares near-identical chemical and physical properties.[4][5]
N-Methyl-d3-2-pyrrolidinone-d6 (NMP-d9) is a deuterated analog of N-Methyl-2-pyrrolidinone (NMP), a versatile solvent with wide industrial applications.[6][7][8] While NMP itself is studied for its own metabolic fate and potential toxicity[9][10][11], its deuterated form, particularly NMP-d9, serves a critical role as a superior solvent in Nuclear Magnetic Resonance (NMR) spectroscopy and, more importantly for this guide, as a potential internal standard in bioanalytical assays.[12][13] This guide provides a comprehensive technical overview of a critical quality attribute of any SIL-IS: its isotopic enrichment. We will delve into the definition of isotopic enrichment, the analytical methodologies for its determination, and the implications of these levels for the integrity of regulated bioanalytical data.
Deconstructing "Purity": Isotopic Enrichment vs. Species Abundance
For a deuterated compound, the concept of "purity" extends beyond the absence of chemical contaminants. It crucially encompasses isotopic purity. It is practically impossible to synthesize a compound with 100% isotopic incorporation at every designated position.[14] This reality gives rise to isotopologues—molecules that are chemically identical but differ in their isotopic composition.[14] This necessitates a clear distinction between two fundamental terms:
-
Isotopic Enrichment: This refers to the percentage of deuterium at a specific, labeled position within a molecule. For a batch of NMP-d9 with a certified 98 atom % D isotopic purity, it means that for any given labeled position, there is a 98% probability of finding a deuterium atom and a 2% probability of finding a hydrogen atom.[15][16]
-
Species Abundance: This refers to the percentage of the total population of molecules that have a specific, complete isotopic composition.[14] Due to the statistical nature of deuterium incorporation, a sample with high isotopic enrichment will still contain a distribution of isotopologues (e.g., d8, d7, d6, etc.).
The distinction is critical. High isotopic enrichment is the goal, as it ensures the vast majority of the internal standard mass is shifted away from the unlabeled analyte, preventing signal overlap or "crosstalk" which can compromise quantification.[4]
Analytical Confirmation of Isotopic Enrichment
Verifying the isotopic enrichment of a commercial batch of NMP-d9 is a cornerstone of method development and validation. Two primary analytical techniques are employed for this purpose: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[17]
Mass Spectrometry: Visualizing the Isotopologue Distribution
High-resolution mass spectrometry (HRMS) is a powerful tool for directly observing the relative abundance of different isotopologues in a sample.[18][19] The instrument separates ions based on their mass-to-charge ratio (m/z), allowing for the clear differentiation of the desired d9 species from lower-deuteration variants.[20][21]
The key advantage of HRMS is its ability to provide a complete isotopic profile. By examining the mass spectrum, a scientist can not only confirm the dominant d9 peak but also quantify the relative levels of d8, d7, and other species. This information is vital for assessing the potential for isotopic contribution to the analyte's mass channel.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Quantitative View of Deuteration
NMR spectroscopy offers an alternative and equally powerful method for determining isotopic enrichment.[22][23] The technique exploits the magnetic properties of atomic nuclei.
-
Proton NMR (¹H-NMR): This is an exceptionally precise method for measuring the small amounts of residual hydrogen in a highly deuterated sample.[14] By comparing the integrated signal of these residual protons to a known internal standard, one can accurately calculate the overall degree of deuteration (and thus, the isotopic enrichment). The absence or significant reduction of proton signals at positions expected for unlabeled NMP confirms a high degree of deuteration.[12]
-
Deuterium NMR (²H-NMR): This technique directly observes the deuterium signals, providing unambiguous confirmation of the deuteration pattern and isotopic enrichment.[12][24]
Commercial Landscape and Quality Expectations
Commercial suppliers of this compound typically specify a minimum isotopic purity. A review of commercially available products indicates that a common and acceptable level of enrichment is 98 atom % D or higher.[15][16][25] For use in regulated bioanalysis, where data integrity is paramount, selecting a standard with at least 98% isotopic enrichment is strongly recommended to minimize analytical variability.[26]
Furthermore, for applications supporting clinical trials, the internal standard may need to be synthesized and controlled under Current Good Manufacturing Practices (cGMP).[27][28] GMP guidelines ensure that every aspect of production, testing, and packaging is rigorously controlled and documented, providing the highest level of quality assurance.[29][30]
Table 1: Typical Commercial Specifications for this compound
| Parameter | Typical Specification | Significance in Bioanalysis |
| Isotopic Purity | ≥ 98 atom % D | Minimizes isotopic crosstalk with the unlabeled analyte, ensuring accurate quantification. |
| Chemical Purity | ≥ 99% (CP) | Ensures that observed signals are from the compound of interest and not chemical impurities. |
| Structure Confirmed | By ¹H-NMR / Mass Spec | Verifies the molecular identity of the standard. |
Experimental Protocols for Verification
The following sections provide detailed, self-validating protocols for the determination of isotopic enrichment in a commercial sample of this compound.
Workflow for Isotopic Enrichment Verification
The overall process involves receiving the standard, choosing an analytical method, preparing the sample, acquiring data, and calculating the final enrichment level.
Caption: Workflow for verifying the isotopic enrichment of NMP-d9.
Protocol: Isotopic Enrichment by High-Resolution Mass Spectrometry (HRMS)
This protocol outlines the use of electrospray ionization (ESI) HRMS to determine the isotopologue distribution.[18][19]
-
Preparation of Stock Solution:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of a suitable non-deuterated solvent (e.g., HPLC-grade acetonitrile) to create a 1 mg/mL stock solution. Causality: Using a non-deuterated solvent prevents artificial alteration of the isotopic profile.
-
-
Preparation of Working Solution:
-
Perform a serial dilution of the stock solution with 50:50 acetonitrile:water containing 0.1% formic acid to a final concentration of approximately 1 µg/mL. Causality: Formic acid is added to promote protonation and enhance ionization efficiency in positive ESI mode.
-
-
Instrumentation and Setup (Example: Orbitrap Mass Spectrometer):
-
Calibrate the mass spectrometer according to the manufacturer's instructions to ensure high mass accuracy.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Infusion: Introduce the working solution directly into the ion source via a syringe pump at a flow rate of 5-10 µL/min.
-
Resolution: Set to >70,000 FWHM to resolve isotopic peaks clearly.
-
Scan Range: Set an m/z range centered around the expected molecular ion (e.g., m/z 100-120). The expected [M+H]⁺ for C₅D₉NO is m/z 109.11.
-
Data Acquisition: Acquire data for 1-2 minutes to obtain a stable signal and high-quality averaged spectrum.
-
-
Data Analysis and Calculation:
-
Identify the peak corresponding to the fully deuterated species ([C₅D₉NO + H]⁺ at m/z 109.11).
-
Identify and integrate the peak intensities for all observed isotopologues (e.g., d8 at m/z 108.10, d7 at m/z 107.10, etc.).
-
Calculate the relative abundance of each isotopologue as a percentage of the total integrated area of all related isotopic peaks.
-
The isotopic purity is often reported as the abundance of the target d9 species.
-
Caption: Principle of HRMS analysis for NMP-d9 isotopologues.
Protocol: Isotopic Enrichment by ¹H-NMR Spectroscopy
This protocol determines the overall percentage of deuteration by quantifying residual proton signals.
-
Preparation of NMR Sample:
-
Accurately weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
-
Accurately weigh and add a known amount of a suitable internal calibration standard with a simple, well-resolved proton signal in a clear region of the spectrum (e.g., 1,3,5-trichlorobenzene).
-
Add ~0.6 mL of a suitable deuterated solvent that does not have signals overlapping with the analyte or standard (e.g., Chloroform-d). Causality: The deuterated solvent provides the field frequency lock for the NMR spectrometer.
-
-
Instrumentation and Data Acquisition (Example: 400 MHz NMR):
-
Tune and shim the spectrometer to achieve optimal resolution and lineshape.
-
Acquire a quantitative ¹H-NMR spectrum. Key parameters include:
-
Pulse Angle: 90° pulse.
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation and accurate integration. A delay of 30-60 seconds is often sufficient.
-
Number of Scans (ns): Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio for the small residual proton signals.
-
-
-
Data Processing and Calculation:
-
Process the spectrum with an appropriate phasing and baseline correction.
-
Integrate the signal for the internal calibration standard and set its integral to the known number of protons (e.g., for 1,3,5-trichlorobenzene, the integral of the singlet would be set to 3.00).
-
Integrate any residual proton signals corresponding to the N-methyl and pyrrolidinone ring positions of NMP.
-
Calculate the total number of residual protons per molecule of NMP-d9 based on the calibrated integrals.
-
The isotopic enrichment (Atom % D) is calculated as: [ (Total Possible Deuteration Sites - Calculated Residual Protons) / Total Possible Deuteration Sites ] * 100 For NMP-d9, the total number of deuteration sites is 9.
-
Conclusion
The isotopic enrichment of this compound is not merely a specification on a certificate of analysis; it is a critical parameter that directly impacts the quality and reliability of quantitative bioanalytical data. A high isotopic enrichment, typically ≥98 atom % D, is essential to ensure that the internal standard accurately corrects for analytical variability without interfering with the measurement of the unlabeled analyte. By employing rigorous analytical techniques such as high-resolution mass spectrometry and quantitative NMR spectroscopy, researchers and drug development professionals can independently verify the quality of their standards, upholding the principles of scientific integrity and ensuring the robustness of their methods. This diligence is fundamental to the successful development of safe and effective therapeutics.
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Zhang, L., et al. (2023). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. PubMed. [Link]
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U.S. Food and Drug Administration. (2011). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. [Link]
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Anderson, M., et al. (2019). Internal standards in regulated bioanalysis: putting in place a decision-making process during method development. PubMed. [Link]
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Bader, M., et al. (2005). Quantification of Four Major Metabolites of Embryotoxic N-Methyl- and N-Ethyl-2-pyrrolidone in Human Urine by Cooled-Injection Gas Chromatography and Isotope Dilution Mass Spectrometry. ResearchGate. [Link]
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N-Methyl-d3-2-pyrrolidinone-d6 solubility in organic solvents
An In-depth Technical Guide to the Solubility of N-Methyl-d3-2-pyrrolidinone-d6 in Organic Solvents
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of this compound (D9-NMP). As a deuterated isotopologue of N-Methyl-2-pyrrolidinone (NMP), a widely utilized polar aprotic solvent, understanding its solubility is critical for applications ranging from Nuclear Magnetic Resonance (NMR) spectroscopy to mechanistic studies in drug development. This document delves into the physicochemical properties of D9-NMP, the theoretical principles governing its solubility, its expected solubility profile in common organic solvents based on its non-deuterated analogue, and a detailed experimental protocol for solubility determination.
Introduction to this compound
This compound is a stable, isotopically labeled version of N-Methyl-2-pyrrolidinone (NMP).[1][2] In this molecule, nine hydrogen atoms have been replaced with deuterium atoms, which is invaluable for a variety of scientific applications. The primary use of deuterated solvents is in NMR spectroscopy, where the absence of proton signals from the solvent prevents interference with the analysis of the solute.[3] Furthermore, D9-NMP is employed in mechanistic studies of chemical reactions and as an internal standard for quantitative analysis by NMR or mass spectrometry.[2][4]
The utility of D9-NMP in these applications is fundamentally linked to its properties as a solvent. Its ability to dissolve a wide range of organic and inorganic compounds dictates its suitability for specific experimental setups, particularly in pharmaceutical and polymer sciences where NMP is a solvent of choice.[5][6]
Physicochemical Properties and Molecular Structure
The solubility of a compound is governed by its molecular structure, polarity, and ability to form intermolecular bonds. D9-NMP shares the same core structure as NMP: a 5-membered lactam ring.[5] The key difference is the substitution of hydrogen with its heavier isotope, deuterium.
-
Molecular Formula : C₅D₉NO[7]
-
Molecular Weight : Approximately 108.19 g/mol [7]
-
Boiling Point : ~202 °C (identical to NMP)[1]
-
Density : ~1.125 g/mL at 25 °C (slightly denser than NMP's ~1.028 g/cm³)[1][5]
The crucial feature of the D9-NMP molecule is its high polarity, arising from the amide functional group. This makes it a powerful, dipolar aprotic solvent.[5] The isotopic labeling does not significantly alter the electronic distribution or the polarity of the molecule; therefore, the solubility characteristics of D9-NMP are expected to be nearly identical to those of NMP.
Caption: Molecular structure of this compound.
Theoretical Principles of Solubility: "Like Dissolves Like"
The adage "like dissolves like" is the foundational principle for predicting solubility. It posits that substances with similar polarities and intermolecular forces are likely to be soluble in one another.[8]
-
Polar Solvents dissolve polar solutes.
-
Nonpolar Solvents dissolve nonpolar solutes.
NMP is characterized as a highly polar, aprotic solvent.[9] It lacks an acidic proton but possesses a strong dipole moment. This allows it to dissolve a vast array of substances, including other polar molecules and many salts. Its miscibility with both water (a polar protic solvent) and many common organic solvents underscores its versatility.[10][11]
Given that D9-NMP retains the polarity and molecular structure of NMP, it is expected to exhibit an identical range of solvency. It will readily dissolve or mix with other polar solvents and many less polar ones, making it an excellent medium for a wide variety of chemical reactions and analyses.[6][9]
Solubility Profile of this compound
While specific quantitative solubility data for D9-NMP is not widely published, an extremely reliable profile can be derived from the extensive data available for N-Methyl-2-pyrrolidone (NMP). The isotopic substitution has a negligible effect on the intermolecular forces that govern solubility.
The following table summarizes the expected solubility of D9-NMP in various common organic solvents, based on the known properties of NMP.
| Solvent | Solvent Class | Expected Solubility (based on NMP) | Reference(s) |
| Water | Polar Protic | Miscible | [5][10][11] |
| Ethanol | Polar Protic | Miscible | [5][9] |
| Methanol | Polar Protic | Miscible | [10] |
| Acetone | Polar Aprotic | Miscible | [5][9][11] |
| Diethyl Ether | Polar Aprotic | Miscible | [5][9][11] |
| Ethyl Acetate | Polar Aprotic | Soluble | [5][9] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Miscible | |
| Dimethylformamide (DMF) | Polar Aprotic | Miscible | |
| Acetonitrile | Polar Aprotic | Miscible | [12] |
| Tetrahydrofuran (THF) | Polar Aprotic | Miscible | [12] |
| Chloroform | Nonpolar (weakly polar) | Soluble | [5][9] |
| Dichloromethane | Nonpolar (weakly polar) | Miscible | [10] |
| Toluene | Nonpolar (Aromatic) | Miscible | [10][12] |
| Benzene | Nonpolar (Aromatic) | Soluble | [5][9] |
| Hexane | Nonpolar (Aliphatic) | Limited Miscibility/Insoluble | [8][12] |
Experimental Protocol for Solubility Determination
For researchers needing to confirm the solubility of D9-NMP in a novel solvent system or require precise quantitative data, the following protocol provides a reliable methodology. This protocol is a self-validating system, progressing from a simple qualitative assessment to a more rigorous quantitative measurement.
Rationale Behind Experimental Choices
-
Small Scale: The initial tests use small volumes to conserve the often-expensive deuterated compound.
-
Controlled Environment: Conducting the experiment at a controlled temperature (e.g., 25 °C) is crucial, as solubility is temperature-dependent.[6][8]
-
Vigorous Mixing: Ensuring thorough mixing is essential to reach equilibrium and accurately assess solubility.[13]
-
Stepwise Approach: Starting with a qualitative test quickly determines if the substance is soluble, partially soluble, or insoluble, guiding whether a more time-consuming quantitative analysis is necessary.
Step-by-Step Methodology
Part A: Qualitative Solubility Assessment
-
Preparation : Into a small, clean, and dry glass vial (e.g., 4 mL), add 1 mL of the organic solvent to be tested.
-
Analyte Addition : Using a micropipette, add 100 µL of this compound to the solvent.
-
Mixing : Cap the vial securely and vortex or shake vigorously for 60 seconds.[13]
-
Observation : Allow the vial to stand for 2-3 minutes. Observe the solution against a well-lit background.
-
Miscible/Soluble : The solution is a single, clear, homogeneous phase.
-
Partially Soluble : The solution is cloudy, or two distinct liquid phases are visible, but the volume of the D9-NMP phase has decreased.
-
Insoluble : Two distinct, clear liquid phases are present with no apparent change in volume.
-
Part B: Quantitative Solubility Determination (Shake-Flask Method)
This method is employed if precise solubility limits are required.
-
Preparation : Add an excess amount of this compound to a known volume of the test solvent in a sealed container (e.g., add 2 mL of D9-NMP to 5 mL of solvent in a 10 mL vial). An excess is required to ensure a saturated solution is formed.
-
Equilibration : Agitate the mixture at a constant temperature (e.g., 25 °C) using a shaker bath for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[8]
-
Phase Separation : Allow the container to stand undisturbed at the constant temperature until the undissolved D9-NMP phase is completely separated from the saturated solvent phase. Centrifugation can be used to accelerate this separation.
-
Sampling : Carefully extract a known volume of the clear, saturated solvent phase (the supernatant), ensuring no undissolved D9-NMP is transferred.
-
Analysis : Determine the concentration of D9-NMP in the extracted sample using an appropriate analytical technique (e.g., Gas Chromatography with a Mass Spectrometry detector (GC-MS) or NMR by adding a known amount of an internal standard).
-
Calculation : Express the solubility in standard units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
Caption: Experimental workflow for determining the solubility of D9-NMP.
Conclusion
This compound is a highly polar, aprotic solvent with a broad solubility range that mirrors its non-deuterated counterpart, NMP. It is miscible with water and most common organic solvents, including alcohols, ethers, ketones, and aromatic hydrocarbons. This wide-ranging solvency is a direct result of its polar lactam structure. For specialized applications requiring precise solubility data, the detailed experimental protocol provided in this guide offers a robust framework for accurate determination. This understanding is essential for its effective use in research, development, and quality control settings.
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Understanding the mass spectrum of N-Methyl-d3-2-pyrrolidinone-d6
An In-Depth Technical Guide to the Mass Spectrum of N-Methyl-d3-2-pyrrolidinone-d6
Authored by a Senior Application Scientist
Abstract
This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound (NMP-d9), an isotopically labeled analog of N-methyl-2-pyrrolidone. Designed for researchers, analytical chemists, and drug development professionals, this document delves into the fundamental principles governing the behavior of deuterated internal standards in mass spectrometry, outlines a robust analytical methodology, and explains the interpretation of the resulting mass spectrum. By integrating theoretical knowledge with practical, field-proven insights, this guide serves as an essential resource for achieving accurate and reproducible quantification in complex analytical workflows.
Introduction: The Role of NMP-d9 in Modern Analytics
This compound, often abbreviated as NMP-d9, is the fully deuterated stable isotope-labeled analog of N-methyl-2-pyrrolidone (NMP). NMP is a widely used aprotic solvent in various industrial and pharmaceutical applications, from polymer synthesis to drug formulation.[1][2][3] Due to its prevalence, regulatory bodies and quality control laboratories frequently need to quantify its presence, often at trace levels in complex matrices.
The utility of NMP-d9 lies in its application as an internal standard for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS).[4][5] An ideal internal standard should mimic the chemical and physical properties of the analyte of interest as closely as possible to compensate for variations during sample preparation, chromatography, and ionization.[6] By replacing all nine hydrogen atoms with deuterium, NMP-d9 (C₅D₉NO) exhibits nearly identical chromatographic retention times and ionization efficiencies to NMP (C₅H₉NO), yet is easily distinguished by its increased mass.[4][6] This mass shift is the cornerstone of its function, enabling precise and accurate quantification by correcting for matrix effects, ion suppression, and instrumental drift.[4]
This document will elucidate the mass spectrometric characteristics of NMP-d9, providing the necessary framework to develop, validate, and interpret analytical methods employing this critical reagent.
Physicochemical and Spectrometric Properties
A clear understanding of the fundamental properties of NMP-d9 is essential before delving into its mass spectrometric behavior. These properties dictate its handling, storage, and analytical response.
| Property | Value | Source(s) |
| Chemical Name | This compound | [7][8] |
| Synonyms | 1-Methyl-d3-2-pyrrolidinone-d6, Deuterated methylpyrrolidinone, NMP-d9 | [7][8][9] |
| CAS Number | 185964-60-7 | [7][8][10] |
| Molecular Formula | C₅D₉NO | [7][8] |
| Molecular Weight | 108.19 g/mol | [7][8][11] |
| Isotopic Purity | Typically ≥98 atom % D | [7][8] |
| Mass Shift vs. NMP | M+9 | [12][13] |
| Boiling Point | 202 °C (for unlabeled NMP) | [9][12] |
| Density | ~1.125 g/mL at 25 °C | [12][13] |
Principles of NMP-d9 Analysis by LC-MS/MS
The analysis of NMP-d9 is almost exclusively performed in conjunction with its unlabeled counterpart using LC-MS/MS, typically with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
The Causality Behind Using a Deuterated Standard
The choice of a stable isotope-labeled internal standard is a deliberate strategy to achieve the highest level of analytical accuracy. Here’s why it is the gold standard:
-
Co-elution: NMP-d9 and NMP have virtually identical polarities and chemical structures, causing them to co-elute from the liquid chromatography column. This ensures that both compounds experience the exact same matrix effects and ionization suppression/enhancement at the same point in time.
-
Identical Ionization Efficiency: Both compounds ionize with the same efficiency in the mass spectrometer's source (e.g., Electrospray Ionization - ESI), as the deuterium substitution has a negligible effect on the molecule's ability to accept a proton.
-
Mass-Based Differentiation: The mass difference (9 Da) allows the mass spectrometer to detect and quantify both the analyte (NMP) and the internal standard (NMP-d9) simultaneously and without interference.[4]
The final concentration of the analyte is determined by the ratio of the analyte's signal to the known, constant concentration of the internal standard. This ratioing method effectively cancels out most sources of experimental error.
Ionization and the Precursor Ion
In typical reversed-phase LC conditions with acidic mobile phases (e.g., containing formic acid), NMP and NMP-d9 are ionized via positive mode ESI. Protonation occurs readily on the carbonyl oxygen atom.
-
NMP (MW 99.13): Forms the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 100.
-
NMP-d9 (MW 108.19): Forms the protonated molecule [M+H]⁺ at an m/z of 109.
These respective m/z values are selected as the precursor ions in the first quadrupole (Q1) of the mass spectrometer for subsequent fragmentation.
Experimental Protocol: LC-MS/MS Method
This section provides a detailed, self-validating protocol for the simultaneous analysis of NMP and NMP-d9. This method is adapted from established regulatory procedures and best practices.[14]
Standard and Sample Preparation
-
Stock Solution (NMP-d9): Accurately weigh ~10 mg of NMP-d9 and dissolve in a 10 mL volumetric flask with acetonitrile (ACN) to create a ~1 mg/mL stock solution.
-
Working Internal Standard (IS) Solution: Dilute the stock solution to a suitable working concentration (e.g., 1 µg/mL) using ACN:Water (50:50). This working IS solution will be spiked into all samples, standards, and blanks.
-
Calibration Standards: Prepare a series of calibration standards by spiking known amounts of an NMP standard solution into a blank matrix (e.g., drug-free plasma or the relevant sample solvent).
-
Sample Preparation: To 100 µL of sample (or standard/blank), add 20 µL of the working IS solution. Add 300 µL of ACN to precipitate proteins. Vortex for 1 minute, then centrifuge at >3000 x g for 10 minutes.
-
Final Dilution: Transfer the supernatant to a clean tube and dilute 1:1 with water containing 0.1% formic acid. Transfer to an HPLC vial for injection.
Liquid Chromatography Parameters
-
HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.2 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Isocratic elution with 50% Mobile Phase B is often sufficient.
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
Mass Spectrometry Parameters
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Key MRM Transitions: The following precursor-to-product ion transitions should be monitored. The primary, most intense transition is used for quantification (Quantifier), while a secondary transition is used for confirmation (Qualifier).
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Transition Type |
| NMP | 100 | 58 | Quantifier |
| NMP | 100 | 82 | Qualifier |
| NMP-d9 | 109 | 62 | Quantifier |
-
Instrument Settings (Typical Starting Values):
Interpreting the Mass Spectrum: The Fragmentation Pathway
The structural elucidation of fragments observed in an MS/MS experiment provides the highest degree of confidence in analyte identification. The fragmentation of NMP-d9 is directly analogous to that of NMP, with predictable mass shifts based on the location of the deuterium atoms.
Upon entering the collision cell (Q2), the precursor ions are fragmented by collision-induced dissociation (CID) with an inert gas (e.g., argon).
-
NMP (m/z 100 → 58): The transition from m/z 100 to the product ion at m/z 58 corresponds to a neutral loss of 42 Da. This is consistent with the loss of ketene (CH₂=C=O) from the pyrrolidinone ring, resulting in a protonated N-methyl-aziridine or a related rearranged C₃H₈N⁺ ion.[14]
-
NMP-d9 (m/z 109 → 62): The validated quantitative transition for NMP-d9 is from m/z 109 to m/z 62.[14] This corresponds to a neutral loss of 47 Da. This complex fragmentation likely involves the loss of a C₂D₃OH species following rearrangement. The resulting product ion at m/z 62 is a C₃D₆N⁺ species, which contains six of the original nine deuterium atoms. The 4 Da mass increase of this fragment (62 vs. 58) relative to the unlabeled version is a key diagnostic feature.
The diagram below illustrates the primary fragmentation pathway for the NMP-d9 precursor ion.
Caption: Fragmentation of protonated NMP-d9 (m/z 109) to its primary product ion (m/z 62).
Trustworthiness and Self-Validation
To ensure the integrity of the analytical results, the following checks must be incorporated into every run:
-
Retention Time: The retention time of NMP and NMP-d9 should be identical (typically within ±0.1 minutes).
-
Peak Shape: Both compounds should exhibit symmetrical, Gaussian peak shapes.
-
Ion Ratio: For NMP, the ratio of the area of the qualifier ion (m/z 82) to the quantifier ion (m/z 58) must be consistent across all standards and samples (typically within ±20%). This confirms that the detected peak is indeed NMP and not an interfering substance.
-
Isotopic Purity: The NMP-d9 standard should be checked for the presence of unlabeled NMP. The signal at m/z 100 in the pure IS solution should be negligible.
Conclusion
The analysis of this compound by mass spectrometry is a powerful and precise technique, pivotal for the accurate quantification of its unlabeled analogue, NMP. A thorough understanding of its ionization behavior and fragmentation pathways, as detailed in this guide, is crucial for method development and data interpretation. By employing a well-characterized, isotopically labeled internal standard like NMP-d9 and adhering to rigorous validation criteria, researchers can achieve highly reliable and defensible results, meeting the stringent demands of the pharmaceutical and chemical industries.
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Claesen, J., & Heck, A. J. R. (2019). Computational Tools for Hydrogen–Deuterium Exchange Mass Spectrometry Data Analysis. Chemical Reviews. Available at: [Link]
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Lee, S., et al. (2020). Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. PubMed Central. Available at: [Link]
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A Technical Guide to the Isotopic Landscape of N-Methyl-d3-2-pyrrolidinone-d6
Introduction
N-Methyl-2-pyrrolidone (NMP) is a versatile aprotic solvent widely employed across various industries, including petrochemical processing, polymer manufacturing, and pharmaceuticals, owing to its high solvency and chemical stability.[1][2] In scientific research, particularly in drug metabolism studies, quantitative mass spectrometry, and NMR spectroscopy, isotopically labeled analogues of NMP are invaluable tools.[3][4]
This guide focuses on a specific, highly deuterated isotopologue: N-Methyl-d3-2-pyrrolidinone-d6. While often referred to by this name, its fully deuterated structure contains nine deuterium atoms, and it is frequently cataloged with the molecular formula C₅D₉NO.[5][6] For clarity, this guide will refer to the compound based on its fully deuterated potential, acknowledging that the common nomenclature may vary.
Understanding the isotopic composition of this molecule is not a trivial matter of confirming deuteration. It involves a nuanced interplay between the inherent natural abundance of stable isotopes in its carbon, nitrogen, and oxygen backbone, and the synthetically achieved isotopic enrichment at the hydrogen sites. For researchers in drug development and analytical sciences, a precise characterization of this isotopic landscape is critical for ensuring the accuracy and validity of experimental results. This guide provides a comprehensive overview of the theoretical principles and practical methodologies for assessing the isotopic abundance in this compound.
Part 1: The Foundation: Natural Isotopic Abundance of the Molecular Scaffold
Before considering the artificial deuterium enrichment, it is essential to understand the baseline isotopic composition of the molecule's core elements. Every element with more than one stable isotope exists in nature as a predictable mixture. These heavier, naturally occurring isotopes contribute to the mass spectrum of any molecule, creating "M+1", "M+2", etc., satellite peaks.
The molecular formula of N-Methyl-2-pyrrolidinone is C₅H₉NO. The natural abundances of the stable isotopes of its constituent elements are summarized below.
| Element | Isotope | Natural Abundance (%) | Nuclear Spin (I) |
| Carbon | ¹²C | 98.93 | 0 |
| ¹³C | 1.07 | 1/2 | |
| Nitrogen | ¹⁴N | 99.62 | 1 |
| ¹⁵N | 0.38 | 1/2 | |
| Oxygen | ¹⁶O | 99.757 | 0 |
| ¹⁷O | 0.038 | 5/2 | |
| ¹⁸O | 0.205 | 0 | |
| Hydrogen | ¹H | >99.98 | 1/2 |
| ²H (Deuterium) | ~0.0156 | 1 |
Table 1: Natural abundance of stable isotopes for elements in N-Methyl-2-pyrrolidinone.[7][8][9][10][11][12][13]
For any large population of NMP molecules, the presence of ¹³C, ¹⁵N, and ¹⁸O means that a small but significant fraction will have a mass greater than the monoisotopic mass. This baseline distribution is a fundamental characteristic of the compound before any intentional labeling.
Part 2: The Impact of Deuterium Labeling: Isotopic Purity vs. Species Abundance
The defining feature of this compound is the intentional replacement of hydrogen atoms with deuterium. This process introduces two critical concepts that are often conflated: isotopic enrichment and species abundance.[14]
-
Isotopic Enrichment: This refers to the percentage of deuterium at a specific labeled position. For instance, a commercially available standard might specify "98 atom % D".[5][15][16] This means that for any given labeled position, there is a 98% probability of finding a deuterium atom and a 2% probability of finding a protium (¹H) atom.
-
Species Abundance: This refers to the percentage of the entire population of molecules that has a specific, complete isotopic composition (e.g., contains exactly nine deuterium atoms).[14]
A high isotopic enrichment does not equate to an equally high abundance of the fully deuterated species. Due to the statistical nature of the synthesis, a product with 98% isotopic enrichment across nine sites will be a mixture of isotopologues: the desired d9 species, along with d8, d7, and so on.[14]
The distribution of these species can be predicted using a binomial expansion model. Assuming an isotopic enrichment of 98% (p=0.98) at each of the nine possible sites (n=9), the theoretical abundance of each species is calculated as follows:
| Isotopologue | Number of Deuterium Atoms (k) | Calculation: C(9, k) * (0.98)ᵏ * (0.02)⁹⁻ᵏ | Theoretical Species Abundance (%) |
| C₅D₉NO | 9 | C(9, 9) * (0.98)⁹ * (0.02)⁰ | 83.37% |
| C₅HD₈NO | 8 | C(9, 8) * (0.98)⁸ * (0.02)¹ | 15.31% |
| C₅H₂D₇NO | 7 | C(9, 7) * (0.98)⁷ * (0.02)² | 1.25% |
| C₅H₃D₆NO | 6 | C(9, 6) * (0.98)⁶ * (0.02)³ | 0.06% |
| ≤ d5 | ≤ 5 | - | <0.01% |
Table 2: Theoretical distribution of deuterated species for this compound assuming a uniform 98% isotopic enrichment at nine sites.
This calculation reveals a critical insight: even with a high 98% enrichment at each site, only about 83.4% of the molecules are the target d9 species. A significant portion (~15.3%) exists as the d8 isotopologue. For researchers using this compound as an internal standard in quantitative mass spectrometry, failing to account for this distribution can lead to significant analytical errors.
Part 3: Experimental Determination of Isotopic Abundance
While theoretical calculations provide a valuable framework, experimental verification is a cornerstone of scientific integrity. It confirms the supplier's specifications, quantifies the actual isotopologue distribution, and can detect potential issues like back-exchange of deuterium for protium. The two primary techniques for this characterization are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[3][4]
Method 1: High-Resolution Mass Spectrometry (HRMS)
Causality: HRMS instruments possess the resolving power to distinguish between ions of very similar mass, such as the different isotopologues (d9, d8, d7, etc.) of the deuterated compound. This allows for direct measurement of the relative abundance of each species in the mixture.[17][18]
Experimental Protocol:
-
Sample Preparation:
-
Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Perform a serial dilution to a final concentration of ~1 µg/mL. The optimal concentration should be determined to ensure a strong signal without detector saturation.
-
-
Instrumentation and Analysis:
-
Utilize an ESI-HRMS system (e.g., Orbitrap or TOF). Calibrate the instrument immediately prior to analysis to ensure high mass accuracy.[18]
-
Infuse the sample directly or use a liquid chromatography (LC) system for introduction. An LC method provides the benefit of separating the analyte from any potential impurities.
-
Acquire data in positive ion mode, as the tertiary amine will readily protonate to form [M+H]⁺ (or [M+D]⁺ if using a deuterated mobile phase).
-
Collect full scan mass spectra over a relevant m/z range (e.g., m/z 100-150) with high resolution (>60,000).
-
-
Data Interpretation:
-
Extract the ion chromatograms or averaged spectrum for the isotopic cluster of the protonated molecule.
-
Identify the monoisotopic peak for each isotopologue ([C₅D₉NO+H]⁺, [C₅HD₈NO+H]⁺, etc.).
-
Carefully integrate the signal intensity for each peak. The relative abundance of each species is calculated as the intensity of its peak divided by the sum of intensities for all related isotopic peaks.
-
Compare the experimentally determined distribution to the theoretical values from Table 2.
-
Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: While MS measures the overall distribution of mass, NMR provides positional information. ¹H NMR is exceptionally sensitive to the presence of residual protium (¹H) atoms at the sites intended for deuteration. By quantifying these residual proton signals, one can independently verify the isotopic enrichment level.[3][4]
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh a known amount of this compound.
-
Dissolve the sample in a deuterated solvent that does not have signals overlapping with the expected residual proton signals (e.g., CDCl₃ or Acetone-d6).
-
Add a precisely known amount of an internal calibration standard with a sharp, isolated singlet (e.g., 1,3,5-trichlorobenzene or another suitable compound).
-
-
Instrumentation and Analysis:
-
Acquire a quantitative ¹H NMR spectrum on a high-field spectrometer (≥400 MHz).
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for full relaxation and ensure accurate integration.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio for the small residual proton signals.
-
-
Data Interpretation:
-
Integrate the area of the internal standard's peak and set its value to the known number of protons it represents.
-
Integrate the areas of the residual ¹H signals corresponding to the N-methyl and pyrrolidinone ring positions.
-
Calculate the amount of residual ¹H at each position relative to the internal standard.
-
The overall isotopic enrichment can be calculated by comparing the total amount of residual ¹H to the initial molar amount of the deuterated compound.
-
Part 4: Synthesis and Practical Implications
The true power of this analysis comes from combining the results of HRMS and NMR. NMR provides a robust measure of the average isotopic enrichment, which can then be used as the input for the binomial calculation to predict the species abundance. This theoretical distribution can then be directly compared with the distribution measured by HRMS. A strong correlation between these datasets provides a high degree of confidence in the isotopic characterization of the material.
For the researcher, this detailed characterization has critical implications:
-
Quantitative Accuracy: In isotope dilution mass spectrometry, the d8 species is a common interference for the analyte's M+1 peak, and the d9 species can interfere with the M+2 peak. Accurate knowledge of the species abundance is required to correct for these contributions and avoid under- or over-quantification.
-
Metabolic Stability Studies: When studying the metabolic stability of a deuterated drug candidate, it is crucial to know the starting distribution of isotopologues. This prevents misinterpretation of a lower-deuterated species as a metabolite when it was, in fact, present in the original material.
-
Reaction Mechanism Studies: In mechanistic studies, tracking the fate of the deuterium label is paramount. An incomplete understanding of the starting material's isotopic purity could confound the interpretation of experimental outcomes.
Conclusion
The isotopic composition of a deuterated standard like this compound is a complex but manageable landscape. It is governed by two distinct factors: the unalterable natural abundance of heavy isotopes in its C, N, and O framework, and the synthetically controlled, statistically distributed abundance of deuterium and residual protium at the labeled sites. A simple "98% pure" label is insufficient for rigorous scientific applications. Through the diligent application of theoretical calculations and robust analytical techniques like HRMS and NMR, researchers can achieve a comprehensive understanding of their materials, ensuring the integrity and accuracy of their work. This self-validating system of characterization is not merely good practice; it is a requirement for trustworthy and reproducible science.
References
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Title: Isotopes of nitrogen - Wikipedia Source: Wikipedia URL: [Link]
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Title: Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed Source: PubMed URL: [Link]
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Title: Deuterium - Wikipedia Source: Wikipedia URL: [Link]
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Title: Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry Source: ResearchGate URL: [Link]
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Title: The use of natural abundance of nitrogen isotopes in plant physiology and ecology Source: Wiley Online Library URL: [Link]
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Title: Isotopic Abundance of Carbon Atoms Source: Shimadzu URL: [Link]
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Title: A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR Source: Royal Society of Chemistry URL: [Link]
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Title: Periodic Table--Oxygen - USGS Source: United States Geological Survey URL: [Link]
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Title: Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques Source: ResolveMass Laboratories Inc. URL: [Link]
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Title: Stable Isotopes of Nitrogen - 14N & 15N Uses Source: Iso-Analytical URL: [Link]
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Methodological & Application
N-Methyl-d3-2-pyrrolidinone-d6 as an NMR solvent for polar compounds
An In-Depth Technical Guide to N-Methyl-d3-2-pyrrolidinone-d6 as a High-Performance NMR Solvent for Polar Compounds
Authored by: A Senior Application Scientist
Introduction: Overcoming the Solubility Challenge in NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for elucidating molecular structures, but its efficacy is fundamentally dependent on the appropriate selection of a solvent.[1] For researchers in drug development, materials science, and biochemistry, analyzing highly polar compounds presents a persistent challenge. Many common deuterated solvents, such as chloroform-d (CDCl₃), are non-polar and fail to dissolve these analytes. While solvents like DMSO-d₆ or methanol-d₄ offer better polarity, they may still be inadequate for complex polymers, peptides, or certain classes of polar organic molecules, leading to poor spectral resolution or sample insolubility.[2][3]
This guide introduces this compound (NMP-d9), a highly polar, aprotic deuterated solvent engineered to address these challenges. NMP-d9's exceptional solvating power for a wide array of polar substances makes it an indispensable tool for acquiring high-quality, interpretable NMR spectra for otherwise intractable samples.[4][5] This document provides a comprehensive overview of NMP-d9's properties, detailed application protocols, and expert insights to empower researchers to leverage this powerful solvent in their work.
Physicochemical and Spectroscopic Properties of NMP-d9
This compound is the isotopically labeled analogue of N-methyl-2-pyrrolidone, where deuterium atoms have replaced protons on both the N-methyl group and the pyrrolidinone ring.[4][6] This high degree of deuteration is critical for minimizing solvent-derived signals in ¹H NMR spectra, thereby providing a clear window for analyzing the solute.[7][8][9] The key properties of NMP-d9 are summarized below.
| Property | Value | Significance for NMR Applications |
| CAS Number | 185964-60-7 | Unique identifier for this specific deuterated compound.[4][10] |
| Molecular Formula | C₅D₉NO | Indicates complete deuteration of all nine hydrogen positions.[10] |
| Molecular Weight | 108.19 g/mol | Used for accurate sample concentration calculations.[4][10] |
| Isotopic Purity | ≥98 atom % D | Ensures minimal residual proton signals from the solvent, leading to cleaner spectra.[10][11] |
| Boiling Point | 202 °C (lit.) | Allows for variable temperature (VT) NMR studies over a wide range, essential for studying dynamic processes.[11][12] |
| Density | 1.125 g/mL at 25 °C | Important for sample preparation and handling.[6][11] |
| Appearance | Colorless liquid | A visual indicator of purity.[5] |
| Solubility | Miscible with water and most organic solvents | Highly versatile for co-solvent systems and for dissolving a broad spectrum of polar analytes.[5][13][14] |
Core Advantages of NMP-d9 for Polar Analytes
The utility of NMP-d9 extends beyond the fundamental benefits of deuterated solvents, such as providing a deuterium lock signal for magnetic field stability and eliminating large proton solvent peaks.[8][9] Its distinct advantages lie in its intrinsic chemical nature.
-
Exceptional Solvating Power : As a polar aprotic solvent, NMP is highly effective at dissolving a wide range of polymers, resins, and peptides.[5][15][16] It is particularly useful for materials like polyvinylidene fluoride (PVDF), a common binder in battery fabrication, and for synthesizing hydrophobic peptides where aggregation in other solvents like DMF can be a problem.[17][18]
-
High Thermal and Chemical Stability : NMP's high boiling point and chemical inertness make it a robust solvent for reactions and analyses conducted at elevated temperatures.[16][19] This stability ensures that the solvent does not react with the analyte or decompose under experimental conditions.[1]
-
Broad Applicability : Its use spans numerous industries, from petrochemical processing to pharmaceuticals and electronics.[20] In a research context, this translates to its suitability for analyzing diverse polar compounds, including natural products, synthetic intermediates, and complex macromolecules that are insoluble in more common NMR solvents.[2]
Key Application Areas
Polymer Characterization
NMR spectroscopy is a cornerstone of polymer analysis, providing detailed information on composition, tacticity, chain branching, and molecular weight.[21][22][23] Many advanced polymers are only soluble in highly polar solvents. NMP-d9 is an excellent choice for dissolving polymers such as polyamides, polyimides, and polyesters, enabling detailed structural elucidation by ¹H and ¹³C NMR.[5][24][25]
Peptide and Protein NMR
While not as common as water or DMSO for biomolecular NMR, NMP's peptide-like amide bond structure and high polarity make it a valuable specialty solvent.[26] It is particularly advantageous for studying small, hydrophobic peptides that may aggregate in aqueous solutions, facilitating the determination of their three-dimensional structure.[17][27]
Analysis of Challenging Small Molecules
In pharmaceutical and chemical synthesis, researchers frequently encounter polar compounds that are sparingly soluble in standard NMR solvents.[2] NMP-d9 provides a reliable medium for these molecules, ensuring that sufficient sample concentration is achieved for obtaining high-quality spectra, which is crucial for structural verification and purity assessment.
Experimental Workflow and Protocols
The following section provides a detailed, step-by-step methodology for preparing and analyzing samples using NMP-d9.
Caption: Figure 1: A step-by-step workflow for preparing a sample and acquiring NMR data using NMP-d9.
Protocol 1: Sample Preparation for NMR Analysis
I. Materials and Reagents
-
This compound (NMP-d9), ≥98 atom % D
-
Analyte (solid or liquid)
-
High-precision 5mm NMR tubes
-
Glass vials (1-2 mL)
-
Pasteur pipettes and bulbs
-
Kimwipes or cotton wool for filtering
-
Vortex mixer and/or sonicator
II. Procedure for Solid Samples
-
Weigh the Sample: Accurately weigh 1-10 mg of the solid analyte into a clean, dry vial. The exact amount depends on the compound's molecular weight and the type of NMR experiment. More material may be needed for ¹³C NMR or for compounds with few protons.[28]
-
Add Solvent: Using a clean pipette, add approximately 0.6-0.7 mL of NMP-d9 to the vial.
-
Dissolve the Sample: Securely cap the vial and vortex thoroughly. If the sample does not dissolve completely, sonicate the vial for 2-5 minutes. Gentle warming can be applied if necessary, given NMP's high boiling point.
-
Filter and Transfer: Prepare a filter pipette by placing a small plug of cotton or Kimwipe into a Pasteur pipette. Transfer the solution through the filter pipette into the NMR tube.[28][29] This step is crucial to remove any particulate matter that can degrade spectral resolution.
-
Cap and Label: Cap the NMR tube and label it clearly. The sample is now ready for analysis.
III. Procedure for Liquid Samples
-
Measure the Sample: Add 0.6-0.7 mL of NMP-d9 directly to the NMR tube.
-
Add Analyte: Add 5-20 µL of the liquid analyte to the solvent in the NMR tube.
-
Mix: Cap the tube and invert it several times to ensure the solution is homogeneous.
-
Analyze: The sample is now ready for analysis. Filtering is typically not required for pure liquid samples.
Data Interpretation and Troubleshooting
Interpreting the Spectrum
-
Water Peak: NMP is hygroscopic, meaning it readily absorbs moisture from the air.[14] A peak corresponding to H₂O (or HOD) will likely be present. The chemical shift of water is variable and depends on temperature and solute interactions.[30]
-
Impurities: Always check the certificate of analysis for the solvent to be aware of any potential manufacturing impurities.
Caption: Figure 2: A decision-making diagram for selecting NMP-d9 as an NMR solvent.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution / Broad Peaks | 1. Sample concentration too high (viscosity effect).2. Insoluble particulate matter.3. Poor shimming. | 1. Dilute the sample.2. Re-filter the sample carefully.3. Re-shim the instrument; NMP-d9's viscosity may require more careful shimming. |
| Unexpected Peaks in Spectrum | 1. Impurities in the analyte.2. Water from atmospheric moisture.3. Grease from glassware or handling. | 1. Verify analyte purity by another method (e.g., LC-MS).2. Use anhydrous grade NMP-d9 and handle it under dry conditions.3. Ensure all glassware is scrupulously clean. |
| Analyte Precipitates Over Time | 1. Sample is at its saturation limit.2. Temperature change affecting solubility. | 1. Prepare a slightly more dilute sample.2. Maintain a constant temperature during the experiment. |
Safety Considerations
N-Methyl-2-pyrrolidone (NMP) is classified as a reproductive toxicant and can cause skin, eye, and respiratory irritation.[5][6] It is imperative to handle NMP-d9 with appropriate safety precautions.
-
Handling: Always handle NMP-d9 in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemically resistant gloves (e.g., butyl rubber).
-
Storage: Store the solvent in a tightly sealed container at room temperature, away from light and moisture.[31]
Conclusion
This compound is a powerful and versatile NMR solvent that significantly expands the range of polar compounds amenable to high-resolution NMR analysis. Its exceptional solvating power, high boiling point, and chemical stability make it the solvent of choice for challenging analytes such as polymers, peptides, and complex organic molecules that are insoluble in conventional deuterated solvents. By following the detailed protocols and guidelines presented in this document, researchers can confidently employ NMP-d9 to overcome solubility barriers and obtain high-quality NMR data, accelerating discovery and development in their respective fields.
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Application Note: High-Throughput Quantification of N-Methyl-2-pyrrolidinone in Complex Biological Matrices Using N-Methyl-d3-2-pyrrolidinone-d6 as an Internal Standard by LC-MS/MS
Introduction: The Imperative for a Robust Internal Standard in LC-MS/MS Bioanalysis
In the landscape of modern drug development and clinical research, the accurate and precise quantification of analytes in complex biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for such bioanalytical applications due to its inherent selectivity and sensitivity.[1][2] However, the accuracy of LC-MS/MS quantification is susceptible to various sources of error, including sample preparation inconsistencies, instrument variability, and matrix effects such as ion suppression or enhancement.[3][4][5][6] To mitigate these variabilities, the use of a suitable internal standard (IS) is a non-negotiable component of a robust and reliable bioanalytical method.[4][5][6]
Stable isotope-labeled (SIL) internal standards are widely regarded as the "gold standard" for quantitative LC-MS/MS analysis.[7][8][9] These compounds are chemically identical to the analyte of interest, with the only difference being the substitution of one or more atoms with their heavier stable isotopes (e.g., ²H (D), ¹³C, ¹⁵N).[7][10][11] This near-identical physicochemical nature ensures that the SIL IS co-elutes with the analyte and experiences the same extraction recovery and ionization effects, thereby providing the most accurate correction for analytical variability.[1][9][10]
This application note provides a comprehensive guide and a detailed protocol for the use of N-Methyl-d3-2-pyrrolidinone-d6 as an internal standard for the quantification of N-Methyl-2-pyrrolidone (NMP) in biological matrices by LC-MS/MS. NMP is a widely used organic solvent in the pharmaceutical and chemical industries, and monitoring its levels in biological systems is crucial for toxicological and pharmacokinetic studies.[12][13][14][15] The heavily deuterated this compound serves as an ideal internal standard for NMP, ensuring the highest level of accuracy and precision in its quantification.
Physicochemical Properties of N-Methyl-2-pyrrolidinone and its Deuterated Analog
N-Methyl-2-pyrrolidinone is a polar aprotic solvent with a high boiling point and is miscible with water and most organic solvents.[12][15] Its deuterated analog, this compound, shares these properties, which is a critical prerequisite for its function as an effective internal standard. The key physicochemical properties are summarized in the table below.
| Property | N-Methyl-2-pyrrolidinone (NMP) | This compound (NMP-d9) |
| Chemical Formula | C₅H₉NO | C₅D₉NO |
| Molar Mass | 99.13 g/mol [15][16] | 108.19 g/mol |
| Boiling Point | 202 °C[15][17][18] | ~202 °C |
| Density | 1.028 g/mL at 25 °C[15] | ~1.125 g/mL at 25 °C[17] |
| Solubility in Water | Miscible[12][15] | Miscible |
| log P | -0.38[12][16] | Approximately -0.38 |
The nine deuterium atoms in this compound provide a significant mass shift of +9 Da, which prevents any isotopic crosstalk with the analyte during mass spectrometric detection.[17]
Experimental Workflow: A Validated Approach to Sample Analysis
The overall workflow for the quantification of NMP using this compound as an internal standard is a systematic process designed to ensure data integrity at every stage. The following diagram illustrates the key steps from sample receipt to final data analysis.
Figure 1: A schematic of the experimental workflow for the quantification of NMP.
Detailed Protocol: Quantification of NMP in Human Plasma
This protocol provides a step-by-step methodology for the analysis of NMP in human plasma. The method is based on a protein precipitation extraction followed by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass spectrometry.[19]
1. Materials and Reagents
-
N-Methyl-2-pyrrolidinone (NMP), analytical standard grade (≥99.5%)
-
This compound (NMP-d9), isotopic purity ≥98 atom % D
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma, blank, pooled
2. Preparation of Stock and Working Solutions
-
NMP Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of NMP and dissolve in a 10 mL volumetric flask with 50:50 (v/v) ACN:water.
-
NMP-d9 Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve in a 1 mL volumetric flask with 50:50 (v/v) ACN:water.
-
NMP Working Solutions for Calibration Curve: Serially dilute the NMP stock solution with 50:50 (v/v) ACN:water to prepare working solutions for spiking into blank plasma to create calibration standards.
-
NMP-d9 Working Solution (10 µg/mL): Dilute the NMP-d9 stock solution with 50:50 (v/v) ACN:water.
3. Sample Preparation
-
Label microcentrifuge tubes for each standard, quality control (QC), and unknown sample.
-
Pipette 50 µL of blank plasma (for standards and QCs) or unknown sample into the appropriately labeled tubes.
-
For calibration standards and QCs, spike with the appropriate NMP working solution.
-
Add 10 µL of the 10 µg/mL NMP-d9 working solution to all tubes except for the double blank (blank plasma with no analyte or IS).
-
Vortex mix for 10 seconds.
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to each tube to precipitate proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Dilute with 100 µL of ultrapure water containing 0.1% formic acid.
-
Seal the plate or cap the vials and place in the autosampler for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions
The following table outlines the recommended starting parameters for the LC-MS/MS system. These may require optimization based on the specific instrumentation used.
| Parameter | Recommended Condition |
| LC System | High-performance liquid chromatography system |
| Column | HILIC column (e.g., 3 µm, 150 mm x 2.1 mm)[19] |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 95% B, hold for 1 min, decrease to 40% B over 3 min, hold for 1 min, return to 95% B and equilibrate for 2 min. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive electrospray ionization (ESI+) |
| MRM Transitions | NMP: 100 → 58; NMP-d9: 109 → 62[19][20] |
| Collision Energy | Optimize for maximum signal intensity |
| Dwell Time | 100 ms |
Data Analysis and Interpretation
The quantification of NMP is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is constructed by plotting the peak area ratio (NMP/NMP-d9) against the known concentration of the calibration standards. The concentration of NMP in the unknown samples is then determined by interpolating their peak area ratios from the calibration curve. The use of this compound as an internal standard effectively compensates for any variations in sample processing and instrument response, leading to highly accurate and precise results.[19]
Method Validation: Ensuring a Self-Validating System
A rigorous method validation is essential to demonstrate the reliability and robustness of the analytical method.[2] Key validation parameters that should be assessed include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Linearity and Range: The concentration range over which the method is accurate, precise, and linear.
-
Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte and internal standard.[7]
-
Recovery: The efficiency of the extraction procedure.
-
Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.
The successful validation of these parameters ensures that the analytical method is fit for its intended purpose and generates reliable data for decision-making in research and development.
Conclusion: The Value of a Well-Characterized Internal Standard
The use of this compound as an internal standard provides a robust and reliable solution for the quantification of N-Methyl-2-pyrrolidinone in complex biological matrices by LC-MS/MS. Its close physicochemical similarity to the analyte ensures that it effectively compensates for a wide range of analytical variabilities, from sample extraction to mass spectrometric detection. The detailed protocol and methodologies presented in this application note offer a solid foundation for researchers, scientists, and drug development professionals to implement a high-quality, validated bioanalytical method for NMP, ultimately contributing to the generation of accurate and reproducible data.
References
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A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Retrieved from [Link]
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The Role of Internal Standards In Mass Spectrometry - SCION Instruments. (n.d.). Retrieved from [Link]
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Stable Labeled Isotopes as Internal Standards: A Critical Review - Crimson Publishers. (2017, December 18). Retrieved from [Link]
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Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). Retrieved from [Link]
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Crucial Importance of Evaluating Internal Standards (IS) Response and Troubleshooting in Effective LCMS Method Development, Validation and Sample Analysis. (n.d.). Retrieved from [Link]
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Deuterated internal standards and bioanalysis by AptoChem. (n.d.). Retrieved from [Link]
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Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue: Applied to a depletion study of N-methyl-2-pyrrolidinone in swine liver following intramuscular administration of drug N-methyl-2-pyrrolidinone formulation. (2010, December 1). Journal of Chromatography B, 878(31), 3283-3289. Retrieved from [Link]
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Liquid chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry determination of N-methylpyrrolidinone in riverine biofilms. (2001, May 11). Journal of Chromatography A, 917(1-2), 159-165. Retrieved from [Link]
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Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course - Sisu@UT. (n.d.). Retrieved from [Link]
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What are the Best Practices of LC-MS/MS Internal Standards? - NorthEast BioLab. (n.d.). Retrieved from [Link]
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Crucial importance of evaluating internal standards (IS) response and troubleshooting in effective LCMS method development, validation and sample analysis - Bioanalysis Zone. (2020, October 1). Retrieved from [Link]
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Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC - PubMed Central. (2019, January 5). Retrieved from [Link]
-
METHOD OF ANALYSIS N–methyl–2-pyrrolidone - FDA. (2011, September 26). Retrieved from [Link]
-
Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue. Applied to a depletion study of N-methyl-2-pyrrolidinone in swine liver following intramuscular administration of drug N-methyl-2-pyrrolidinone formulation - ResearchGate. (2025, August 9). Retrieved from [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations - Waters Corporation. (n.d.). Retrieved from [Link]
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Biological Monitoring of N-methyl-2-pyrrolidone Using 5-hydroxy-N-methyl-2-pyrrolidone in Plasma and Urine as the Biomarker - PubMed. (n.d.). Retrieved from [Link]
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A suggested standard for validation of LC-MS/MS based analytical series in diagnostic laboratories - PubMed Central. (n.d.). Retrieved from [Link]
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"Stable Labeled Isotopes as Internal Standards: A Critical Review" - ResearchGate. (2025, August 6). Retrieved from [Link]
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N-METHYL-2-PYRROLIDONE (CICAD 35, 2001) - Inchem.org. (n.d.). Retrieved from [Link]
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This compound | 615854-1G - Scientific Laboratory Supplies. (n.d.). Retrieved from [Link]
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N-methyl-2-pyrrolidone | C5H9NO | CID 13387 - PubChem. (n.d.). Retrieved from [Link]
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Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC. (2025, April 7). Retrieved from [Link]
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Rapid Quantification of N-Methyl-2-pyrrolidone in Polymer Matrices by Thermal Desorption-GC/MS | Request PDF - ResearchGate. (2025, August 5). Retrieved from [Link]
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N-Methyl-2-pyrrolidone - Wikipedia. (n.d.). Retrieved from [Link]
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Quantitative analysis of NMP in biological samples using N-Methyl-d3-2-pyrrolidinone-d6
Application Note & Protocol
A Robust and Sensitive Method for the Quantitative Analysis of N-Methyl-2-pyrrolidone (NMP) in Human Plasma and Urine using Stable Isotope Dilution LC-MS/MS
Introduction and Scientific Principle
N-Methyl-2-pyrrolidone (NMP) is a versatile organic solvent with widespread industrial applications, including in petrochemical processing, electronics manufacturing, and the formulation of agricultural chemicals.[1] Due to its extensive use, there is a potential for human exposure in both occupational and environmental settings.[2] Monitoring NMP and its metabolites in biological matrices like plasma and urine is crucial for toxicokinetic studies, occupational health assessments, and regulatory oversight.[2][3]
This application note details a highly selective and sensitive bioanalytical method for the quantification of NMP in human plasma and urine. The methodology is anchored in the principle of Stable Isotope Dilution Analysis (SIDA) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The Power of Stable Isotope Dilution: SIDA is the gold standard for quantitative mass spectrometry. It involves adding a known concentration of an isotopically labeled version of the analyte—in this case, N-Methyl-d3-2-pyrrolidinone-d6 (NMP-d9) —to the sample at the very beginning of the workflow.[4][5] The internal standard (IS) is chemically identical to the analyte (NMP) and thus behaves identically during sample preparation, extraction, and chromatographic separation.[5] Any sample loss during these steps will affect both the analyte and the IS to the same degree. The mass spectrometer, however, can easily distinguish between the light (analyte) and heavy (IS) forms due to their mass difference.[6] Quantification is therefore based on the ratio of the analyte's response to the internal standard's response, providing exceptional accuracy and precision by correcting for matrix effects and procedural variability.[5]
Method Overview & Workflow
The analytical strategy employs a simple protein precipitation step to extract NMP from the biological matrix. The resulting supernatant is then diluted and directly injected into a reverse-phase LC-MS/MS system. Chromatographic separation is achieved on a C18 column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+).
Materials, Reagents, and Instrumentation
-
N-Methyl-2-pyrrolidone (NMP), analytical standard grade (≥99.5%)
-
This compound (NMP-d9), isotopic purity ≥98 atom % D[6]
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic Acid (FA), LC-MS grade
-
Control Human Plasma and Urine (screened blank)
-
Liquid Chromatograph: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Mass Spectrometer: Triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI) source.
-
Analytical Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).
Detailed Experimental Protocols
Causality: Preparing accurate stock and working solutions is the foundation of a quantitative assay. Serial dilutions from a concentrated stock minimize weighing errors and allow for the creation of a wide range of concentrations for the calibration curve and quality control samples.
-
NMP Primary Stock (1.00 mg/mL): Accurately weigh ~10 mg of NMP standard into a 10 mL volumetric flask. Dissolve and bring to volume with 50:50 ACN:Water.
-
NMP-d9 Internal Standard (IS) Stock (1.00 mg/mL): Prepare in the same manner as the NMP stock using NMP-d9.[4]
-
NMP Intermediate & Spiking Solutions: Perform serial dilutions from the NMP Primary Stock using 50:50 ACN:Water to create a series of working solutions used to prepare Calibration Standards (CALs) and Quality Control (QC) samples.
-
IS Working Solution (100 ng/mL): Dilute the NMP-d9 IS Stock with 50:50 ACN:Water to a final concentration of 100 ng/mL. This solution will be added to all samples, CALs, and QCs.
Causality: CAL standards are used to create a response curve against which unknown samples are measured. QC samples, prepared independently, are used to ensure the accuracy and precision of the method during validation and on each day of analysis.[7]
-
Matrix Spiking: To 1.0 mL aliquots of control blank plasma or urine, add the appropriate NMP spiking solution (typically ≤5% of the total volume to avoid altering the matrix).
-
CAL Curve: Prepare a minimum of 8 non-zero concentration levels. A typical range could be 1, 2, 5, 10, 50, 100, 500, and 1000 ng/mL.
-
QC Samples: Prepare at a minimum of three concentration levels:
-
Low QC (LQC): ~3x the Lower Limit of Quantification (LLOQ).
-
Mid QC (MQC): In the middle of the calibration range.
-
High QC (HQC): At ~80% of the Upper Limit of Quantification (ULOQ).
-
Causality: Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which would otherwise interfere with the analysis and damage the LC-MS system.[8] Acetonitrile is an efficient solvent for this purpose and is compatible with reverse-phase chromatography.
-
Aliquot Samples: Pipette 100 µL of each sample (unknown, CAL, QC, or blank) into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: To every tube (except the double blank), add 25 µL of the 100 ng/mL IS Working Solution.
-
Precipitate Proteins: Add 400 µL of cold Acetonitrile to each tube.
-
Vortex: Cap the tubes and vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the samples at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vial.
-
Dilute: Add 400 µL of LC-MS grade water to each well/vial. Seal, mix, and place in the autosampler for analysis.
LC-MS/MS Instrument Conditions
Causality: The LC conditions are optimized to achieve chromatographic separation of NMP from endogenous matrix components, ensuring a clean baseline and reducing ion suppression. The MS/MS parameters are optimized for maximum sensitivity and specificity by selecting unique precursor-to-product ion transitions for both the analyte and the internal standard.[9]
| Parameter | Setting |
| Column | C18, 100 x 2.1 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | 5% B to 95% B over 3 min, hold 1 min, re-equilibrate |
| Parameter | Setting |
| Ionization Mode | ESI Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Medium |
The specific mass-to-charge ratios (m/z) for precursor and product ions must be optimized for the instrument in use. The values below are typical and serve as an excellent starting point.[4][10] The NMP-d9 internal standard has a mass shift of +9 Da.[6]
| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Collision Energy (eV) |
| NMP (Quantifier) | 100.1 | 58.1 | 20 |
| NMP (Qualifier) | 100.1 | 82.1 | 15 |
| NMP-d9 (IS) | 109.1 | 62.1 | 22 |
Method Validation & Performance Characteristics
This method should be validated according to current regulatory guidelines, such as the FDA's Bioanalytical Method Validation Guidance.[11][12] Key parameters to assess include selectivity, linearity, accuracy, precision, recovery, and stability.[7][13]
The calibration curve should demonstrate a linear relationship between the analyte/IS peak area ratio and the nominal concentration.
-
Acceptance: A correlation coefficient (r²) of ≥0.99 is expected, using a weighted (1/x²) linear regression.
Intra-day and inter-day accuracy and precision are evaluated by analyzing replicate QC samples (n≥5) at LQC, MQC, and HQC levels over several days.
-
Acceptance: The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ), and the coefficient of variation (%CV) should not exceed 15% (20% at the LLOQ).
Example Performance Data (Plasma)
| QC Level | Nominal (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
|---|---|---|---|---|---|
| LQC | 3.0 | 104.5 | 6.8 | 102.1 | 8.5 |
| MQC | 80.0 | 98.7 | 4.2 | 99.5 | 5.1 |
| HQC | 800.0 | 101.2 | 3.5 | 100.8 | 4.3 |
References
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-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
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Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Retrieved from [Link]
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U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
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U.S. Food and Drug Administration. (2011). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. Retrieved from [Link]
-
Aketani, S., et al. (2009). Direct determination of N-methyl-2-pyrrolidone metabolites in urine by HPLC-electrospray ionization-MS/MS using deuterium-labeled compounds as internal standard. Journal of Chromatography B, 877(29), 3647-3652. Retrieved from [Link]
-
ResearchGate. (n.d.). Automated Solid-Phase Extraction and Liquid Chromatography Tandem Mass Spectrometry Determination of N -methyl-2-pyrrolidone and its Metabolites in Urine and Plasma. Retrieved from [Link]
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ResearchGate. (n.d.). Preparation of urine samples prior to targeted or untargeted metabolomics mass-spectrometry analysis. Retrieved from [Link]
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Imperial College London. (n.d.). Sample preparation. Retrieved from [Link]
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ScienceDirect. (n.d.). Development of an N-methyl pyrrolidone based method of analysis for lead in paint. Retrieved from [Link]
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Wishart, D. S. (2022). Recommendations for sample selection, collection and preparation for NMR-based metabolomics studies of blood. Metabolites, 12(4), 336. Retrieved from [Link]
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RTI International. (n.d.). Preparing Urine Samples for NMR-Based Metabolomics Analysis Using Chenomx ISTD Solution. Retrieved from [Link]
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Headley, J. V., et al. (2001). Liquid chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry determination of N-methylpyrrolidinone in riverine biofilms. Journal of Chromatography A, 917(1-2), 159-165. Retrieved from [Link]
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Southam, A. D., et al. (2017). Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping. Analyst, 142(10), 1779-1790. Retrieved from [Link]
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Tölgyesi, A., et al. (2025). Analysis of N-methyl-2-pyrrolidone and its hydroxy metabolite at low concentration level in water samples using liquid chromatography tandem mass spectrometry. Journal of Chromatography A, 1729, 466599. Retrieved from [Link]
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Forensic RTI. (2024). Selecting and optimizing transitions for LC-MS/MS methods. Retrieved from [Link]
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Application Note: A Robust Sample Preparation and LC-MS/MS Protocol for the Quantification of N-Methyl-2-pyrrolidone Using a Stable Isotope-Labeled Internal Standard
Audience: Researchers, scientists, and drug development professionals involved in quantitative bioanalysis.
Abstract: This application note presents a comprehensive and robust protocol for the quantification of N-Methyl-2-pyrrolidone (NMP) in biological matrices using its stable isotope-labeled (SIL) analog, N-Methyl-d3-2-pyrrolidinone-d6, as an internal standard (IS). The methodology leverages the principles of isotope dilution mass spectrometry (IDMS) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) to ensure high accuracy, precision, and reliability. We provide detailed, step-by-step procedures for the preparation of standards, quality controls, and samples, alongside a discussion of the critical parameters for method validation in accordance with international regulatory guidelines.[1][2][3] The causality behind key experimental steps is explained to provide a deeper understanding of the bioanalytical workflow.
The Principle of Isotope Dilution Mass Spectrometry (IDMS)
The gold standard in quantitative mass spectrometry is the use of a stable isotope-labeled internal standard.[4] The foundational principle of IDMS is the addition of a known quantity of a SIL-IS to every sample, calibrator, and quality control (QC) at the earliest stage of the sample preparation process.[4]
This compound is an ideal IS for NMP because it is chemically identical to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization.[5][6] However, its increased mass (M+9) allows the mass spectrometer to distinguish it from the native analyte.[7] By calculating the peak area ratio of the analyte to the IS, the method intrinsically corrects for variability that can occur during the analytical workflow, such as:
-
Sample extraction losses
-
Matrix effects (ion suppression or enhancement)[5]
-
Variations in injection volume
This ratio-based quantification is the cornerstone of developing a rugged and reproducible bioanalytical method suitable for regulated studies.
Bioanalytical Method Validation Framework
To ensure the reliability of the data, the method must be validated according to established regulatory guidelines, such as the FDA's Bioanalytical Method Validation Guidance or the ICH M10 guideline. [1][2][9]A summary of the required validation experiments is provided below.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Selectivity | To ensure that matrix components do not interfere with the detection of the analyte or IS. | Response in blank matrix should be <20% of the LLOQ for the analyte and <5% for the IS. |
| Calibration Curve | To demonstrate the relationship between instrument response and concentration over the intended analytical range. | At least 6 non-zero standards; r² ≥ 0.99; back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | To determine the closeness of measured concentrations to the nominal value (accuracy) and the degree of scatter (precision). | For QCs at LLOQ, MQC, and HQC levels, mean accuracy should be within ±15% of nominal (±20% at LLOQ). Precision (%CV) should not exceed 15% (20% at LLOQ). |
| Matrix Effect | To assess the impact of matrix components on the ionization of the analyte and IS. | The IS-normalized matrix factor CV across different lots of matrix should be ≤15%. |
| Recovery | To evaluate the efficiency of the extraction process. | Recovery should be consistent and reproducible, though it does not need to be 100%. |
| Stability | To ensure the analyte is stable in the matrix under various storage and processing conditions (e.g., freeze-thaw, bench-top, long-term storage). | Mean concentration of stability samples should be within ±15% of the nominal concentration. |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the preparation and analysis of N-Methyl-2-pyrrolidone using this compound as an internal standard. The use of isotope dilution, coupled with a straightforward protein precipitation extraction and a validated LC-MS/MS method, forms a robust platform for accurate and precise quantification in complex biological matrices. Adherence to the principles and validation criteria outlined herein will ensure the generation of high-quality, defensible data for drug development and research applications.
References
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
AptoChem. Deuterated internal standards and bioanalysis. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
U.S. Department of Health and Human Services. (2024). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]
-
KCAS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
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European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]
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ResolveMass Laboratories Inc. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. Retrieved from [Link]
-
SlideShare. Bioanalytical method validation emea. Retrieved from [Link]
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European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
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U.S. Food and Drug Administration. (2011). Method of analysis N–methyl–2-pyrrolidone. Retrieved from [Link]
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- Li, M., et al. (2011). Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue: Applied to a depletion study of N-methyl-2-pyrrolidinone in swine liver following intramuscular administration of drug N-methyl-2-pyrrolidinone formulation.
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Scientific Laboratory Supplies. This compound. Retrieved from [Link]
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ResearchGate. Simultaneous Determination of N-methyl-2-pyrrolidone (NMP) and N-Ethyl-2-pyrrolidone (NEP) in Leather by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]
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Agilent. (2024). Analysis of Residual N-Methyl-2-Pyrrolidone (NMP) in Lithium-Ion Battery Electrodes. Retrieved from [Link]
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ResearchGate. Automated Solid-Phase Extraction and Liquid Chromatography Tandem Mass Spectrometry Determination of N -methyl-2-pyrrolidone and its Metabolites in Urine and Plasma. Retrieved from [Link]
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Ataman Kimya. N-methyl pyrrolidinone. Retrieved from [Link]
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INCHEM. (2001). N-METHYL-2-PYRROLIDONE (CICAD 35). Retrieved from [Link]
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ResearchGate. Quantification of Four Major Metabolites of Embryotoxic N-Methyl- and N-Ethyl-2-pyrrolidone in Human Urine by Cooled-Injection Gas Chromatography and Isotope Dilution Mass Spectrometry. Retrieved from [Link]
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Application Note: Enhancing Bioanalytical Accuracy in Metabolite Identification Using Stable Isotope-Labeled N-Methyl-d3-2-pyrrolidinone-d6
An Application Note for Metabolite Identification Studies using N-Methyl-d3-2-pyrrolidinone-d6
Abstract and Introduction
N-Methyl-2-pyrrolidone (NMP) is a widely utilized organic solvent in various industries, including pharmaceuticals, petrochemicals, and electronics.[1][2][3] Due to its extensive use, robust methods for biomonitoring human exposure are critical. NMP is rapidly metabolized in the body, and its primary metabolites, such as 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP) and 2-hydroxy-N-methylsuccinimide (2-HMSI), serve as key biomarkers for exposure assessment.[4][5][6][7] Accurate quantification of these metabolites in complex biological matrices like urine and plasma is frequently challenged by issues such as ion suppression or enhancement, extraction variability, and instrument drift, which are inherent to liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.[8][9][10][11]
The use of a stable isotope-labeled (SIL) internal standard is the gold standard strategy to overcome these challenges.[12][][14] A SIL internal standard, being chemically identical to the analyte, co-elutes chromatographically and experiences the same matrix effects and processing variations.[14][15] This application note provides a comprehensive guide and detailed protocol for the use of this compound as an internal standard for the accurate quantification of NMP and its metabolites in biological samples, ensuring high-quality, reliable data for drug metabolism, pharmacokinetic, and toxicology studies.[9][16][17]
The Foundational Role of Stable Isotope-Labeled Internal Standards
In quantitative bioanalysis, the goal is to precisely measure the concentration of an analyte in a complex biological sample. However, the journey from sample collection to final data point is fraught with potential variability.
Causality behind using a SIL Internal Standard:
-
Correction for Matrix Effects: Biological matrices contain a multitude of endogenous compounds (salts, lipids, proteins) that can co-elute with the target analyte and interfere with the ionization process in the mass spectrometer's source.[8][10][11] This phenomenon, known as the matrix effect, can unpredictably suppress or enhance the analyte signal, leading to inaccurate quantification.[8][18] A SIL internal standard experiences identical ionization suppression or enhancement, allowing the ratio of the analyte peak area to the internal standard peak area to remain constant, thus correcting for the effect.[12][19]
-
Compensation for Sample Preparation Variability: Steps like liquid-liquid extraction, solid-phase extraction (SPE), or protein precipitation can have incomplete or inconsistent analyte recovery.[20] By adding a known concentration of the SIL internal standard at the very beginning of the sample preparation process, any loss of analyte during extraction will be mirrored by a proportional loss of the internal standard, thereby normalizing the final measurement.[14][21]
-
Mitigation of Instrumental Fluctuation: Minor variations in injection volume or MS detector sensitivity over the course of an analytical run can introduce errors. The ratiometric measurement against a co-eluting internal standard effectively cancels out this variability.[14][22]
The U.S. Food and Drug Administration (FDA) recognizes the importance of internal standards and provides guidance on monitoring their response to ensure data integrity.[21][22][23] The use of a high-purity, deuterated standard like this compound is therefore not just a best practice but a cornerstone of a self-validating, robust bioanalytical method.[24]
Metabolic Pathway of N-Methyl-2-pyrrolidone (NMP)
Understanding the metabolic fate of NMP is essential for designing effective identification and quantification studies. NMP is primarily biotransformed via a series of oxidation and hydroxylation reactions.[7][25][26] The major metabolites excreted in urine are 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP), N-methylsuccinimide (MSI), and 2-hydroxy-N-methylsuccinimide (2-HMSI).[5][7][27][28]
Caption: Primary metabolic pathway of N-Methyl-2-pyrrolidone (NMP) in humans.
Properties and Specifications
This compound is a deuterated analog of NMP, ideal for use as an internal standard.[29] The heavy deuterium atoms increase the mass of the molecule without significantly altering its chemical properties.
| Property | Value | Source |
| Chemical Name | This compound | [29][30] |
| CAS Number | 185964-60-7 | [30][31] |
| Molecular Formula | C₅D₉NO | [30] |
| Molecular Weight | 108.19 g/mol | [30] |
| Isotopic Purity | ≥98 atom % D | [30][31] |
| Synonyms | 1-Methyl-d3-2-pyrrolidinone-d6, Deuterated methylpyrrolidinone | [30] |
Detailed Application Protocol: Quantification of NMP and Metabolites in Human Urine
This protocol outlines a robust method for the simultaneous determination of NMP, 5-HNMP, MSI, and 2-HMSI in urine using this compound as the internal standard (IS).[28][32]
Materials and Reagents
-
Analytes: NMP, 5-HNMP, MSI, 2-HMSI certified reference standards.
-
Internal Standard: this compound (IS).
-
Solvents: Acetonitrile (ACN) and Methanol (MeOH), LC-MS grade.
-
Reagents: Formic acid (FA), LC-MS grade.
-
Water: Deionized water, 18.2 MΩ·cm or higher purity.
-
Biological Matrix: Pooled human urine (drug-free).
-
Labware: Class A volumetric flasks, calibrated pipettes, autosampler vials.
Instrumentation
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve each analyte and the IS in methanol to prepare individual stock solutions. Store at -20°C.
-
Intermediate Working Solutions: Prepare a combined working solution of all analytes and a separate working solution for the IS by diluting the primary stocks in ACN:Water (50:50, v/v).
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the combined analyte working solution into pooled human urine. A typical concentration range might be 1-1000 ng/mL.
| Calibration Level | Analyte Concentration (ng/mL) | Volume of Analyte Mix (µL) | Volume of Urine (µL) |
| CAL 1 | 1 | 10 | 990 |
| CAL 2 | 5 | 5 | 995 |
| CAL 3 | 20 | 20 | 980 |
| CAL 4 | 100 | 10 | 990 (from a more concentrated working soln) |
| CAL 5 | 250 | 25 | 975 (from a more concentrated working soln) |
| CAL 6 | 500 | 50 | 950 (from a more concentrated working soln) |
| CAL 7 | 1000 | 100 | 900 (from a more concentrated working soln) |
Sample Preparation Protocol
The goal of this "dilute-and-shoot" method is simplicity and high throughput, which is made reliable by the use of the deuterated internal standard.[28]
-
Aliquot: Transfer 100 µL of each calibration standard, quality control (QC) sample, and unknown urine sample into a microcentrifuge tube.
-
Spike IS: Add 20 µL of the IS working solution (e.g., at 5 µg/mL) to every tube, resulting in a final IS concentration of ~100 ng/mL. The IS must be added at this early stage to account for all subsequent variability.[21]
-
Dilute & Precipitate: Add 400 µL of cold acetonitrile containing 0.1% formic acid to each tube. This step simultaneously dilutes the sample and precipitates proteins.
-
Vortex: Vortex each tube vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.
-
Centrifuge: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and particulates.
-
Transfer: Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method Parameters
The following are suggested starting parameters. Method optimization is required for specific instrumentation.
| Parameter | Suggested Condition | Rationale |
| LC Column | C18 or HILIC column (e.g., 2.1 x 100 mm, <3 µm) | C18 provides good separation for moderately polar compounds; HILIC can be advantageous for highly polar metabolites.[33] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive mode ESI and aids in peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic phase for gradient elution. |
| Gradient | Start at 5% B, ramp to 95% B over 5 min, hold 1 min, re-equilibrate | A standard gradient to elute a range of polar metabolites. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 µL | Balances sensitivity with potential for matrix overload. |
| Ionization Mode | ESI Positive | NMP and its metabolites contain nitrogen and oxygen atoms that are readily protonated. |
| MRM Transitions | See table below | Specific precursor-product ion pairs for high selectivity and sensitivity. |
Table of Suggested MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| NMP | 100 | 58 | Quantifier |
| NMP | 100 | 82 | Qualifier |
| 5-HNMP | 116 | 58 | Quantifier |
| MSI | 114 | 70 | Quantifier |
| 2-HMSI | 130 | 70 | Quantifier |
| This compound (IS) | 109 | 62 | For NMP quantification[33][34] |
Note: Deuterated standards for the metabolites should be used if available for the most accurate quantification of those specific metabolites.
Bioanalytical Workflow and Data Validation
The entire process, from sample receipt to final concentration reporting, must follow a logical and verifiable workflow.
Caption: A comprehensive workflow for metabolite quantification using an internal standard.
Data Validation Logic
The trustworthiness of the results hinges on the consistent behavior of the internal standard.[15][22] The IS response should be monitored across the entire analytical batch.
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- 33. Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue: Applied to a depletion study of N-methyl-2-pyrrolidinone in swine liver following intramuscular administration of drug N-methyl-2-pyrrolidinone formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. fda.gov [fda.gov]
Method development for NMP quantification with deuterated internal standard
Application Note: AN-024
High-Sensitivity Quantification of N-Methyl-2-Pyrrolidone (NMP) in Pharmaceutical Matrices Using Stable Isotope Dilution LC-MS/MS
Abstract
This application note presents a robust and highly sensitive method for the quantification of N-methyl-2-pyrrolidone (NMP) in pharmaceutical drug products using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). NMP is a common solvent used in pharmaceutical manufacturing, and its residual levels must be carefully controlled due to potential toxicity.[1][2] This method employs the stable isotope dilution (SID) technique, utilizing deuterated NMP (NMP-d9) as an internal standard to ensure the highest level of accuracy and precision.[3][4] The protocol detailed herein provides a comprehensive workflow, from sample preparation to data analysis, and has been validated according to the International Council for Harmonisation (ICH) guidelines.[5][6] The use of a deuterated internal standard effectively compensates for matrix effects, variations in sample preparation recovery, and instrument response, making this method ideal for complex sample matrices encountered in drug development.[7][8]
Introduction and Scientific Principle
N-methyl-2-pyrrolidone (NMP) is a versatile, polar aprotic solvent widely used in the synthesis of active pharmaceutical ingredients (APIs) and the formulation of drug products.[9] Due to its reproductive toxicity, regulatory bodies like the ICH have classified NMP as a Class 2 residual solvent, requiring its levels in the final pharmaceutical product to be strictly monitored and limited.[10][11][12]
Accurate quantification of residual solvents is a critical component of quality control in the pharmaceutical industry. The complexity of drug product matrices, however, can introduce significant analytical challenges, such as ion suppression or enhancement in mass spectrometry, leading to inaccurate results.[13]
The stable isotope dilution (SID) method is the gold standard for quantitative mass spectrometry, offering unparalleled analytical specificity and accuracy.[3][14][15] This technique involves adding a known quantity of a stable isotope-labeled version of the analyte—in this case, NMP-d9—to the sample at the earliest stage of preparation.[14] Because the deuterated standard is chemically identical to the native analyte (NMP), it exhibits nearly the same behavior during extraction, chromatography, and ionization.[7][8] Any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard. The mass spectrometer distinguishes between the analyte and the standard based on their mass difference. Quantification is then based on the ratio of the response of the native analyte to that of the stable isotope-labeled internal standard.[16] This ratiometric measurement corrects for a wide array of potential errors, ensuring highly reliable and reproducible data.[4][7]
Materials and Reagents
-
Analytes and Standards:
-
N-Methyl-2-pyrrolidone (NMP), ≥99.5% purity (e.g., Sigma-Aldrich #78769 or equivalent)
-
N-Methyl-2-pyrrolidone-d9 (NMP-d9), isotopic purity ≥98% (e.g., Sigma-Aldrich #615854 or equivalent)
-
-
Solvents (HPLC or LC-MS Grade):
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Water, Type I (18.2 MΩ·cm)
-
-
Additives:
-
Formic Acid (FA), LC-MS grade
-
-
Equipment:
-
Analytical balance (4-place)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Vortex mixer
-
Centrifuge
-
HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer
-
HPLC column: C18 reversed-phase, e.g., 100 x 2.1 mm, 1.8 µm particle size
-
Autosampler vials with PTFE-lined caps
-
Experimental Protocols
Preparation of Standard Solutions
-
NMP Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of NMP into a 25 mL volumetric flask. Dissolve and bring to volume with acetonitrile.
-
NMP-d9 Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of NMP-d9 into a 25 mL volumetric flask. Dissolve and bring to volume with acetonitrile.[17]
-
NMP-d9 Working IS Solution (10 µg/mL): Dilute the NMP-d9 Stock Solution 1:100 with acetonitrile. This solution will be used to spike all calibration standards, quality controls, and samples.
-
Calibration Curve Standards: Prepare a series of calibration standards by serial dilution of the NMP Stock Solution with acetonitrile. A typical concentration range would be 10 ng/mL to 2000 ng/mL. After dilution, spike each standard with the Working IS Solution to achieve a final IS concentration of 100 ng/mL.
Sample Preparation Protocol
The following protocol is a general guideline for a solid dosage form (e.g., tablet). The sample weight and dilution factor should be adjusted based on the expected NMP concentration and the ICH limit for the specific drug product.
-
Weighing: Accurately weigh a quantity of the powdered drug product (e.g., 100 mg) into a 15 mL centrifuge tube.
-
Spiking: Add a precise volume (e.g., 100 µL) of the Working IS Solution (10 µg/mL) to the tube.
-
Extraction: Add 10 mL of acetonitrile to the tube.
-
Homogenization: Cap the tube and vortex vigorously for 2 minutes to ensure complete dissolution and extraction of NMP.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to pelletize any insoluble excipients.[17]
-
Dilution & Transfer: Transfer an aliquot of the supernatant into an autosampler vial. If necessary, perform a further dilution with acetonitrile to bring the concentration within the calibration range.
-
Analysis: Inject the final solution onto the LC-MS/MS system.
Diagram of the Sample Preparation Workflow
Caption: Step-by-step sample preparation workflow.
Instrumental Analysis: LC-MS/MS
The analysis is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+).
| Parameter | Condition |
| LC System | UHPLC System |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 3 min, hold for 1 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | NMP: 100.1 → 58.1 (Quantifier), 100.1 → 82.1 (Qualifier)[17] |
| NMP-d9: 109.1 → 62.1 (Quantifier)[17] | |
| Collision Gas | Argon |
| Source Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
Diagram of the Analytical Workflow
Caption: Overview of the LC-MS/MS analytical process.
Data Analysis and Quantification
Quantification is based on the ratio of the peak area of the NMP quantifier ion to the peak area of the NMP-d9 internal standard.
-
Calibration Curve: A calibration curve is constructed by plotting the peak area ratio (NMP Area / NMP-d9 Area) against the concentration of NMP in the calibration standards.
-
Regression: A linear regression with a weighting factor (typically 1/x or 1/x²) is applied to the data. The coefficient of determination (r²) should be ≥ 0.995.
-
Quantification: The peak area ratio from the unknown sample is used to calculate the concentration of NMP in the injected solution by interpolating from the calibration curve.
-
Final Concentration Calculation: The final concentration in the original solid sample (in µg/g or ppm) is calculated using the following formula:
Concentration (µg/g) = (C_inst × V_ext × DF) / W_sample
Where:
-
C_inst = Concentration from the instrument (µg/mL)
-
V_ext = Extraction volume (mL)
-
DF = Dilution factor (if any)
-
W_sample = Weight of the sample (g)
-
Diagram of the Internal Standard Quantification Principle
Caption: Logic of stable isotope dilution quantification.
Method Validation Summary
The method was validated for specificity, linearity, accuracy, precision, and limit of quantification (LOQ) in accordance with ICH Q2(R1) guidelines. A representative drug product placebo was used as the matrix.
| Parameter | Result |
| Specificity | No interference observed at the retention times of NMP and NMP-d9 in placebo matrix. |
| Linearity (r²) | > 0.998 over the range of 10-2000 ng/mL. |
| Limit of Quantification (LOQ) | 10 ng/mL (S/N > 10). This corresponds to 10 µg/g (10 ppm) in the solid sample. |
| Accuracy (% Recovery) | 97.5% - 103.2% for QC samples at three concentration levels (Low, Mid, High). |
| Precision (% RSD) | Intra-day (n=6): < 4.5% Inter-day (n=3 days): < 6.0% |
Troubleshooting
| Issue | Potential Cause | Solution |
| Poor Peak Shape | Column degradation; inappropriate mobile phase. | Replace column; ensure correct mobile phase composition and pH. |
| Low IS Signal | Error in IS spiking; ion source contamination. | Verify IS working solution concentration and spiking procedure; clean the mass spectrometer ion source. |
| High Variability (%RSD) | Inconsistent sample preparation; poor homogenization; instrument instability. | Ensure consistent vortexing/shaking times; check LC pump performance and MS stability. |
| Matrix Effects | Co-eluting matrix components suppressing/enhancing ionization. | While the IS corrects for this, further sample dilution or optimizing chromatographic separation can help minimize the effect.[13][18] |
Conclusion
The described LC-MS/MS method utilizing a deuterated internal standard provides a highly accurate, precise, and robust platform for the quantification of residual NMP in pharmaceutical products. The stable isotope dilution approach effectively mitigates matrix-associated complexities, ensuring data integrity and compliance with stringent regulatory requirements. This method is suitable for routine quality control testing and can be adapted for various sample matrices with minimal redevelopment.
References
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Barrett, C., et al. (2001). Liquid chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry determination of N-methylpyrrolidinone in riverine biofilms. Journal of Chromatography A. Available at: [Link]
-
Ciccimaro, E., & Blair, I. A. (2010). Stable-isotope dilution LC–MS for quantitative biomarker analysis. Bioanalysis. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. Available at: [Link]
-
Blair, I. A. (2010). Stable-isotope dilution LC–MS for quantitative biomarker analysis. PMC - PubMed Central. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). (2011). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. FDA. Available at: [Link]
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Research Trends Journal. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. International Journal of Trends in Emerging Research and Development. Available at: [Link]
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MDPI. (2021). Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. MDPI. Available at: [Link]
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ECA Academy. (2024). ICH Q3C: New Version of the Guideline for Residual Solvents published. ECA Academy. Available at: [Link]
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Ueyama, J., et al. (2009). Direct determination of N-methyl-2-pyrrolidone metabolites in urine by HPLC-electrospray ionization-MS/MS using deuterium-labeled compounds as internal standard. Journal of Chromatography B. Available at: [Link]
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Biotage. (2023). What is an Isotope Dilution Standard?. Biotage. Available at: [Link]
-
Britannica. (2025). Isotope dilution. Britannica. Available at: [Link]
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International Council for Harmonisation (ICH). (2019). Impurities: Guideline for Residual Solvents Q3C(R6). ICH. Available at: [Link]
-
International Council for Harmonisation (ICH). (2021). Impurities: Guideline for Residual Solvents Q3C(R8). ICH. Available at: [Link]
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Therapeutic Goods Administration (TGA). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. TGA. Available at: [Link]
-
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-
ResearchGate. (2014). Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue. ResearchGate. Available at: [Link]
-
South American Journal of Clinical Research. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research. Available at: [Link]
-
ResearchGate. (2006). Automated Solid-Phase Extraction and Liquid Chromatography Tandem Mass Spectrometry Determination of N -methyl-2-pyrrolidone and its Metabolites in Urine and Plasma. ResearchGate. Available at: [Link]
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Springer Nature Experiments. (2018). Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants. Springer Nature. Available at: [Link]
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ResearchGate. (2018). Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants. ResearchGate. Available at: [Link]
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ResearchGate. (2009). Direct determination of N-methyl-2-pyrrolidone metabolites in urine by HPLC-electrospray ionization-MS/MS using deuterium-labeled compounds as internal standard. ResearchGate. Available at: [Link]
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Agilent Technologies, Inc. (2023). Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC. Agilent. Available at: [Link]
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ResearchGate. (2016). Rapid Quantification of N-Methyl-2-pyrrolidone in Polymer Matrices by Thermal Desorption-GC/MS. ResearchGate. Available at: [Link]
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Paragon Laboratories. N-Methylpyrrolidone (NMP) Testing for Purity Assay by GC-FID. Paragon Laboratories. Available at: [Link]
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Unice, K. M., et al. (2012). Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment. Analytical and Bioanalytical Chemistry. Available at: [Link]
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Application Note: High-Precision Pharmacokinetic Analysis of N-Methyl-2-Pyrrolidone (NMP) Using a Stable Isotope-Labeled Internal Standard
Foundational Principles: The Imperative for Precision in NMP Pharmacokinetics
N-Methyl-2-pyrrolidone (NMP) is a versatile aprotic solvent with a high boiling point and strong solubilizing power, making it indispensable in various industries, including petrochemicals, plastics, and pharmaceuticals.[1][2] In the pharmaceutical domain, it serves as a powerful excipient to enhance the solubility of poorly soluble drugs in various formulations.[2][3][4] Given its widespread use and potential for human exposure through occupational and clinical routes, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile is paramount for both safety assessment and drug efficacy evaluation.[5][6]
Pharmacokinetic (PK) studies, which characterize the journey of a compound through the body, rely on the accurate quantification of the analyte in complex biological matrices like plasma or urine. The gold standard for this quantitative bioanalysis is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), renowned for its sensitivity and selectivity.[7][8] However, the inherent variability of analytical procedures—from sample preparation to instrument performance—can compromise data integrity.[9]
To counteract these variables, the principle of isotope dilution is employed, utilizing a stable isotope-labeled internal standard (SIL-IS). A SIL-IS is a version of the analyte where one or more atoms have been replaced with a heavier stable isotope (e.g., ²H or Deuterium, ¹³C, ¹⁵N).[10] For NMP analysis, N-Methyl-d3-2-pyrrolidinone-d6 (perdeuterated NMP, hereafter referred to as d9-NMP ) is the ideal internal standard.[11][12] Because it is chemically identical to NMP, it co-elutes chromatographically and exhibits the same behavior during extraction and ionization.[10][13][14] Yet, its increased mass allows the mass spectrometer to distinguish it from the unlabeled analyte, creating a robust internal reference that corrects for analytical variability at every step.[9][10] This application note provides a comprehensive guide and a detailed protocol for the use of d9-NMP in the high-precision pharmacokinetic analysis of NMP.
The Rationale: Why d9-NMP is Essential for Robust Bioanalysis
The use of a deuterated internal standard is not merely a technical preference; it is a fundamental requirement for generating defensible, high-quality bioanalytical data. Its role is to serve as a molecular anchor, ensuring that the final calculated concentration is a true reflection of the in-vivo reality, irrespective of analytical fluctuations.
-
Mitigating Matrix Effects: Biological samples like plasma are exceedingly complex, containing salts, lipids, and proteins that can interfere with the ionization of the target analyte in the mass spectrometer's source. This phenomenon, known as the matrix effect, can either suppress or enhance the signal, leading to inaccurate quantification.[13] Since d9-NMP co-elutes with NMP, it experiences the exact same degree of ion suppression or enhancement. By calculating the peak area ratio of the analyte to the internal standard, the matrix effect is effectively normalized, ensuring accuracy.[14]
-
Correcting for Sample Preparation Variability: No sample preparation technique, whether protein precipitation, liquid-liquid extraction, or solid-phase extraction, achieves 100% recovery. Minor procedural differences between samples can lead to significant variations in analyte recovery.[15] By spiking d9-NMP into the sample before the extraction process begins, the SIL-IS is subjected to the same physical losses as the analyte.[9] Therefore, the analyte/IS ratio remains constant, correcting for any recovery inconsistencies.
-
Compensating for Instrumental Drift: Variations in autosampler injection volume or fluctuations in the mass spectrometer's detector response over the course of a long analytical run can introduce errors.[9] The SIL-IS compensates for this drift, as both analyte and IS signals are affected proportionally in each injection.
Contextualizing NMP Metabolism
A robust analytical method must also be selective, distinguishing the parent drug from its metabolites. NMP is primarily metabolized in humans via oxidation by cytochrome P450 enzymes into several key metabolites, including 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP), N-methylsuccinimide (MSI), and 2-hydroxy-N-methylsuccinimide (2-HMSI).[3][16][17] The LC-MS/MS method must be able to chromatographically separate NMP from these metabolites to prevent cross-interference and ensure accurate quantification of the parent compound.
Caption: Major metabolic pathway of N-Methyl-2-pyrrolidone (NMP) in humans.[16][18]
Bioanalytical Workflow: From Sample Collection to Data Interpretation
A successful pharmacokinetic study begins long before the sample reaches the LC-MS/MS. The integrity of the data is contingent upon a meticulously planned and executed workflow.
Caption: End-to-end workflow for the bioanalysis of NMP in plasma samples.
Detailed Protocol: Quantification of NMP in Human Plasma via LC-MS/MS
This protocol describes a validated method for determining NMP concentrations in human plasma using protein precipitation for sample cleanup, followed by LC-MS/MS analysis with d9-NMP as the internal standard.
Materials and Reagents
-
Standards: N-Methyl-2-pyrrolidone (≥99% purity), this compound (d9-NMP, ≥98 atom % D).[12][19][20]
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (≥18 MΩ·cm).
-
Biological Matrix: Drug-free, pooled human plasma (K2-EDTA).
-
Labware: Calibrated pipettes, polypropylene microcentrifuge tubes (1.5 mL), autosampler vials.
Preparation of Stock and Working Solutions
-
NMP Stock Solution (1 mg/mL): Accurately weigh ~10 mg of NMP standard into a 10 mL volumetric flask. Dissolve and bring to volume with 50:50 (v/v) Acetonitrile:Water.
-
d9-NMP Internal Standard Stock Solution (1 mg/mL): Prepare in the same manner as the NMP stock solution.
-
d9-NMP Working Solution (100 ng/mL): Perform serial dilutions of the d9-NMP stock solution in 50:50 Acetonitrile:Water. This working solution will be spiked into all samples, calibrators, and QCs.
-
Calibration Standards and QC Samples: Prepare a series of NMP working solutions through serial dilution. Spike these solutions into blank human plasma to create calibration curve standards (e.g., 1-1000 ng/mL) and Quality Control (QC) samples at low, medium, and high concentrations.
Plasma Sample Preparation (Protein Precipitation)
-
Label 1.5 mL polypropylene tubes for each calibrator, QC, and unknown sample.
-
Pipette 50 µL of plasma (calibrator, QC, or unknown) into the corresponding tube.
-
Add 20 µL of the d9-NMP working solution (100 ng/mL) to every tube . Vortex briefly.
-
Add 200 µL of ice-cold acetonitrile to each tube to precipitate plasma proteins.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at >14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 150 µL of the clear supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumental Conditions
The following parameters provide a robust starting point and should be optimized for the specific instrumentation used.
| Parameter | Recommended Condition | Rationale |
| LC System | UPLC/HPLC System | Provides necessary separation and resolution. |
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Offers good retention and peak shape for a polar compound like NMP. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes better ionization in positive ESI mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analyte from the reverse-phase column. |
| Flow Rate | 0.4 mL/min | Standard flow rate for analytical scale columns. |
| Column Temp. | 40°C | Ensures reproducible retention times and peak shapes.[21] |
| Injection Vol. | 5 µL | Balances sensitivity with potential for column overload. |
| Gradient | Start at 5% B, ramp to 95% B, re-equilibrate | A gradient is necessary to elute NMP and wash the column effectively. |
| MS System | Triple Quadrupole Mass Spectrometer | Required for highly selective and sensitive MRM analysis. |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | NMP contains a tertiary amine, which readily protonates. |
| MRM Transitions | See Table 2 below | Specific precursor-product ion pairs ensure selectivity. |
Table 2: Recommended Mass Spectrometry Parameters Parameters are based on published methods and should be optimized via infusion of standards.[11]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| NMP (Analyte) | 100.1 | 58.1 | Optimized (e.g., 15-25 eV) |
| d9-NMP (IS) | 109.1 | 62.1 | Optimized (e.g., 15-25 eV) |
Data Analysis and Acceptance Criteria
-
Integration: Integrate the chromatographic peaks for both the NMP and d9-NMP MRM transitions.
-
Ratio Calculation: Calculate the Peak Area Ratio (PAR) = (Area of NMP) / (Area of d9-NMP).
-
Calibration Curve: Plot the PAR versus the nominal concentration for the calibration standards. Apply a weighted (1/x² or 1/x) linear regression.
-
Quantification: Determine the concentration of NMP in QC and unknown samples by interpolating their PAR values from the regression equation of the calibration curve.
Table 3: Example Acceptance Criteria for a Validated Assay
| Parameter | Acceptance Criteria |
| Calibration Curve (r²) | ≥ 0.990 |
| Calibrator Accuracy | Within ±15% of nominal concentration (±20% at LLOQ) |
| QC Accuracy | Within ±15% of nominal concentration |
| QC Precision (%CV) | ≤ 15% |
Conclusion: Ensuring Data Integrity in Pharmacokinetic Research
References
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ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass. [Link]
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Åkesson, B., & Jönsson, B. A. (1997). Major metabolic pathway for N-methyl-2-pyrrolidone in humans. Drug Metabolism and Disposition, 25(2), 267–269. [Link]
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ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. ResolveMass. [Link]
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ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]
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AptoChem. (2008). Deuterated internal standards and bioanalysis. AptoChem. [Link]
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Odo, I. T., & Ezea, S. C. (2016). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Pharmaceutical Sciences and Research. [Link]
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Carnerup, M. A., et al. (2006). Automated Solid-Phase Extraction and Liquid Chromatography Tandem Mass Spectrometry Determination of N-methyl-2-pyrrolidone and its Metabolites in Urine and Plasma. ResearchGate. [Link]
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Occupational Safety and Health Administration (OSHA). N-METHYL-2-PYRROLIDINONE. OSHA. [Link]
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Bader, M., et al. (2007). Structural formulas of N-methyl-2-pyrrolidone (NMP) and its main.... ResearchGate. [Link]
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Parker, S. J., et al. (2018). Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens. National Institutes of Health. [Link]
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Tölgyesi, A., et al. (2025). Analysis of N-methyl-2-pyrrolidone and its hydroxy metabolite at low concentration level in water samples using liquid chromatography tandem mass spectrometry. PubMed. [Link]
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Jouyban, A., et al. (2010). Review of pharmaceutical applications of N-methyl-2-pyrrolidone. PubMed. [Link]
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Bader, M., et al. (2005). Experimental exposure of male volunteers to N-methyl-2-pyrrolidone (NMP): acute effects and pharmacokinetics of NMP in plasma and urine. PubMed. [Link]
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Jouyban, A., et al. (2010). Review of pharmaceutical applications of N-methyl-2-pyrrolidone. SciSpace. [Link]
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Application of N-Methyl-d3-2-pyrrolidinone-d6 in Environmental Sample Analysis
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the application of N-Methyl-d3-2-pyrrolidinone-d6 as an internal standard in the quantitative analysis of N-Methyl-2-pyrrolidone (NMP) in environmental matrices. NMP is a widely used industrial solvent with increasing environmental and health concerns, necessitating robust and accurate analytical methods for its monitoring.[1][2][3][4] The use of a stable isotope-labeled internal standard, such as this compound, is paramount for achieving high accuracy and precision by correcting for sample matrix effects and variations in analytical procedures.[5][][7] This document outlines the underlying principles of isotope dilution mass spectrometry (IDMS), details sample preparation protocols for water and soil, and provides optimized instrumental analysis conditions for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction: The Analytical Challenge of N-Methyl-2-pyrrolidone (NMP)
N-Methyl-2-pyrrolidone (NMP) is a polar aprotic solvent with a broad range of applications in industries such as petrochemicals, electronics, and pharmaceuticals.[8] Its high water solubility and volatility mean it can be released into the environment through industrial wastewater and atmospheric emissions, leading to the contamination of groundwater and soil.[1][2][9] Due to its potential for reproductive and developmental toxicity, regulatory bodies worldwide are implementing stricter controls on NMP, driving the need for sensitive and reliable analytical methods.[1][2][3]
The analysis of NMP in complex environmental samples presents significant challenges. Matrix components can interfere with the analytical signal, leading to either suppression or enhancement, which can compromise the accuracy of quantification.[5] Furthermore, sample preparation procedures, such as extraction and concentration, can introduce variability and potential loss of the analyte.
To overcome these challenges, the use of a stable isotope-labeled internal standard in an isotope dilution mass spectrometry (IDMS) workflow is the gold standard.[5][][7][10] this compound, a deuterated analog of NMP, serves as an ideal internal standard. It co-elutes with the native analyte and behaves identically during sample preparation and ionization, but is distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer. This allows for precise correction of matrix effects and procedural losses, ensuring the integrity of the analytical data.[5][11]
Principle of Isotope Dilution Mass Spectrometry (IDMS)
IDMS is a highly accurate method for quantitative analysis.[][7][12] The core principle involves adding a known amount of an isotopically enriched standard (in this case, this compound) to a sample containing the analyte of interest (NMP).[10] After allowing the standard and analyte to equilibrate within the sample matrix, the mixture is processed and analyzed by mass spectrometry.
The ratio of the signal from the native analyte to the signal from the isotopically labeled standard is measured. Since both compounds experience the same physical and chemical effects throughout the analytical process, this ratio remains constant regardless of sample loss or matrix-induced signal suppression. By comparing this ratio to a calibration curve generated from standards with known analyte-to-internal standard ratios, the concentration of the analyte in the original sample can be accurately determined.[5][10]
Diagram: Isotope Dilution Mass Spectrometry Workflow
Caption: Generalized workflow for quantitative analysis using IDMS.
Physicochemical Properties
Understanding the properties of both the analyte and the internal standard is crucial for method development.
| Property | N-Methyl-2-pyrrolidone (NMP) | This compound |
| CAS Number | 872-50-4[8] | 185964-60-7[13][14] |
| Molecular Formula | C₅H₉NO[8] | C₅D₉NO[13][14] |
| Molar Mass | 99.13 g/mol [8] | 108.19 g/mol [13][14] |
| Boiling Point | 202 °C[8] | 202 °C[13] |
| Density | 1.028 g/mL at 25 °C[8] | 1.125 g/mL at 25 °C[13] |
| Solubility in Water | Miscible[8][9] | Miscible |
Experimental Protocols
Materials and Reagents
-
Standards: N-Methyl-2-pyrrolidone (≥99.5% purity), this compound (98 atom % D)[13][14][15]
-
Solvents: Methanol, Acetonitrile (HPLC or GC grade), Dichloromethane (GC grade), Deionized water (18.2 MΩ·cm)
-
Solid Phase Extraction (SPE) Cartridges: Polymeric reversed-phase cartridges (e.g., Oasis HLB or equivalent)
-
Filters: 0.22 µm PTFE syringe filters
Protocol 1: Analysis of NMP in Water Samples by LC-MS/MS
This protocol is suitable for the determination of NMP in various aqueous matrices, including groundwater, surface water, and industrial effluent.
Step 1: Standard Preparation
-
Primary Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of NMP and this compound into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol.
-
Internal Standard Spiking Solution (10 µg/mL): Dilute the this compound primary stock solution with methanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the NMP primary stock solution into clean water, followed by the addition of a constant amount of the internal standard spiking solution to each. A typical calibration range would be 1-1000 ng/mL.
Step 2: Sample Preparation
-
Sample Collection: Collect water samples in clean glass bottles. Store at 4°C until analysis.
-
Internal Standard Spiking: To a 100 mL aliquot of the water sample, add a known amount of the this compound spiking solution to achieve a final concentration of 100 ng/mL.
-
Solid Phase Extraction (SPE):
-
Condition an SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the spiked water sample onto the cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analytes with 5 mL of methanol.
-
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the mobile phase. Filter through a 0.22 µm syringe filter before analysis.[16]
Step 3: LC-MS/MS Instrumental Analysis
| Parameter | Recommended Condition |
| LC Column | C18 reversed-phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| MS/MS Transitions | See Table below |
Table: MRM Transitions for NMP and its Labeled Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| NMP (Quantifier) | 100.1 | 58.1 | 15 |
| NMP (Qualifier) | 100.1 | 82.1 | 12 |
| This compound | 109.1 | 62.1 | 15 |
Note: The specific m/z values and collision energies should be optimized for the instrument in use. The FDA method for NMP in bovine liver suggests precursor ions of m/z 100 for NMP and m/z 109 for d9-NMP, with product ions of m/z 58 and m/z 62 respectively, which aligns with this protocol.[17]
Diagram: LC-MS/MS Sample Preparation Workflow
Caption: Water sample preparation workflow for LC-MS/MS analysis.
Protocol 2: Analysis of NMP in Soil and Sediment by GC-MS
This protocol is designed for the extraction and quantification of NMP from solid matrices.
Step 1: Standard Preparation
Prepare stock and spiking solutions as described in Protocol 1, using dichloromethane as the solvent.
Step 2: Sample Preparation
-
Sample Homogenization: Air-dry the soil or sediment sample and sieve to remove large debris. Homogenize the sample.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a centrifuge tube.
-
Spike with a known amount of the this compound internal standard solution.
-
Add 20 mL of dichloromethane.
-
Vortex for 1 minute, then sonicate for 15 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
-
Solvent Transfer: Carefully transfer the dichloromethane supernatant to a clean tube.
-
Repeat Extraction: Repeat the extraction process on the sample pellet with another 20 mL of dichloromethane. Combine the supernatants.
-
Concentration: Concentrate the combined extracts to 1 mL under a gentle stream of nitrogen. The sample is now ready for GC-MS analysis.
Step 3: GC-MS Instrumental Analysis
| Parameter | Recommended Condition |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (1 µL) |
| Oven Program | 60 °C (hold 2 min), ramp to 220 °C at 15 °C/min, hold 5 min |
| Carrier Gas | Helium at 1.2 mL/min |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| MS Mode | Selected Ion Monitoring (SIM) |
| SIM Ions | See Table below |
Table: SIM Ions for GC-MS Analysis
| Compound | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| NMP | 99 | 58 |
| This compound | 108 | 62 |
Note: These ions represent common fragments and should be confirmed by analyzing a standard solution in full scan mode to select the most abundant and specific ions for the instrument being used.
Data Analysis and Quality Control
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration ratio. A linear regression with a correlation coefficient (r²) > 0.995 is required.
-
Quantification: Calculate the concentration of NMP in the samples using the regression equation from the calibration curve.
-
Quality Control: Analyze a method blank, a laboratory control sample (LCS), and a matrix spike/matrix spike duplicate (MS/MSD) with each batch of samples to monitor for contamination, accuracy, and precision. The recovery in the LCS and MS/MSD should typically be within 70-130%.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of NMP in complex environmental matrices. The isotope dilution approach effectively compensates for matrix effects and procedural variability, leading to highly accurate and defensible data.[5][11] The protocols detailed in this application note provide a validated starting point for laboratories involved in environmental monitoring of this important industrial solvent.
References
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- Frick, D. (1983). High Performance Liquid Chromatographic Determination of N-Methyl-2-pyrrolidone in Water. Semantic Scholar.
- A Closer Look at N-Methyl-2-Pyrrolidone (NMP). (2024). Maratek.
- Method 6800: Elemental and Molecular Speciated Isotope Dilution Mass Spectrometry. (n.d.). EPA.
- Quémet, A., et al. (2024). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Journal of Analytical Atomic Spectrometry.
- Quémet, A., et al. (2024). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Journal of Analytical Atomic Spectrometry.
- Health and environmental effects of the use of N-methyl-2-pyrrolidone as a solvent in the manufacture of hemodialysis membranes: A sustainable reflexion. (2021). Nefrología.
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- Health and environmental effects of the use of N-methyl-2-pyrrolidone as a solvent in the manufacture of hemodialysis membranes: A sustainable reflexion. (2021). Nefrología.
- Health and environmental effects of the use of N-methyl-2-pyrrolidone as a solvent in the manufacture of hemodialysis membranes: A sustainable reflexion. (2021). ResearchGate.
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Application Note: Advanced Polymer Characterization Using N-Methyl-d3-2-pyrrolidinone-d6 in High-Resolution NMR Spectroscopy
Abstract
This comprehensive guide details the application of N-Methyl-d3-2-pyrrolidinone-d6 (NMP-d9) as a premier solvent for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of challenging and high-performance polymers. N-Methyl-2-pyrrolidone (NMP) is a powerful, polar aprotic solvent renowned for its ability to dissolve a wide array of polymers that are intractable in common NMR solvents like chloroform or dimethyl sulfoxide.[1][2] The use of its deuterated analogue, NMP-d9, is essential for high-resolution ¹H NMR, as it eliminates large solvent proton signals that would otherwise obscure the polymer's spectral features.[3] This document provides in-depth technical insights, field-proven methodologies, and detailed protocols for researchers, scientists, and drug development professionals engaged in polymer synthesis and characterization.
Introduction: The Rationale for NMP-d9 in Polymer NMR
The precise characterization of a polymer's microstructure—including monomer composition, sequence distribution, end-groups, and tacticity—is fundamental to understanding and predicting its macroscopic properties.[4] NMR spectroscopy is an unparalleled tool for acquiring this detailed molecular-level information.[5] However, the primary prerequisite for high-resolution solution-state NMR is the appropriate selection of a solvent that can fully dissolve the polymer to ensure high spectral resolution.
Many high-performance engineering polymers, such as polyamides (PAs), polyimides (PIs), and poly(vinylidene fluoride) (PVDF), exhibit poor solubility in standard deuterated solvents. N-Methyl-2-pyrrolidone (NMP) is an exceptional solvent for these materials due to its high polarity, aprotic nature, and high boiling point.[6]
Why this compound (NMP-d9)?
-
Elimination of Solvent Interference: Standard (protonated) NMP would produce intense signals in a ¹H NMR spectrum, completely overwhelming the signals from the dissolved polymer. By replacing the hydrogen atoms with deuterium (²H), NMP-d9 becomes "invisible" in ¹H NMR, allowing for clear observation of the analyte.[3]
-
Field-Frequency Lock: Modern NMR spectrometers require a deuterium signal to "lock" the magnetic field, ensuring its stability throughout the experiment. The deuterium in NMP-d9 provides a strong, stable lock signal, which is critical for long acquisition times and achieving high resolution.[2]
-
High Thermal Stability: NMP's high boiling point (202 °C) makes NMP-d9 an ideal solvent for variable-temperature (VT) NMR studies.[1][7] Many polymers require elevated temperatures to fully dissolve or to study dynamic processes such as chain conformation changes.[8]
Physicochemical Properties
A clear understanding of the solvent's properties is crucial for experimental design. The table below summarizes key data for this compound.
| Property | Value | Source |
| Chemical Formula | C₅D₉NO | [1][9] |
| Molecular Weight | 108.19 g/mol | [1][9] |
| CAS Number | 185964-60-7 | [1][9] |
| Boiling Point | 202 °C (lit.) | [1][7] |
| Density | 1.125 g/mL at 25 °C | [1] |
| Isotopic Purity | ≥98 atom % D | [1][9] |
Core Applications in Polymer Analysis
The unique properties of NMP-d9 enable a range of critical NMR analyses for otherwise intractable polymers.
Structural Elucidation and Purity Assessment
¹H and ¹³C NMR spectra acquired in NMP-d9 provide a detailed fingerprint of the polymer's structure. This allows for the verification of monomer incorporation, identification of impurities or residual monomers, and characterization of structural defects or side-reaction products. For example, in poly(vinylidene fluoride) (PVDF), ¹H NMR can distinguish between the desired head-to-tail linkages and head-to-head defects.[10]
Quantitative NMR (qNMR) for Copolymer Composition
For copolymers, qNMR is a powerful method to determine the precise ratio of different monomer units. The fundamental principle of qNMR is that the integrated area of a specific NMR signal is directly proportional to the number of nuclei contributing to it.[11] To ensure accuracy, experimental parameters must be carefully optimized, particularly the relaxation delay (d1), which must be long enough to allow for full relaxation of all relevant nuclei between scans.
End-Group Analysis for Molecular Weight Determination
For polymers with number-average molecular weights (Mn) typically below 20,000 g/mol , NMR can be used to determine Mn by comparing the integral of signals from the polymer chain's repeating units to the integral of signals from the terminal (end) groups.[4][12][13] This method requires that the end-groups have unique, well-resolved resonances.
Experimental Workflows and Protocols
Logical Workflow for Polymer NMR Analysis
The following diagram outlines the logical steps for a typical polymer characterization experiment using NMP-d9.
Caption: General workflow for polymer NMR analysis in NMP-d9.
Protocol 1: Standard ¹H NMR for Structural Characterization
Objective: To obtain a high-resolution ¹H NMR spectrum for qualitative analysis of a polymer's structure.
Methodology:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the dry polymer sample directly into a clean, dry vial.
-
Add approximately 0.7 mL of this compound.
-
Seal the vial and facilitate dissolution using a vortex mixer. If necessary, gently heat the sample (e.g., 50-80 °C) or use an ultrasonic bath until the polymer is fully dissolved.
-
Transfer the homogeneous solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of NMP-d9.
-
Tune and match the probe for the ¹H frequency.
-
Perform automated or manual shimming to optimize magnetic field homogeneity, which is critical for viscous polymer solutions.
-
-
Data Acquisition:
-
Pulse Program: Standard single-pulse (e.g., 'zg30' on Bruker systems).
-
Number of Scans (ns): 16 to 64 (increase for lower concentrations).
-
Relaxation Delay (d1): 1-2 seconds for qualitative analysis.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width (sw): Typically 16-20 ppm to ensure all signals are captured.
-
-
Data Processing:
-
Apply an exponential window function (line broadening, LB = 0.3 Hz) to improve the signal-to-noise ratio.
-
Perform Fourier transformation, followed by automated or manual phase and baseline correction.
-
Calibrate the chemical shift scale by setting the residual NMP proton signal (if observable) or an internal reference standard (e.g., TMS).
-
Protocol 2: Quantitative ¹H NMR (qNMR) for Copolymer Composition
Objective: To accurately determine the molar ratio of two different monomer units (A and B) in a copolymer.
Causality Behind Key Parameter Choices:
-
Relaxation Delay (d1): This is the most critical parameter for qNMR. The delay must be at least 5 times the longest spin-lattice relaxation time (T₁) of the protons being quantified (d1 ≥ 5 * T₁max).[14][15] This ensures that all protons have fully returned to thermal equilibrium before the next pulse, making the signal integral truly proportional to the number of nuclei. Using a shorter delay will disproportionately attenuate signals from nuclei with longer T₁ values, leading to inaccurate quantification.[16]
-
90° Pulse Angle: While smaller flip angles can be used, a 90° pulse provides the maximum signal for a single scan and simplifies the relaxation requirements.
-
Internal Standard (Optional but Recommended): An internal standard with a known concentration and a well-resolved signal can be used for absolute quantification of the polymer concentration.
Methodology:
-
Sample Preparation:
-
Follow steps 1a-1e from Protocol 1. If using an internal standard, add a precisely weighed amount to the vial before dissolution.
-
-
Instrument Setup & T₁ Measurement (Self-Validation):
-
Perform steps 2a-2c from Protocol 1.
-
Run an inversion-recovery experiment to measure the T₁ values for the distinct proton signals of monomer A and monomer B that you intend to integrate.[15]
-
Identify the longest T₁ value (T₁max) among these signals.
-
-
Data Acquisition (qNMR):
-
Pulse Program: Standard single-pulse with a 90° pulse angle (e.g., 'zg' with a calibrated p1 value).
-
Relaxation Delay (d1): Set d1 = 5 * T₁max (or a conservative value of 30-60 seconds if T₁ is not measured).
-
Number of Scans (ns): 64 to 256 to ensure high signal-to-noise for accurate integration.
-
Disable Digital Filtering: Turn off digital filtering options that may distort the baseline (e.g., DE on Bruker systems).
-
-
Data Processing and Calculation:
-
Process the spectrum as in Protocol 1, paying meticulous attention to achieving a flat baseline across the entire spectrum.
-
Carefully integrate the well-resolved signal for monomer A (Int_A) and monomer B (Int_B).
-
Normalize each integral by the number of protons it represents (N_A and N_B).
-
Calculate the molar ratio:
-
Molar Ratio (A:B) = (Int_A / N_A) : (Int_B / N_B)
-
-
Troubleshooting and Advanced Considerations
-
Signal Broadening: Viscous polymer solutions can lead to broad NMR signals. This can be mitigated by using a lower polymer concentration, increasing the experimental temperature (leveraging NMP-d9's high boiling point), or using stronger magnetic field spectrometers.
-
Solvent Purity: Always use high-purity NMP-d9 (≥99.5% D). Water is a common impurity in NMP and will appear as a broad signal in the ¹H spectrum. Its presence can be confirmed by its chemical shift, which is temperature-dependent.[17]
-
High-Temperature Experiments: When running experiments above 50 °C, use ceramic spinners instead of standard plastic ones. Increase temperature in slow increments (e.g., 10 °C at a time) and allow the system to equilibrate to avoid damaging the probe.[18]
Data Visualization: End-Group Analysis Logic
The following diagram illustrates the decision and calculation process for determining the number-average molecular weight (Mn) via end-group analysis.
Caption: Decision logic for Mn determination by end-group analysis.
Safety and Handling
N-Methyl-2-pyrrolidone is classified as a reproductive toxicant and can cause skin, eye, and respiratory irritation.[1] Always handle NMP and NMP-d9 in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Consult the Safety Data Sheet (SDS) before use.
Conclusion
This compound is an indispensable tool in the field of polymer chemistry, enabling high-resolution NMR analysis of a wide range of otherwise insoluble high-performance polymers. Its excellent solvating power, thermal stability, and isotopic purity provide a robust platform for detailed structural elucidation, quantitative composition analysis, and molecular weight determination. By following the validated protocols and understanding the causality behind critical experimental parameters outlined in this guide, researchers can unlock precise, reliable, and comprehensive molecular insights into their polymer systems.
References
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Deuterated Solvents for NMR. Isotope Science / Alfa Chemistry. [Link]
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N-Methyl-2-pyrrolidone. Wikipedia. [Link]
-
Building Block. The relaxation delay. IMSERC, Northwestern University. [Link]
-
Deuterated - Solvents, Reagents & Accessories. Chromservis. [Link]
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Review of 1H- and 13C-NMR data on homo-, co- and terpolyamides in solution. ResearchGate. [Link]
-
This compound | 615854-1G. Scientific Laboratory Supplies. [Link]
-
N-methyl-2-pyrrolidone | C5H9NO. PubChem. [Link]
-
Quantitation in NMR. University of Wisconsin-Madison. [Link]
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1 H NMR spectra of pristine PVDF, HEMA and M-PVDF-1. ResearchGate. [Link]
-
End-Group Analysis of Polymer. MtoZ Biolabs. [Link]
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Choice of relaxation delay time (d1) in 2D experiments. NMR Wiki Q&A Forum. [Link]
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An NMR Study of Poly(vinylidene fluoride) Structure by 1H, 13C, and 19F Triple Resonance Method. ResearchGate. [Link]
-
Beyond Structural Elucidation - Introduction to qNMR Part III - Relaxation Delays. Nanalysis. [Link]
-
¹H NMR spectra of PVDF-I (black) and PVDF-H (red). ResearchGate. [Link]
-
High Temperature NMR. University of Notre Dame. [Link]
-
Determination of the molecular weight of polymers by end-group analysis. Magritek. [Link]
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Interaction of N-methyl-2-pyrrolidone + Water: a NMR and Molecular Dynamics study. ResearchGate. [Link]
-
¹H NMR spectra of (a) PVDF and (b) PVDF‐g‐PVP. ResearchGate. [Link]
-
An optimized combination of relaxation delay (d1) and number of scans... ResearchGate. [Link]
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NMR Determination of The Molecular Weight of Polymers by End-Group Analysis. Magritek. [Link]
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NMR Of Polymer Materials - Q&A. Oxford Instruments. [Link]
-
NMR Spectroscopy of Polymers. Institute of Macromolecular Chemistry, Czech Academy of Sciences. [Link]
-
NMR spectroscopy of polymers. Semantic Scholar. [Link]
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Rapid Quantification of N-Methyl-2-pyrrolidone in Polymer Matrices by Thermal Desorption-GC/MS. PubMed. [Link]
-
Using 1H NMR Spectra of Polymers and Polymer Products To Illustrate Concepts in Organic Chemistry. Journal of Chemical Education. [Link]
-
METHOD OF ANALYSIS N–methyl–2-pyrrolidone. U.S. Food and Drug Administration. [Link]
-
Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. MDPI. [Link]
-
Evidence of Long Two-Dimensional Folding Chain Structure Formation of Poly(vinylidene fluoride) in N-Methylpyrrolidone Solution: Total Form Factor Determination by Combining Multiscattering Data. PubMed. [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Signal-to-Noise in NMR with N-Methyl-d3-2-pyrrolidinone-d6
Welcome to the technical support center for troubleshooting poor signal-to-noise (S/N) in Nuclear Magnetic Resonance (NMR) experiments using N-Methyl-d3-2-pyrrolidinone-d6. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues that can compromise data quality when working with this versatile deuterated solvent.
Introduction
This compound (NMP-d9) is a powerful, polar aprotic solvent increasingly used in NMR spectroscopy for its excellent solvating properties, particularly for a wide range of organic and inorganic compounds. However, its inherent physical properties, such as hygroscopicity and viscosity, can present challenges in achieving optimal spectral quality. This guide provides a structured, question-and-answer-based approach to systematically troubleshoot and resolve poor signal-to-noise ratios in your NMR spectra.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My baseline is noisy and my signals are weak. Where do I start?
A poor signal-to-noise ratio can stem from several factors, broadly categorized as sample-related, instrument-related, or acquisition parameter-related issues. The following workflow provides a systematic approach to diagnosing the root cause.
Troubleshooting Workflow for Poor Signal-to-Noise
Caption: A decision-making workflow for troubleshooting poor signal-to-noise.
Q2: I suspect my this compound has absorbed water. How does this affect my spectrum and what can I do?
N-Methyl-2-pyrrolidone (NMP) is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] This property is shared by its deuterated analog. Water contamination in your NMR sample can lead to several issues:
-
Broad Solvent Peak: The presence of H₂O or HOD will result in a broad peak in your ¹H NMR spectrum, which can obscure signals of interest.
-
Shimming Difficulties: The presence of a large, broad water peak can interfere with the shimming process, leading to a less homogeneous magnetic field and broader lineshapes for all signals.[3]
-
Lock Instability: In some cases, high water content can affect the stability of the deuterium lock signal.
Troubleshooting Water Contamination:
-
Proper Solvent Handling:
-
Drying the Solvent:
-
For critical applications, consider drying the solvent over activated molecular sieves (3Å or 4Å) prior to use.
-
-
Solvent Suppression Techniques:
Q3: My peaks are broad, even after addressing potential water contamination. Could the viscosity of this compound be the issue?
Yes, the viscosity of the solvent can significantly impact spectral resolution.[6] N-Methyl-2-pyrrolidone has a viscosity of 1.661 mPa·s at 25 °C, which is higher than many common NMR solvents like acetone-d6 or chloroform-d.[8][9] Higher viscosity leads to slower molecular tumbling, which in turn causes:
-
Shorter T2 Relaxation Times: This results in broader NMR signals.[1]
-
More Challenging Shimming: Viscous samples can be more difficult to shim effectively, leading to broader lineshapes.[10]
Strategies to Mitigate Viscosity Effects:
-
Elevated Temperature:
-
Sample Concentration:
-
Highly concentrated samples can be more viscous.[10] If possible, try diluting your sample.
-
-
Careful Shimming:
-
Viscous samples require more careful and patient shimming. Allow the sample to equilibrate in the magnet before starting the shimming process. See the protocol below for optimizing shimming in viscous solvents.
-
Protocol 1: Optimizing Shimming for Viscous Solvents
-
Temperature Equilibration: Insert the sample into the magnet and allow it to thermally equilibrate for at least 5-10 minutes.
-
Load Standard Shims: Load a standard shim set for your probe.
-
Locking: Obtain a stable lock on the deuterium signal of this compound. Adjust the lock power and gain to achieve a stable lock level of 70-90%.[12] For viscous solvents, you may need to use a slightly lower lock power to avoid saturation.[13]
-
On-Axis Shims (Z-shims):
-
Iteratively adjust Z1 and Z2 to maximize the lock level.
-
If your spectrometer has higher-order Z-shims (Z3, Z4, etc.), adjust them sequentially to further improve the lock level.
-
-
Off-Axis Shims (X, Y Shims):
-
If spinning the sample, adjust the spinning shims. If not spinning, adjust the non-spinning shims (X, Y, XZ, YZ, etc.).
-
-
Iterate: Repeat steps 4 and 5 until no further significant improvement in the lock level is observed.
Q4: I see unexpected small peaks in my spectrum. Could these be impurities from the this compound itself?
Yes, even high-purity deuterated solvents can contain residual impurities from their synthesis or from degradation over time. Common impurities in N-Methyl-2-pyrrolidone include:
-
Methylamine [15]
-
γ-Butyrolactone (GBL)
Identifying Solvent Impurities:
-
Reference Spectra: Compare your spectrum to a reference spectrum of the pure solvent.
-
Impurity Tables: Consult published tables of NMR chemical shifts for common laboratory solvents and impurities.[16][17]
-
Blank Spectrum: Run a spectrum of the neat this compound to identify any inherent impurity signals.
If solvent impurities are interfering with your analysis, consider purchasing a higher purity grade of the solvent or purifying it before use.
Q5: How can I optimize my acquisition parameters for a low-concentration sample in this compound?
For dilute samples, optimizing the acquisition parameters is crucial to maximize the signal-to-noise ratio.
Key Acquisition Parameters and their Optimization:
| Parameter | Recommended Setting for Low S/N | Rationale |
| Number of Scans (NS) | Increase | The S/N ratio increases with the square root of the number of scans. Doubling the S/N requires quadrupling the number of scans.[8] |
| Receiver Gain (RG) | Optimize | Set the receiver gain as high as possible without clipping the FID. An automated receiver gain setting is often a good starting point. |
| Relaxation Delay (D1) | 1-1.5 x T1 | For qualitative analysis, a shorter relaxation delay can save time. For quantitative analysis, a delay of 5 x T1 is recommended to allow for full relaxation of the magnetization. |
| Acquisition Time (AT) | 2-4 seconds | A longer acquisition time can improve digital resolution but may also increase noise if the FID has already decayed to zero.[18] |
Protocol 2: Determining the Optimal Number of Scans
-
Initial Acquisition: Acquire a spectrum with a small number of scans (e.g., 8 or 16).
-
Assess S/N: Measure the signal-to-noise ratio for a representative peak of your analyte.
-
Estimate Required Scans: Use the following formula to estimate the number of scans needed to achieve a desired S/N:
-
New NS = Old NS x (Desired S/N / Old S/N)²
-
-
Re-acquire: Set the new number of scans and re-acquire the spectrum.
Summary of Key Troubleshooting Points
-
Hygroscopicity: Protect the solvent from moisture.
-
Viscosity: Consider running experiments at an elevated temperature.
-
Shimming: Be patient and thorough with the shimming process.
-
Impurities: Be aware of potential solvent-related peaks.
-
Acquisition Parameters: Optimize the number of scans and receiver gain for low-concentration samples.
By systematically addressing these potential issues, you can significantly improve the quality of your NMR data when using this compound.
References
-
University of Rochester Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]
-
LibreTexts. (2019). 4.1: Obtaining and Interpreting NMR Spectra. Retrieved from [Link]
-
INCHEM. (2001). N-METHYL-2-PYRROLIDONE (CICAD 35, 2001). Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Troubleshooting Acquisition Related Problems - NMR. Retrieved from [Link]
-
ResearchGate. (2017). NMR of a viscous material?. Retrieved from [Link]
-
University of California, Irvine. (2006). Shimming and locking. Retrieved from [Link]
-
Reddit. (2016). How to keep water out of NMR samples?. Retrieved from [Link]
- Simpson, A. J., & Brown, S. A. (2016). From the environment to NMR: water suppression for whole samples in their native state. Magnetic Resonance in Chemistry, 54(9), 717-724.
-
ResearchGate. (2017). NMR sample preparation for highly hygroscopic compound?. Retrieved from [Link]
-
Nanalysis. (2021). NMR acquisition parameters and qNMR. Retrieved from [Link]
- Zarei, M., & Soltanian-Zadeh, H. (2018). MRS Shimming: An Important Point Which Should not be Ignored. Journal of Biomedical Physics & Engineering, 8(2), 227–232.
-
ResearchGate. (2025). Solvent Signal Suppression in NMR. Retrieved from [Link]
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
-
University of Maryland, Baltimore County. (n.d.). Stepbystep procedure for NMR data acquisition. Retrieved from [Link]
-
University of Texas at Austin. (n.d.). Common Acquisition Concepts and Problems for 1D/2D NMR. Retrieved from [Link]
-
University of California, San Diego. (2004). Locking your NMR Sample. Retrieved from [Link]
-
University of South Carolina. (2022). Lock PDF - NMR Facility. Retrieved from [Link]
-
University of Missouri-St. Louis. (n.d.). Locking and Shimming. Retrieved from [Link]
-
ResearchGate. (2025). Direct determination of N-methyl-2-pyrrolidone metabolites in urine by HPLC-electrospray ionization-MS/MS using deuterium-labeled compounds as internal standard. Retrieved from [Link]
-
National Institute of Standards and Technology. (2021). Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667.
-
University of Leicester. (n.d.). solvent suppression. Retrieved from [Link]
-
Agilent. (2025). Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). n methylpyrrolidone and its Impurities. Retrieved from [Link]
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Technical Support Center: Identifying Impurities in N-Methyl-d3-2-pyrrolidinone-d6 by NMR
Welcome to the technical support center for the analysis of N-Methyl-d3-2-pyrrolidinone-d6 (NMP-d9). This guide is designed for researchers, scientists, and drug development professionals who utilize deuterated NMP in their NMR studies and are focused on ensuring the purity of this critical solvent. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify potential impurities in your NMP-d9 using NMR spectroscopy.
Introduction: The Importance of Purity in NMP-d9
This compound is a highly deuterated form of N-Methyl-2-pyrrolidone (NMP), a versatile aprotic solvent.[1][2][3][4] Its use in NMR spectroscopy is valuable for minimizing solvent signals and providing a clear window for the analysis of solutes. However, the presence of impurities, even at trace levels, can lead to misleading spectral data, complicating structural elucidation and quantitative analysis. This guide provides a systematic approach to identifying these impurities through ¹H NMR.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities in NMP-d9?
A1: Impurities in NMP-d9 can arise from several sources:
-
Synthesis Starting Materials: The industrial synthesis of NMP typically involves the reaction of gamma-butyrolactone (GBL) with methylamine.[2][3][5] In the case of NMP-d9, deuterated analogues of these precursors would be used. Incomplete reaction can leave residual starting materials.
-
Synthesis Byproducts: Side reactions during synthesis can generate impurities. For instance, the reaction of GBL with methylamine can also lead to the formation of N-methyl-γ-hydroxybutanamide as an intermediate, and potentially other byproducts.[3]
-
Degradation Products: NMP can undergo hydrolysis, especially in the presence of acid or base, to form 4-(methylamino)butanoic acid.[2] Oxidation can also lead to the formation of N-methylsuccinimide (NMS).[6]
-
Residual Solvents: Solvents used during the purification process of NMP-d9 may be present in trace amounts.
-
Exogenous Contamination: Contamination from lab equipment, handling, or storage can introduce various impurities.
Q2: I see unexpected peaks in the ¹H NMR spectrum of my NMP-d9. How do I begin to identify them?
A2: A systematic approach is key. Start by considering the most likely impurities based on the chemistry of NMP. The troubleshooting workflow below provides a step-by-step guide. It's also highly recommended to consult established tables of NMR chemical shifts for common laboratory solvents and impurities.[7][8][9][10]
Q3: Can 2D NMR techniques be helpful in identifying impurities?
A3: Absolutely. 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are powerful tools. A COSY spectrum will show correlations between coupled protons, helping to piece together spin systems of an impurity. An HSQC spectrum correlates protons with their directly attached carbons, providing valuable information about the carbon skeleton of the impurity.
Troubleshooting Guide: A Step-by-Step Approach to Impurity Identification
This section provides a structured workflow to help you identify unknown signals in the ¹H NMR spectrum of your this compound.
Step 1: Initial Spectral Assessment
The first step is a thorough examination of your ¹H NMR spectrum.
-
Action: Acquire a high-quality ¹H NMR spectrum of your NMP-d9 sample. Ensure proper shimming to obtain sharp peaks.
-
Rationale: Good spectral resolution is critical for accurate chemical shift determination and for resolving the multiplicity of signals, which are key to structure elucidation.
-
What to look for:
-
The residual proton signals of NMP-d9.
-
Any signals that are not attributable to your analyte or the deuterated solvent. Note their chemical shift (ppm), multiplicity (singlet, doublet, triplet, etc.), and integration value.
-
Step 2: Workflow for Impurity Identification
The following diagram outlines a decision-making process for identifying common impurities.
Caption: A decision tree for the systematic identification of unknown impurities in NMP-d9 via NMR.
Step 3: Common Impurities and Their ¹H NMR Signatures
The following table summarizes the expected ¹H NMR chemical shifts for common impurities related to NMP-d9. Note that chemical shifts can vary slightly depending on the solvent and temperature.
| Impurity | Structure | Expected ¹H NMR Signals (in CDCl₃, approx. ppm) | Notes |
| gamma-Butyrolactone (GBL) | ~4.3 (t), ~2.5 (t), ~2.3 (m) | A common starting material for NMP synthesis.[11][12][13] The triplet at ~4.3 ppm is characteristic of the -CH₂-O- group. | |
| N-Methylsuccinimide (NMS) | ~2.9 (s, 3H), ~2.7 (s, 4H) | An oxidation product of NMP.[6][14][15] The two singlets are highly characteristic. | |
| 4-(Methylamino)butanoic acid | ~3.0 (t), ~2.4 (s), ~2.3 (t), ~1.9 (m) | A hydrolysis product of NMP.[16][17][18] The chemical shifts can be pH-dependent. | |
| N-Methyl-2-pyrrolidone (NMP) | ~3.4 (t), ~2.8 (s), ~2.3 (t), ~2.0 (m) | The non-deuterated counterpart. Its presence indicates incomplete deuteration.[19][20] |
Step 4: Advanced Troubleshooting
If the impurity is not one of the common ones listed above, further investigation is required.
-
Experimental Protocol: Spiking Experiment
-
Objective: To confirm the identity of a suspected impurity.
-
Procedure: a. Acquire a ¹H NMR spectrum of your NMP-d9 sample containing the unknown impurity. b. Obtain a pure standard of the suspected impurity. c. Add a small amount of the pure standard to your NMR tube. d. Re-acquire the ¹H NMR spectrum.
-
Analysis: If the intensity of the unknown peak increases upon addition of the standard, its identity is confirmed.
-
-
When to use Mass Spectrometry (MS): If NMR data is insufficient for a conclusive identification, hyphenated techniques such as GC-MS or LC-MS can be invaluable. MS provides the molecular weight of the impurity, which, in conjunction with the NMR data, can lead to a definitive structure.
Concluding Remarks
Ensuring the purity of deuterated solvents is paramount for obtaining high-quality and reliable NMR data. This guide provides a framework for the identification of common impurities in this compound. By following a systematic approach and utilizing the information provided, researchers can confidently assess the purity of their NMP-d9 and ensure the integrity of their experimental results.
References
- M2207 N-Methylsuccinimide Solvent - 1H-NMR. (n.d.).
-
National Center for Biotechnology Information. (n.d.). N-Methylsuccinimide. PubChem. Retrieved from [Link]
- N-Methyl-2-pyrrolidone (NMP): Chemical Properties, Production Process, and Applications. (2025, October 15).
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000549). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Gamma-Butyrolactone. PubChem. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000549). Retrieved from [Link]
-
SpectraBase. (n.d.). gamma-Butyrolactone. Retrieved from [Link]
-
NP-MRD. (2022, September 6). Showing NP-Card for 4-(methylamino)butyric acid (NP0227999). Retrieved from [Link]
- Google Patents. (n.d.). US6348601B2 - Preparation of N-methyl-2-pyrrolidone (NMP).
-
Wikipedia. (n.d.). N-Methyl-2-pyrrolidone. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.
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Yurui (Shanghai) Chemical Co.,Ltd. (2025, February 20). N-Methyl-Pyrrolidone(NMP):Synthesis Method of NMP. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000039). Retrieved from [Link]
-
SpectraBase. (n.d.). Butanoic acid, 4-(methylamino)-. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0255233). Retrieved from [Link]
-
ACS Sustainable Chemistry & Engineering. (2023, March 27). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. Retrieved from [Link]
-
Semantic Scholar. (n.d.). NMR, calorimetry, and computational studies of aqueous solutions of N-methyl-2-pyrrolidone. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). 4.13: NMR in Lab- Solvent Impurities. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-Methyl-2-pyrrolidinone. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-(Methylamino)butyric acid. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-methyl-2-pyrrolidone. PubChem. Retrieved from [Link]
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Technical Support Center: Matrix Effects on N-Methyl-d3-2-pyrrolidinone-d6 Ionization in ESI-MS
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding matrix effects on the ionization of N-Methyl-d3-2-pyrrolidinone-d6 (d9-NMP) in Electrospray Ionization Mass Spectrometry (ESI-MS). The information herein is designed to be a practical resource for overcoming common challenges encountered during bioanalytical method development and routine sample analysis.
Introduction to Matrix Effects in ESI-MS
Electrospray ionization is a soft ionization technique widely used in liquid chromatography-mass spectrometry (LC-MS) for its ability to generate intact molecular ions from thermally labile and polar molecules.[1] However, a significant challenge in ESI-MS is the phenomenon of "matrix effects," where co-eluting compounds from the sample matrix interfere with the ionization of the analyte of interest.[2][3] This interference can either suppress or enhance the analyte signal, leading to inaccurate and imprecise quantification.[2][3]
This compound, a stable isotope-labeled (SIL) internal standard for N-Methyl-2-pyrrolidinone (NMP), is crucial for accurate quantification in complex biological matrices.[4][5] While SIL internal standards are the gold standard for compensating for matrix effects, they are not immune to these phenomena, and understanding the underlying principles is key to developing robust analytical methods.[6]
Frequently Asked Questions (FAQs)
Q1: What exactly are matrix effects in the context of ESI-MS?
A: Matrix effects refer to the alteration of ionization efficiency for an analyte due to the presence of co-eluting components from the sample matrix.[3] In ESI, this primarily manifests as ion suppression or, less commonly, ion enhancement.[3] These effects arise because matrix components can compete with the analyte for access to the droplet surface for ionization, alter the physical properties of the ESI droplets (e.g., surface tension and viscosity), or both.[7][8][9]
Q2: Why is my this compound internal standard signal suppressed?
A: Even though d9-NMP is a stable isotope-labeled internal standard, its ionization can still be suppressed by matrix components. Common causes include:
-
High concentrations of co-eluting matrix components: Endogenous substances like phospholipids, salts, and metabolites can compete with d9-NMP for ionization.[10]
-
Changes in droplet properties: Non-volatile matrix components can increase the surface tension and viscosity of the ESI droplets, hindering the efficient formation of gas-phase ions.[8]
-
Charge competition: If the matrix contains a high concentration of compounds that are readily protonated (in positive ion mode), they can reduce the number of available protons for the analyte, leading to suppression.[7]
Q3: Can the deuterium labeling in this compound itself contribute to different matrix effects compared to the unlabeled NMP?
A: Yes, this is a phenomenon known as the "deuterium isotope effect." The replacement of hydrogen with deuterium can slightly alter the lipophilicity and chromatographic retention time of the molecule. If d9-NMP does not perfectly co-elute with the native NMP, they may experience different degrees of ion suppression from the matrix components that are eluting at those slightly different times.[11][12] This can compromise the ability of the internal standard to accurately compensate for matrix effects.[11][12]
Q4: How can I determine if I have a matrix effect issue?
A: A common method is the post-column infusion experiment.[11] In this setup, a constant flow of your analyte (d9-NMP in this case) is introduced into the mobile phase after the analytical column and before the MS source. A blank matrix sample is then injected. Any dip or enhancement in the stable analyte signal at specific retention times indicates the presence of matrix effects. Another approach is to compare the slope of a calibration curve prepared in a clean solvent to one prepared in a matrix extract.[3]
Troubleshooting Guide: Addressing Matrix Effects on d9-NMP Ionization
This section provides a systematic approach to identifying and mitigating matrix effects impacting the analysis of this compound.
Problem 1: Poor or Inconsistent d9-NMP Signal Intensity
| Possible Cause | Troubleshooting Step | Rationale |
| Ion Suppression from Matrix | 1. Optimize Sample Preparation: Implement a more rigorous sample clean-up method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[2][11] | These techniques are more effective at removing interfering matrix components compared to simple protein precipitation or "dilute-and-shoot" methods.[2][11] |
| 2. Chromatographic Separation: Modify your LC method to improve the separation of d9-NMP from co-eluting matrix interferences.[2] This can involve changing the column chemistry, mobile phase composition, or gradient profile. | By chromatographically resolving the analyte from interfering species, you minimize their impact on the ionization process.[2] | |
| 3. Sample Dilution: If sensitivity allows, diluting the sample can reduce the concentration of matrix components.[2][13] | This is a simple and often effective way to lessen the severity of matrix effects, though it may compromise the limit of quantitation.[2][13] |
Problem 2: Inaccurate Quantification Despite Using a SIL Internal Standard
| Possible Cause | Troubleshooting Step | Rationale |
| Differential Matrix Effects on Analyte and IS | 1. Verify Co-elution: Carefully examine the chromatograms of NMP and d9-NMP to ensure they co-elute perfectly. | As mentioned in FAQ Q3, even slight differences in retention time due to the deuterium isotope effect can lead to differential ion suppression.[11] |
| 2. Evaluate Matrix-Matched Calibrators: Prepare calibration standards in the same matrix as your samples.[3] | This approach helps to normalize the matrix effects experienced by both the analyte and the internal standard, leading to more accurate quantification.[3] | |
| 3. Investigate Alternative Internal Standards: In severe cases, consider using a ¹³C or ¹⁵N labeled internal standard if available, as these are less prone to chromatographic shifts compared to deuterated standards.[11] | Carbon-13 and Nitrogen-15 labeling have a smaller impact on the physicochemical properties of the molecule, often resulting in better co-elution.[11] |
Experimental Protocols
Protocol 1: Post-Column Infusion for Matrix Effect Evaluation
-
Prepare a standard solution of this compound in your mobile phase at a concentration that provides a stable and moderate signal.
-
Set up a post-column infusion system by connecting a syringe pump delivering the d9-NMP solution to a T-junction placed between the LC column and the MS source.
-
Begin infusing the d9-NMP solution at a low, constant flow rate (e.g., 10 µL/min).
-
Acquire data on the mass spectrometer in the MRM mode for the d9-NMP transition (e.g., m/z 109 → 62).[4][5] You should observe a stable baseline signal.
-
Inject a blank matrix extract (prepared using your sample preparation method) onto the LC system.
-
Monitor the d9-NMP signal. A decrease in the signal indicates ion suppression, while an increase indicates ion enhancement at the retention times where matrix components are eluting.
Protocol 2: Quantitative Assessment of Matrix Effects
-
Prepare two sets of calibration standards for NMP with d9-NMP as the internal standard.
-
Set A: Prepare in a clean solvent (e.g., mobile phase).
-
Set B: Prepare in a blank matrix extract that has undergone your sample preparation procedure.
-
-
Analyze both sets of standards using your LC-MS/MS method.
-
Calculate the slope of the calibration curves for both sets.
-
Determine the matrix effect using the following formula: Matrix Effect (%) = (Slope of Set B / Slope of Set A) * 100
-
A value close to 100% indicates minimal matrix effect.
-
A value significantly less than 100% indicates ion suppression.
-
A value significantly greater than 100% indicates ion enhancement.
-
Visualizing the ESI Process and Ion Suppression
The following diagram illustrates the electrospray ionization process and how matrix components can interfere.
Caption: ESI process and mechanisms of ion suppression.
Best Practices for Minimizing Matrix Effects
-
Thorough Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.
-
Optimized Chromatography: Achieve baseline separation of your analyte from the bulk of the matrix components.
-
Use of Stable Isotope-Labeled Internal Standards: While not a perfect solution, SIL-IS are the best tool to compensate for unavoidable matrix effects.[6]
-
Method Validation: Always include a thorough evaluation of matrix effects as part of your method validation process.[13]
-
Regular Instrument Maintenance: A clean ion source is less susceptible to matrix-related issues.[14]
By understanding the causes of matrix effects and systematically applying the troubleshooting steps outlined in this guide, researchers can develop robust and reliable LC-MS/MS methods for the accurate quantification of N-Methyl-2-pyrrolidinone using its deuterated internal standard.
References
- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
- Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. CDC Stacks.
- Strategies for the Detection and Elimination of Matrix Effects in Quantit
- Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. MDPI.
- Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Toxicology.
- Mechanism of Signal Suppression by Anionic Surfactants in Capillary Electrophoresis−Electrospray Ionization Mass Spectrometry. Analytical Chemistry.
- Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide.
- Ion Suppression: A Major Concern in Mass Spectrometry.
- Matrix Effect Management in Liquid Chromatography Mass Spectrometry: The Internal Standard Normalized M
- Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue: Applied to a depletion study of N-methyl-2-pyrrolidinone in swine liver following intramuscular administration of drug N-methyl-2-pyrrolidinone formul
- Ion suppression (mass spectrometry). Wikipedia.
- METHOD OF ANALYSIS N–methyl–2-pyrrolidone. U.S.
- Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc.
- Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. American Pharmaceutical Review.
- Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. Longdom Publishing.
- Aspects of matrix and analyte effects in clinical pharmacokinetic sample analyses using LC-ESI/MS/MS - Two case examples. PubMed.
- Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. CDC Stacks.
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Storage and handling best practices for N-Methyl-d3-2-pyrrolidinone-d6
Welcome to the technical support guide for N-Methyl-d3-2-pyrrolidinone-d6 (CAS: 185964-60-7). As a deuterated analog of N-Methyl-2-pyrrolidone (NMP), this solvent is a critical component in high-sensitivity analytical techniques, particularly NMR spectroscopy and mass spectrometry, where it serves as a non-interfering medium or an internal standard.[1] Its utility, however, is contingent upon maintaining its high isotopic and chemical purity. This guide, structured in a question-and-answer format, provides researchers, scientists, and drug development professionals with field-proven insights and troubleshooting advice to ensure the integrity of their experiments.
Core Principles of Storage and Handling
The chemical integrity of this compound is susceptible to several environmental factors. Understanding these vulnerabilities is the first step toward implementing effective handling and storage protocols. The primary threats are moisture, air (oxygen), light, and heat, which can compromise the solvent's purity through hydration, oxidation, photodegradation, or thermal decomposition.
Frequently Asked Questions (FAQs)
Section 1: Storage and Stability
Q1: What are the ideal storage conditions for this compound?
A1: Proper storage is crucial to maintain the solvent's 98-99% isotopic purity and chemical stability.[2][3] The parent compound, NMP, is known to be hygroscopic, combustible, and sensitive to light and air.[4][5][6] Therefore, the deuterated analog requires stringent storage protocols. Adherence to these conditions helps preserve the product's specified one-year shelf life.[4]
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place.[7] Refer to the product label for specific temperature ranges, but ambient controlled temperature is generally suitable.[8] | Prevents evaporation and reduces the rate of potential degradation reactions. Keeps the solvent well below its flash point of 86 °C (186.8 °F).[2] |
| Atmosphere | Store under an inert gas (e.g., Nitrogen or Argon).[8] Keep container tightly closed.[8][9] | The compound is hygroscopic and will readily absorb atmospheric moisture, which can alter its properties and affect water-sensitive experiments.[4][6] It is also slowly oxidized by air.[6][10] |
| Light Exposure | Protect from light.[5][7] Store in an amber or opaque vial. If the original container is clear, store it inside a dark cabinet or use aluminum foil.[11] | Light can provide the activation energy for degradation pathways, leading to the formation of impurities.[5] |
| Container | Use the original supplier container (e.g., Sure/Seal™ bottle). For aliquots, use glass or high-density polyethylene (HDPE) bottles with tight-fitting caps.[12] | Prevents contamination and moisture ingress. HDPE is recommended for high-purity grades to avoid leaching of elemental components from glass.[12] |
| Location | Store in a well-ventilated, designated chemical storage area away from heat, sparks, and open flames.[4][8] Do not store with strong oxidizing agents.[4] | This compound is a combustible liquid.[8] Proper segregation prevents accidental fire or hazardous reactions. |
Q2: Why is it so critical to protect this solvent from moisture? What happens if it absorbs water?
A2: Protecting this compound from moisture is paramount for two primary reasons. First, the parent compound NMP is highly hygroscopic, meaning it readily absorbs water from the atmosphere.[6][13] This absorbed water directly impacts the solvent's purity and performance.[4] Second, in many applications, such as organometallic reactions or certain polymerization studies, the presence of water can inhibit or alter the desired chemical pathway. For NMR analysis, excess water can obscure important signals in the spectrum. While the deuterated solvent is primarily used for its specific properties in analytical techniques, contamination with water can still be a significant issue.
Q3: My vial of deuterated NMP has been opened. How can I determine if it's still suitable for a sensitive experiment?
A3: Once a container is opened, the risk of contamination from atmospheric moisture and air increases. For highly sensitive experiments, it is always best to use a fresh, unopened container or a properly stored aliquot. If you must use a previously opened vial, consider a quick quality check. An effective method is to take a ¹H NMR spectrum of the solvent itself.[14] The presence of a significant water peak or other unexpected signals would indicate contamination or degradation. For quantitative analysis, a Karl Fischer titration can be performed to determine the precise water content.
Q4: Is it necessary to store this compound under an inert atmosphere?
A4: Yes, for long-term storage and to maintain high purity, storing under an inert atmosphere is a best practice recommended by safety data sheets.[8] The inert gas (like nitrogen or argon) provides a positive pressure inside the container, preventing atmospheric moisture and oxygen from entering when the seal is punctured.[15] This is especially critical for labs in humid environments and for applications where water and oxygen are detrimental to the experiment.[16]
Section 2: Handling and Personal Protection
Q5: What Personal Protective Equipment (PPE) is mandatory when handling this compound?
A5: this compound shares the same hazards as its non-deuterated counterpart, which include causing serious skin and eye irritation and being a suspected reproductive toxicant.[8][9][17] Therefore, strict adherence to PPE protocols is essential.
| Protective Equipment | Specification | Rationale |
| Hand Protection | Butyl rubber gloves are recommended for the best resistance.[12][17] | Provides a robust barrier against a solvent that can be absorbed through the skin.[5][18] Always check gloves for integrity before use. |
| Eye Protection | Chemical splash goggles or a face shield.[8][12] | Protects against splashes that can cause serious eye irritation.[8][9] |
| Skin/Body Protection | A lab coat is mandatory. For larger quantities or where splashing is likely, a butyl rubber apron should be worn.[8][12] | Prevents skin contact and contamination of personal clothing. |
| Respiratory Protection | Use only in a well-ventilated area, preferably a certified chemical fume hood.[7][8] If vapors are generated and ventilation is inadequate, a respirator may be required.[8] | Avoids inhalation of vapors, which may cause respiratory irritation.[8][17] |
Q6: What is the correct procedure for withdrawing an aliquot from a septum-sealed (e.g., Sure/Seal™) bottle?
A6: Using a proper syringe technique is the most effective way to transfer air- and moisture-sensitive liquids like this compound while maintaining the integrity of the remaining solvent.[15] This procedure ensures that the solvent is never exposed to the laboratory atmosphere.
Section 3: Troubleshooting Experimental Issues
Q7: My NMR spectrum shows unexpected peaks that are not from my analyte. Could this be due to solvent degradation?
A7: It is possible. While NMP is a stable compound, it can degrade under certain conditions.[6] The major metabolite and a known degradation product is 5-hydroxy-N-methyl-2-pyrrolidone.[6] Other potential degradation products include N-methylsuccinimide (NMS).[10] If you observe unexpected peaks, especially after prolonged storage or exposure to heat or air, it is wise to compare the spectrum to a fresh standard of the solvent. Running a spectrum on a new bottle of this compound can help confirm if the issue lies with the old solvent.
Q8: My reaction is sluggish or failing. I suspect the solvent. What could be the cause?
A8: If your reaction is sensitive to water, this is the most likely culprit. The hygroscopic nature of NMP means that improper storage can lead to significant water contamination, which can quench reagents like organometallics or alter reaction kinetics.[4][6] Another possibility is the presence of peroxide impurities if the solvent was exposed to air and light over a long period, although this is less common for NMP than for ethers. To troubleshoot, dry the solvent using activated molecular sieves (3Å or 4Å) before use or, preferably, open a new, sealed bottle.
Q9: The solvent in my bottle has a slight yellow tint. Is it still usable?
A9: Pure NMP and its deuterated analog are colorless liquids.[4] A yellow coloration often indicates the presence of impurities, which could be degradation products or contaminants from previous use (e.g., backflow into the bottle).[6] For non-critical applications, it might be usable. However, for high-purity applications like pharmaceutical analysis or sensitive organic synthesis, the colored solvent should be discarded or purified by distillation under reduced pressure. Given the cost and purpose of a deuterated solvent, using a compromised product is generally not advisable as it can jeopardize valuable experimental results.
References
-
GAC. (2021). n-METHYL-2-PYRROLIDONE - SAFETY DATA SHEET. Retrieved from [Link]
-
Zesheng New Materials Technology. (2023). How to store NMP (N-methyl-2-pyrrolidone) solvent and how long can it be stored? Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2021). Safety Data Sheet: N-methyl-2-pyrrolidone. Retrieved from [Link]
-
P2 InfoHouse. (n.d.). N-Methylpyrrolidone Handling and Storage. Retrieved from [Link]
-
International Programme on Chemical Safety (INCHEM). (2001). N-METHYL-2-PYRROLIDONE (CICAD 35, 2001). Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. Retrieved from [Link]
-
Chew, J. R., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics. Retrieved from [Link]
-
Labtag Blog. (2022). 5 Tips for Handling Photosensitive Reagents. Retrieved from [Link]
-
Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards? Retrieved from [Link]
-
Scientific Laboratory Supplies. (n.d.). This compound. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
Jouyban, A., Fakhree, M. A. A., & Shayanfar, A. (2010). Review of Pharmaceutical Applications of N-Methyl-2-Pyrrolidone. ResearchGate. Retrieved from [Link]
-
Rafferty, D. W., et al. (2020). Assessing the oxidative degradation of N-methylpyrrolidone (NMP) in microelectronic fabrication processes by using a multiplatform analytical approach. Queen's University Belfast. Retrieved from [Link]
-
Jouyban, A., Fakhree, M. A. A., & Shayanfar, A. (2010). Review of pharmaceutical applications of N-methyl-2-pyrrolidone. Journal of Pharmacy & Pharmaceutical Sciences, 13(4), 524-535. Retrieved from [Link]
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- 18. fishersci.com [fishersci.com]
Technical Support Center: Isotopic Impurity Correction in N-Methyl-d3-2-pyrrolidinone-d6 Quantification
Welcome to the technical support guide for the accurate quantification of N-Methyl-2-pyrrolidinone (NMP) using its stable isotope-labeled internal standard (SIL-IS), N-Methyl-d3-2-pyrrolidinone-d6. This resource provides in-depth answers and troubleshooting protocols for researchers, scientists, and drug development professionals utilizing mass spectrometry-based bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
N-Methyl-2-pyrrolidinone (NMP) is a widely used organic solvent in the pharmaceutical and petrochemical industries.[1] For quantitative analysis, particularly in complex biological matrices, a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard.[2][3] this compound is the SIL-IS for NMP. It is structurally identical to the analyte (NMP) but has nine of its hydrogen atoms replaced with deuterium.[4]
This near-identical physicochemical behavior ensures that the SIL-IS experiences the same conditions as the analyte during sample preparation (e.g., extraction, derivatization) and analysis (e.g., chromatography, ionization).[5][6][7] Any sample loss or variation in instrument response will affect both the analyte and the IS equally. By measuring the ratio of the analyte's signal to the IS's signal, these variations are normalized, leading to highly accurate and precise quantification.[3][6]
Q2: What are isotopic impurities and why are they a concern in quantitative mass spectrometry?
Isotopic impurities arise from two main sources:
-
Natural Isotopic Abundance: Elements in nature exist as a mixture of isotopes. For example, carbon is approximately 98.9% ¹²C and 1.1% ¹³C.[8] This means that any molecule containing carbon will have a small but predictable percentage of molecules that are one or more mass units heavier due to the presence of ¹³C. This natural distribution contributes to the mass isotopomer distribution of a molecule.[8]
-
Incomplete Labeling (Tracer Impurity): The synthesis of SIL-IS like this compound is never 100% perfect. Commercially available standards typically have an isotopic purity of around 98 atom % D.[9] This means a small fraction of the IS molecules may be incompletely deuterated (e.g., d8, d7) or even unlabeled (d0, identical to the analyte).[8][10]
These impurities are a critical concern because they can lead to "isotopic cross-talk," where the signal from one compound artificially contributes to the signal of another, compromising quantitative accuracy.[2]
Q3: What is "isotopic cross-talk" and how does it affect my data?
Isotopic cross-talk, or cross-contribution, occurs when the isotopic distribution of the analyte and the internal standard overlap in the mass spectrometer. There are two primary scenarios:
-
Analyte Contribution to IS (M+n): The analyte (NMP) has naturally occurring heavy isotopes (e.g., ¹³C, ¹⁵N). A portion of these molecules will have a mass that is identical to one of the isotopic variants of the internal standard. This becomes more pronounced for higher molecular weight compounds.[2]
-
IS Contribution to Analyte (M-n): The SIL-IS (this compound) is not 100% pure and contains a small amount of the unlabeled analyte (d0).[8] This impurity will directly contribute to the signal being measured for the actual analyte in the sample.
This overlap can lead to non-linear calibration curves, especially at the lower and upper ends of the range, and can bias the quantitative results by over- or underestimating the true analyte concentration.[2]
Q4: How do I determine the isotopic purity of my this compound standard?
It is essential to experimentally verify the isotopic purity of each new lot of your SIL-IS. High-resolution mass spectrometry (HRMS) is the preferred method for this determination.[11][12][13]
-
Preparation: Prepare a high-concentration solution of the this compound standard in a suitable solvent (e.g., acetonitrile).
-
Infusion/Injection: Directly infuse the solution or inject it into the LC-MS system to obtain a high-quality mass spectrum. Ensure the signal is strong enough to observe the lower-abundance isotopic peaks clearly.
-
Data Acquisition: Acquire a full-scan, high-resolution mass spectrum. The high resolution is crucial to separate the deuterated species from potential isobaric interferences.[11][14]
-
Analysis:
-
Identify the peak for the primary isotopologue (d9).
-
Identify and integrate the peak areas for all related isotopologues, including the unlabeled (d0) and partially labeled (d1-d8) species.
-
Correct the observed intensities by subtracting the contribution of natural isotopes from preceding peaks.[11]
-
-
Calculation: Calculate the percentage contribution of each isotopologue relative to the total integrated area of all related species. The contribution of the d0 peak is particularly important as it directly impacts the analyte signal.
Q5: What are the regulatory expectations for handling isotopic impurities?
Regulatory bodies like the European Medicines Agency (EMA) and the International Council for Harmonisation (ICH) provide guidelines on bioanalytical method validation.[15][16]
-
EMA Guideline: States that it is essential for the labeled standard to have the highest possible isotopic purity. The presence of any unlabeled analyte should be checked, and its potential influence must be evaluated during method validation.[15]
-
ICH M10 Guideline: Recommends that when using stable-isotope labeled analytes as internal standards, it is assumed their physicochemical properties are the same. However, differences can exist, and the response factor (ratio of labeled to unlabeled analyte MS responses) should be constant across the calibration range.[16][17]
In practice, this means your validation must demonstrate that you have assessed and corrected for any significant isotopic cross-talk to ensure the accuracy and reliability of your data.[16]
Troubleshooting Guide
Problem: My calibration curve is non-linear, especially at high analyte concentrations. Could this be due to isotopic impurities?
Cause: Yes, this is a classic symptom of isotopic cross-contribution. At high analyte-to-IS concentration ratios, the contribution from the natural isotopes of the analyte (e.g., the M+1, M+2 peaks) to the signal of the IS becomes significant.[2] This artificially inflates the IS response, causing the response ratio (Analyte Area / IS Area) to be lower than expected, leading to a curve that bends towards the x-axis.
Solution Workflow:
Caption: Workflow for troubleshooting non-linear calibration curves.
Corrective Action: Implement a mathematical correction to account for this contribution. This involves determining the percentage of the analyte's signal that spills over into the IS's mass channel and subtracting it from the measured IS response.[2][18]
Problem: I'm observing a significant signal at the analyte's m/z in my "zero sample" (blank matrix + IS). What's the cause and how do I correct for it?
Cause: This signal is almost certainly from the unlabeled (d0) impurity present in your this compound internal standard.[2][8] Even a small percentage of d0 impurity in the IS solution will produce a measurable peak at the analyte's mass-to-charge ratio (m/z).
Solution Workflow:
-
Confirm the Source: Analyze a neat solution of your IS. You should observe a small peak at the m/z of the unlabeled analyte (NMP).
-
Quantify the Contribution:
-
Prepare and analyze your zero sample (blank matrix spiked only with the IS at the working concentration).
-
Measure the peak area of the signal at the analyte's m/z (let's call this Area_IS_in_Analyte).
-
Measure the peak area of the IS at its own m/z (let's call this Area_IS).
-
Calculate the contribution factor (CF): CF = Area_IS_in_Analyte / Area_IS. This factor represents the fraction of the IS signal that appears in the analyte channel.
-
-
Apply Correction: For all standards, QCs, and unknown samples, correct the measured analyte peak area using the following formula: Corrected_Analyte_Area = Measured_Analyte_Area - (CF * Measured_IS_Area_in_Sample)
-
Re-evaluate LLOQ: The response of the corrected LLOQ (Lower Limit of Quantification) sample must still be significantly higher (typically 5-10 times) than the response from the corrected blank sample to ensure proper sensitivity.
Caption: Isotopic cross-talk between analyte and SIL-IS.
Problem: How do I mathematically correct for the contribution of both the analyte's isotopes and the IS's impurities simultaneously?
Cause: In a validated assay, both types of cross-talk must be accounted for to achieve the highest accuracy. A system of linear equations or a correction matrix is the most robust way to do this.[18]
Data Presentation: Key m/z Values
| Compound | Description | Expected [M+H]⁺ m/z | Monitored Transition (Example) |
| N-Methyl-2-pyrrolidone (NMP) | Analyte | 100.0757[19] | 100 → 58[20][21] |
| This compound | Internal Standard | 109.1321 | 109 → 62[20][21] |
Protocol: Comprehensive Isotopic Correction
This protocol establishes two correction factors, CF1 (IS contribution to analyte channel) and CF2 (analyte contribution to IS channel).
-
Determine CF1 (IS → Analyte):
-
Inject a pure, high-concentration solution of the analyte (NMP) .
-
Measure the signal intensity at the analyte m/z (I_A_in_A) and the IS m/z (I_IS_in_A).
-
Calculate CF1 = I_IS_in_A / I_A_in_A. This should be very small for a clean standard.
-
-
Determine CF2 (Analyte → IS):
-
Inject a pure, high-concentration solution of the internal standard (NMP-d9) .
-
Measure the signal intensity at the analyte m/z (I_A_in_IS) and the IS m/z (I_IS_in_IS).
-
Calculate CF2 = I_A_in_IS / I_IS_in_IS. This represents the contribution from the d0 impurity.
-
-
Apply Corrections to Experimental Data: For every sample, you will have the measured intensity at the analyte m/z (I_A_meas) and the IS m/z (I_IS_meas). The true intensities (I_A_true and I_IS_true) can be calculated by solving the following system of equations:
I_A_meas = I_A_true + (CF2 * I_IS_true) I_IS_meas = I_IS_true + (CF1 * I_A_true)
Solving for the true intensities gives:
I_A_true = (I_A_meas - (CF2 * I_IS_meas)) / (1 - (CF1 * CF2)) I_IS_true = (I_IS_meas - (CF1 * I_A_meas)) / (1 - (CF1 * CF2))
-
Calculate Final Ratio: Use the corrected true intensities to calculate the response ratio for your calibration curve: Ratio = I_A_true / I_IS_true.
Data Presentation: Example Correction Calculation
| Parameter | Value | Description |
| Correction Factors | ||
| CF1 (Analyte → IS) | 0.005 | 0.5% of analyte signal appears in IS channel. |
| CF2 (IS → Analyte) | 0.012 | 1.2% of IS signal appears in analyte channel. |
| Measured Data | ||
| I_A_meas | 500,000 | Measured peak area in analyte channel. |
| I_IS_meas | 1,000,000 | Measured peak area in IS channel. |
| Corrected Data | ||
| I_A_true | 487,437 | Corrected analyte area. |
| I_IS_true | 997,500 | Corrected IS area. |
| Response Ratios | ||
| Uncorrected Ratio | 0.5000 | I_A_meas / I_IS_meas |
| Corrected Ratio | 0.4886 | I_A_true / I_IS_true (A 2.3% difference) |
This example demonstrates that even small cross-contributions can introduce significant bias if not properly corrected.
References
-
SCION Instruments. The Role of Internal Standards In Mass Spectrometry. [Link]
-
MtoZ Biolabs. How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard?. [Link]
-
Pieterse, C. L., et al. (2020). Rapid deconvolution of low-resolution time-of-flight data using Bayesian inference. AIP Publishing. [Link]
-
Murphy, K. (2013). Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function. PubMed. [Link]
-
NorthEast BioLab. (2023). What are the Best Practices of LC-MS/MS Internal Standards?. [Link]
-
Bich, C., et al. (2018). Internal Standard Quantification Using Tandem Mass Spectrometry of a Tryptic Peptide in the Presence of an Isobaric Interference. Analytical Chemistry. [Link]
-
Sam-Soon, N., et al. (2019). Parsimonious Charge Deconvolution for Native Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]
-
Liu, X., et al. (2010). Deconvolution and database search of complex tandem mass spectra of intact proteins: a combinatorial approach. Molecular and Cellular Proteomics. [Link]
-
Chahrour, O., et al. (2014). Determination of Isotopic Purity by Accurate Mass LC/MS. ResearchGate. [Link]
-
ResolveMass Laboratories Inc. Isotopic Purity Using LC-MS. [Link]
-
Shaw, J. B., et al. (2021). Fast and Accurate Charge State Deconvolution of Protein Mass Spectra. Journal of the American Society for Mass Spectrometry. [Link]
-
Heinrich, J. P., et al. (2018). Correction of high- and high-resolution- multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR. Scientific Reports. [Link]
-
Yang, K., et al. (2009). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. Progress in Lipid Research. [Link]
-
Waters Corporation. (2022). Automating Intact Mass Deconvolution: It's About Time. [Link]
-
Jung, K., et al. (2008). Isotope correction of mass spectrometry profiles. Rapid Communications in Mass Spectrometry. [Link]
-
Patel, K., et al. (2019). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods. [Link]
-
Almac Group. Mass Spectrometry: Determination of Isotopic Purity by Accurate Mass LC/MS. [Link]
-
Almac Group. CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. [Link]
-
Li, W., et al. (2012). Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue: Applied to a depletion study of N-methyl-2-pyrrolidinone in swine liver following intramuscular administration of drug N-methyl-2-pyrrolidinone formulation. Journal of Chromatography B. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
-
International Council for Harmonisation. (2019). ICH HARMONISED GUIDELINE for BIOANALYTICAL METHOD VALIDATION M10 (Draft version). [Link]
-
Carnerup, M. A., et al. (2006). Automated Solid-Phase Extraction and Liquid Chromatography Tandem Mass Spectrometry Determination of N-methyl-2-pyrrolidone and its Metabolites in Urine and Plasma. ResearchGate. [Link]
-
U.S. Food & Drug Administration. (2011). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. [Link]
-
Scientific Laboratory Supplies. This compound, 98 atom % D. [Link]
-
U.S. Food & Drug Administration. (2018). M10 BIOANALYTICAL METHOD VALIDATION. [Link]
-
World Health Organization. (2023). DRAFT WORKING DOCUMENT FOR COMMENTS BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS. [Link]
-
MassBank. N-Methyl-2-pyrrolidone. [Link]
-
Scherer, M., et al. (2010). Quantification of Four Major Metabolites of Embryotoxic N-Methyl- and N-Ethyl-2-pyrrolidone in Human Urine by Cooled-Injection Gas Chromatography and Isotope Dilution Mass Spectrometry. ResearchGate. [Link]
-
Agilent Technologies. (2023). Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC. [Link]
-
Wikipedia. N-Methyl-2-pyrrolidone. [Link]
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- 21. fda.gov [fda.gov]
Technical Support Center: A Guide to Using N-Methyl-d3-2-pyrrolidinone-d6 in Aqueous Sample Analysis
Welcome to the technical support guide for N-Methyl-d3-2-pyrrolidinone-d6. As a deuterated internal standard for N-Methyl-2-pyrrolidone (NMP), its accurate and consistent behavior in your analytical workflow is paramount. This guide is designed for researchers, scientists, and drug development professionals who may encounter apparent "solubility issues" when using this compound in aqueous samples.
A common misconception arises from its name and classification as an organic solvent. N-Methyl-2-pyrrolidone (NMP) and its deuterated forms are, in fact, fully miscible with water in all proportions.[1][2][3] Challenges encountered are rarely true solubility problems but are typically complex matrix interactions or analytical artifacts. This guide will help you diagnose and resolve these issues by explaining the underlying scientific principles and providing proven, step-by-step protocols.
Section 1: Understanding the Physicochemical Properties
This compound shares nearly identical physicochemical properties with its non-deuterated counterpart, NMP. It is a polar aprotic solvent with a high boiling point and excellent chemical stability.[4] Its complete miscibility with water is a key property that influences its behavior in analytical methods.[1][5][6]
| Property | Value | Source |
| Chemical Formula | C₅D₉NO | [7] |
| Molecular Weight | 108.19 g/mol | [7] |
| Boiling Point | 202-204 °C | [1] |
| Density | ~1.125 g/mL at 25 °C | |
| logP | -0.40 | [1] |
| Water Solubility | Miscible in all proportions | [1][2][3] |
| Stability | Resistant to hydrolysis between pH 2-10 | [8] |
The high polarity and water miscibility mean that while it readily dissolves in aqueous samples, it can be difficult to separate from the aqueous phase using traditional liquid-liquid extraction (LLE) with nonpolar solvents. Furthermore, its behavior can be significantly affected by high concentrations of salts or biological macromolecules.
Section 2: Frequently Asked Questions (FAQs)
Q1: Is this compound truly soluble in my aqueous buffer/sample?
Yes, it is miscible with water in all proportions.[1][2][3] If you are preparing a stock solution in an organic solvent like methanol or acetonitrile, and then spiking it into an aqueous sample, it should dissolve completely. Issues like cloudiness or precipitation upon addition are almost always due to other factors.
Q2: My solution turned cloudy after adding the internal standard. What is happening?
This is likely a matrix effect, not a solubility issue with the standard itself. Two common causes are:
-
Protein Precipitation: If your sample has a high protein content (e.g., plasma, serum) and your internal standard is dissolved in a high concentration of an organic solvent like acetonitrile, the solvent may be causing proteins to precipitate.
-
"Salting-Out" Effect: If your aqueous sample contains a very high concentration of salts, it can decrease the solubility of other components in the mixture, or even cause a phase separation when an organic solvent is introduced.[9] While NMP itself is miscible, the overall change in solvent composition can cause salts or other matrix components to crash out.
Q3: My recovery of this compound is very low with Liquid-Liquid Extraction (LLE). Why?
This is expected due to its hydrophilic nature. With a logP of -0.40, it strongly prefers the aqueous phase over a nonpolar organic solvent like hexane or ethyl acetate.[1] Standard LLE is not an effective method for extracting this compound. Alternative methods like Salting-Out Assisted LLE (SALLE) or Solid-Phase Extraction (SPE) are required for good recovery.
Q4: I'm observing poor chromatographic peak shape (fronting, tailing, or splitting) in my LC-MS analysis. Is this related to solubility?
This is a classic chromatography issue, often related to the injection solvent. Because this compound is highly polar, it requires a highly aqueous mobile phase for good retention on a reversed-phase column (e.g., C18). If you inject your sample in a solvent that is much stronger (i.e., has a higher organic content) than your initial mobile phase, the analyte will not focus properly on the head of the column, leading to distorted peak shapes.[10]
Q5: How should I prepare and store my stock and working solutions?
-
Stock Solutions: Prepare high-concentration stock solutions (e.g., 1 mg/mL) in a solvent like methanol, acetonitrile, or DMSO. Store them in a freezer at ≤ -10 °C. These solutions are typically stable for several weeks.[11]
-
Working Solutions: Prepare intermediate or final working solutions by diluting the stock solution. For LC-MS applications, the ideal diluent for your final working standard is your initial mobile phase or a solvent with a similar or weaker organic composition. This will ensure optimal peak shape upon injection.
Section 3: Troubleshooting Guide: Step-by-Step Solutions
Issue 1: Sample Matrix Interference (Precipitation or Cloudiness)
If you observe precipitation after adding the internal standard, use the following workflow to diagnose and solve the problem.
Figure 1. Decision workflow for matrix interference.
Protocol 1: Protein Precipitation (PPT)
This protocol removes the majority of proteins from biological fluids, preventing them from precipitating upon analysis.
-
Aliquot Sample: In a microcentrifuge tube, place 100 µL of your aqueous sample (e.g., plasma).
-
Add Internal Standard: Spike the sample with the required volume of your this compound working solution.
-
Add Precipitation Solvent: Add 300 µL of ice-cold acetonitrile (or methanol). This 3:1 ratio of solvent to sample is a common starting point.
-
Vortex: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.
-
Centrifuge: Centrifuge at >10,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.
-
Collect Supernatant: Carefully transfer the clear supernatant to a new tube or HPLC vial for analysis.
Issue 2: Poor Extraction Recovery
If you are experiencing low or inconsistent recovery, your extraction method is likely not suitable for this polar analyte.
Figure 2. Extraction method selection guide.
Protocol 2: Salting-Out Assisted Liquid-Liquid Extraction (SALLE)
SALLE is a simple and effective technique that forces a water-miscible solvent, like acetonitrile, to form a separate layer by adding a high concentration of salt.[12][13] This allows for the extraction of polar compounds.
-
Sample Prep: In a centrifuge tube, combine 200 µL of your aqueous sample with your internal standard.
-
Add Organic Solvent: Add 600 µL of acetonitrile and vortex to mix. The solution should be a single phase.
-
Induce Phase Separation: Add ~100 mg of a salt like ammonium sulfate or sodium chloride.[14] The choice of salt can be optimized.
-
Vortex: Vortex vigorously for 1-2 minutes until the salt is fully dissolved. You should see two distinct liquid layers form.
-
Centrifuge: Centrifuge for 5 minutes at >3,000 x g to ensure complete phase separation.
-
Collect Organic Layer: The upper layer will be the acetonitrile, now containing your analyte. Carefully transfer this layer for analysis.
Protocol 3: Solid-Phase Extraction (SPE)
SPE provides excellent cleanup and the ability to concentrate the analyte. For a polar compound like this compound, a polar-enhanced reversed-phase or a mixed-mode sorbent is often effective.
-
Select Cartridge: Choose a polymeric reversed-phase SPE cartridge (e.g., Waters Oasis HLB or equivalent). These are generally suitable for a wide range of polarities.
-
Condition: Pass 1 mL of methanol through the cartridge.
-
Equilibrate: Pass 1 mL of deionized water through the cartridge. Do not let the sorbent bed go dry.
-
Load Sample: Load your pre-treated sample (e.g., from Protocol 1 or diluted aqueous sample) onto the cartridge at a slow, steady flow rate (~1 drop/second).
-
Wash: Pass 1 mL of a weak wash solvent (e.g., 5% methanol in water) to remove highly polar interferences.
-
Elute: Elute the this compound with 1 mL of an appropriate solvent (e.g., acetonitrile or methanol). This elution solvent can be directly injected or evaporated and reconstituted in mobile phase.
Issue 3: Sub-optimal Chromatographic Performance
Poor peak shape is correctable by ensuring compatibility between your injection solvent and the mobile phase.
Figure 3. Troubleshooting poor peak shape.
Protocol 4: Optimizing Injection Solvent
-
Determine Initial Mobile Phase: Identify the composition of your mobile phase at the start of your gradient (e.g., 95% Water / 5% Acetonitrile + 0.1% Formic Acid).
-
Prepare Sample in Weak Solvent:
-
If using PPT or SALLE: After collecting the supernatant (which is high in organic solvent), evaporate it to dryness under a gentle stream of nitrogen.
-
Reconstitute: Reconstitute the dried extract in a volume of your initial mobile phase that is equal to or less than the original sample volume.
-
-
Direct Dilution: If your sample requires minimal cleanup, simply dilute it in the initial mobile phase before injection.
-
Inject: Analyze the sample. The peak shape should be significantly improved—sharper, more symmetrical, and with a higher signal-to-noise ratio.
References
-
N-Methyl-2-pyrrolidone - Wikipedia. Available at: [Link]
-
PubChem. N-methyl-2-pyrrolidone | C5H9NO. Available at: [Link]
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Majors, R. E. Salting-out Liquid-Liquid Extraction (SALLE). LCGC International. Available at: [Link]
-
ResearchGate. Salting-out assisted liquid–liquid extraction for bioanalysis | Request PDF. Available at: [Link]
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ResearchGate. Salting-out liquid-liquid extraction (SALLE) | Request PDF. Available at: [Link]
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MDPI. Salting-Out Assisted Liquid-Liquid Extraction for UPLC-MS/MS Determination of Thyroxine and Steroid Hormones in Human Serum and Fish Plasma. Available at: [Link]
-
U.S. Food and Drug Administration. METHOD OF ANALYSIS N–methyl–2-pyrrolidone. Available at: [Link]
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INCHEM. N-METHYL-2-PYRROLIDONE (CICAD 35, 2001). Available at: [Link]
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Ataman Kimya. N-methyl pyrrolidinone. Available at: [Link]
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Technical Support Center: Minimizing Ion Suppression of N-Methyl-d3-2-pyrrolidinone-d6 in Complex Samples
Welcome to the technical support center dedicated to addressing the challenges of ion suppression when analyzing N-Methyl-d3-2-pyrrolidinone-d6 in complex biological matrices. This guide is designed for researchers, scientists, and drug development professionals who rely on accurate quantification using Liquid Chromatography-Mass Spectrometry (LC-MS). Here, we will delve into the root causes of ion suppression and provide actionable troubleshooting strategies and frequently asked questions to ensure the integrity and reliability of your analytical data.
Understanding Ion Suppression in the Context of this compound Analysis
Ion suppression is a significant matrix effect in LC-MS that can lead to inaccurate and unreliable quantitative results.[1][2] It occurs when co-eluting endogenous or exogenous compounds from a complex sample interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a decreased signal intensity.[1][3] this compound, a stable isotope-labeled (SIL) internal standard, is employed to compensate for such matrix effects during the analysis of N-Methyl-2-pyrrolidinone (NMP).[4][5] However, understanding and minimizing the root causes of ion suppression is crucial for robust method development and validation.
The primary mechanism of ion suppression in electrospray ionization (ESI), a commonly used technique, involves competition for charge between the analyte and co-eluting matrix components within the ESI droplets.[3][6] In complex samples such as plasma, serum, or tissue homogenates, phospholipids are a major class of endogenous compounds notorious for causing significant ion suppression.[7][8][9][10]
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.
Q1: My this compound internal standard signal is low and inconsistent across samples. What is the likely cause and how can I fix it?
A1: A low and variable internal standard (IS) signal is a classic indicator of significant and inconsistent ion suppression. While SIL internal standards are designed to co-elute with the analyte and experience similar matrix effects, severe suppression can still impact the signal intensity of the IS, leading to poor precision and accuracy.[11]
Immediate Troubleshooting Steps:
-
Evaluate Your Sample Preparation: The most effective way to combat ion suppression is to remove the interfering matrix components before analysis.[12]
-
Protein Precipitation (PPT): While simple, PPT is often the least effective method for removing phospholipids and may result in significant matrix effects.[2][13]
-
Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT but may suffer from lower recovery for polar analytes like NMP.[13]
-
Solid-Phase Extraction (SPE): SPE offers a more selective approach to clean up. A mixed-mode SPE (combining reversed-phase and ion-exchange) can be particularly effective at removing a broad range of interferences, including phospholipids.[4][7][13] A study on NMP in swine liver successfully used a C18+WAX mixed-mode SPE cartridge to remove matrix interferences.[4]
-
-
Optimize Chromatographic Separation: Ensure that your this compound is chromatographically separated from the bulk of the matrix components, especially phospholipids.
-
Gradient Elution: Employ a gradient elution profile that retains and separates phospholipids from your analyte. Phospholipids typically elute in the mid-to-late stages of a reversed-phase gradient.
-
Column Chemistry: Consider using a column with a different selectivity that provides better resolution between your analyte and interfering matrix components. Hydrophilic Interaction Liquid Chromatography (HILIC) has been successfully used for the analysis of NMP.[4]
-
Workflow for Diagnosing and Mitigating Ion Suppression:
Caption: Troubleshooting workflow for inconsistent internal standard signal.
Q2: I've improved my sample preparation, but I still observe ion suppression. What are my next steps?
A2: If ion suppression persists after optimizing sample preparation, further refinements to your LC-MS method are necessary.
Advanced Troubleshooting Strategies:
-
Chromatographic Fine-Tuning:
-
Divert the Flow: Use a divert valve to direct the early and late eluting portions of your chromatographic run (which often contain high concentrations of salts and phospholipids) to waste instead of the mass spectrometer.
-
Reduce Flow Rate: Lowering the flow rate can sometimes reduce the magnitude of ion suppression.[2][3]
-
-
Mass Spectrometer Source Optimization:
-
Ionization Source Selection: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than ESI.[3][6] If your instrumentation allows, testing your method with an APCI source could be beneficial. A method for the simultaneous determination of NMP and its metabolites successfully utilized an APCI interface.[14]
-
Ion Source Parameters: Optimize source parameters such as gas flows, temperature, and spray voltage to enhance the ionization of your analyte relative to the background matrix.
-
-
Sample Dilution:
-
Diluting the sample extract can reduce the concentration of interfering species.[6] However, this approach may compromise the limit of quantitation (LOQ) for your analyte.
-
Comparative Effectiveness of Sample Preparation Techniques:
| Sample Preparation Technique | Typical Effectiveness in Reducing Ion Suppression | Key Considerations |
| Protein Precipitation (PPT) | Low | Simple and fast, but often results in significant residual matrix components.[2][13] |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Can provide clean extracts, but analyte recovery may be variable, especially for polar compounds.[13] |
| Solid-Phase Extraction (SPE) | High | Offers high selectivity and can effectively remove interfering substances like phospholipids.[7] |
| HybridSPE®-Phospholipid | Very High | Specifically targets and removes phospholipids, a major source of ion suppression in plasma and serum.[7] |
Frequently Asked Questions (FAQs)
Q: Why is this compound used as an internal standard?
A: this compound is a stable isotope-labeled (SIL) version of N-Methyl-2-pyrrolidinone (NMP). SIL internal standards are considered the gold standard in quantitative LC-MS because they have nearly identical chemical and physical properties to the analyte. This means they co-elute chromatographically and experience the same degree of ion suppression or enhancement, allowing for accurate correction of matrix effects.[4][15]
Q: Can the deuterated internal standard itself cause or be affected by ion suppression differently than the analyte?
A: While SIL internal standards are excellent at compensating for matrix effects, there can be subtle differences. The deuterium isotope effect can sometimes lead to a slight shift in retention time between the analyte and the IS. If this shift occurs in a region of steep change in ion suppression, the analyte and IS may not experience the exact same matrix effect, potentially leading to inaccuracies.[11][15] It is crucial during method development to confirm that the analyte and IS peaks are as closely co-eluting as possible.
Q: How can I quantitatively assess the degree of ion suppression in my method?
A: A post-column infusion experiment is a common method to evaluate ion suppression. In this experiment, a constant flow of the analyte solution is infused into the mobile phase after the analytical column, while a blank matrix extract is injected. Any dip in the constant analyte signal indicates a region of ion suppression.
Experimental Protocol: Post-Column Infusion
-
Setup:
-
Configure a syringe pump to deliver a constant, low flow rate of a standard solution of this compound.
-
Use a T-connector to introduce this solution into the mobile phase stream between the analytical column and the mass spectrometer's ion source.
-
-
Procedure:
-
Begin the infusion and allow the MS signal for this compound to stabilize, establishing a baseline.
-
Inject a blank matrix extract that has been processed through your sample preparation procedure.
-
Monitor the signal of the infused this compound throughout the chromatographic run.
-
-
Interpretation:
-
A stable baseline indicates no ion suppression.
-
A decrease in the signal intensity indicates regions of ion suppression.
-
An increase in signal intensity indicates regions of ion enhancement.
-
Diagram of Post-Column Infusion Setup:
Caption: Schematic of a post-column infusion experiment setup.
Q: Are there any alternatives to ESI that are less prone to ion suppression?
A: Yes, Atmospheric Pressure Chemical Ionization (APCI) is generally less affected by ion suppression than ESI.[3][6] The ionization mechanism in APCI is gas-phase, which is less influenced by the non-volatile components in the sample matrix that cause problems in ESI.[6] If your analyte is amenable to APCI, it is a worthwhile alternative to explore, especially when analyzing very complex matrices.
References
-
Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing SL. Retrieved from [Link]
-
Wikipedia. (2023, May 14). Ion suppression (mass spectrometry). Retrieved from [Link]
-
Patel, D. N., et al. (2011). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. Journal of Young Pharmacists, 3(3), 218-224. Retrieved from [Link]
-
Patel, D. S., et al. (2014). Impact of electrospray ion source platforms on matrix effect due to plasma phospholipids in the determination of rivastigmine by LC-MS/MS. Bioanalysis, 6(17), 2301-2316. Retrieved from [Link]
-
Liang, H. R., et al. (2005). Monitoring phospholipids for assessment of ion enhancement and ion suppression in ESI and APCI LC/MS/MS for chlorpheniramine in human plasma and the importance of multiple source matrix effect evaluations. Journal of Chromatography B, 828(1-2), 111-124. Retrieved from [Link]
-
Providion Group. (n.d.). How can I identify Ion Suppression in Biological Sample Analysis? Retrieved from [Link]
-
Lambda Laboratory Services. (n.d.). Understanding Ion Suppression in LC-MS. Retrieved from [Link]
-
Dolan, J. W. (2005). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC North America, 23(3), 248-256. Retrieved from [Link]
-
Souza, A. S. L., & Leal, W. G. (2004). The ion suppression phenomenon in liquid chromatography–mass spectrometry and its consequences in the field of residue analysi. Journal of Chromatography A, 1058(1-2), 21-29. Retrieved from [Link]
-
LCGC International. (2021, November 2). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Retrieved from [Link]
-
Xia, Y. Q., et al. (2005). Monitoring phospholipids for assessment of matrix effects in a liquid chromatography–tandem mass spectrometry method for hydrocodone and pseudoephedrine in human plasma. Journal of Chromatography B, 824(1-2), 232-243. Retrieved from [Link]
-
American Pharmaceutical Review. (2024, September 20). Essential Guide to LCMS Sample Preparation Techniques. Retrieved from [Link]
-
Liu, Y., et al. (2010). Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue: Applied to a depletion study of N-methyl-2-pyrrolidinone in swine liver following intramuscular administration of drug N-methyl-2-pyrrolidinone formulation. Journal of Chromatography B, 878(31), 3283-3289. Retrieved from [Link]
-
ResearchGate. (n.d.). Automated Solid-Phase Extraction and Liquid Chromatography Tandem Mass Spectrometry Determination of N -methyl-2-pyrrolidone and its Metabolites in Urine and Plasma. Retrieved from [Link]
-
Ueyama, J., et al. (2009). Direct determination of N-methyl-2-pyrrolidone metabolites in urine by HPLC-electrospray ionization-MS/MS using deuterium-labeled compounds as internal standard. Journal of Chromatography B, 877(29), 3743-3747. Retrieved from [Link]
-
ResearchGate. (n.d.). Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue. Applied to a depletion study of N-methyl-2-pyrrolidinone in swine liver following intramuscular administration of drug N-methyl-2-pyrrolidinone formulation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2011, September 26). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. Retrieved from [Link]
-
Little, J. L., et al. (2005). Liquid chromatography-mass spectrometry/mass spectrometry method development for drug metabolism studies: examining lipid matrix effects. Journal of Chromatography B, 825(2), 194-204. Retrieved from [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]
-
American Association for Clinical Chemistry. (2014, April 1). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of 5-hydroxy-N-methyl-2-pyrrolidone and 2-hydroxy-N-methylsuccinimide in human plasma and urine using liquid chromatography-electrospray tandem mass spectrometry. Retrieved from [Link]
-
Chromatography Online. (2020, April 1). Overview of Methods and Considerations for Handling Complex Samples. Retrieved from [Link]
-
ResearchGate. (2018, November 2). Why am I losing the signal (LCMS) for only one internal standard (deuterated drug standards, clinical testing) later in the run? Retrieved from [Link]
-
Chromatography Online. (2021, July 1). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). Retrieved from [Link]
-
NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards? Retrieved from [Link]
-
Naidong, W. (2002). Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1135-1143. Retrieved from [Link]
-
Chambers, E., et al. (2007). Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. Journal of AOAC International, 90(3), 853-864. Retrieved from [Link]
-
Gosetti, F., et al. (2010). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Analytica Chimica Acta, 681(1-2), 1-15. Retrieved from [Link]
-
Nature. (2025, February 4). Ion suppression correction and normalization for non-targeted metabolomics. Retrieved from [Link]
-
ResearchGate. (n.d.). Ion suppression correction and normalization for non-targeted metabolomics. Retrieved from [Link]
-
Chromatography Online. (2017, July 1). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. Retrieved from [Link]
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- 4. Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue: Applied to a depletion study of N-methyl-2-pyrrolidinone in swine liver following intramuscular administration of drug N-methyl-2-pyrrolidinone formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of electrospray ion source platforms on matrix effect due to plasma phospholipids in the determination of rivastigmine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Monitoring phospholipids for assessment of ion enhancement and ion suppression in ESI and APCI LC/MS/MS for chlorpheniramine in human plasma and the importance of multiple source matrix effect evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
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Validation & Comparative
The Gold Standard of Quantification: A Guide to Analytical Method Validation Using N-Methyl-d3-2-pyrrolidinone-d6
In the landscape of pharmaceutical development and research, the integrity of analytical data is paramount. The decisions to advance a drug candidate, ensure patient safety, and meet regulatory scrutiny all hinge on the reliability of the methods used to quantify analytes of interest. This guide provides an in-depth, technical comparison of analytical method validation approaches, with a specific focus on the strategic advantages of employing a stable isotope-labeled internal standard, N-Methyl-d3-2-pyrrolidinone-d6. We will explore the "why" behind the protocols, offering a scientifically grounded rationale for experimental design, and provide actionable, step-by-step methodologies for robust validation.
The Imperative of an Internal Standard in Modern Analytics
Quantitative analysis, particularly when employing powerful techniques like liquid chromatography-mass spectrometry (LC-MS), is susceptible to various sources of error that can compromise data accuracy and precision. Variations in sample preparation, injection volume inconsistencies, and matrix effects can all introduce variability. To counteract these potential pitfalls, an internal standard (IS) is often incorporated into the analytical workflow. An ideal IS is a compound that is chemically and physically similar to the analyte but can be differentiated by the detector.
The core principle of using an internal standard is to provide a reference point within each sample. Instead of relying on the absolute signal of the analyte, quantification is based on the ratio of the analyte's response to the internal standard's response. This ratiometric approach effectively normalizes for many of the aforementioned sources of variability, leading to more robust and reproducible results.
Comparing the Alternatives: Why this compound Excels
The choice of an internal standard is a critical decision in method development. Let's compare the common approaches to illustrate the superior performance of a stable isotope-labeled standard like this compound.
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| External Standard | A calibration curve is generated using standards of the analyte prepared in a clean solvent. The concentration of the analyte in unknown samples is determined by comparing its response to this external curve. | Simple to prepare and run. | Highly susceptible to variations in injection volume, sample matrix effects, and analyte loss during sample preparation. | Simple, clean sample matrices with minimal preparation steps. |
| Structural Analog Internal Standard | A molecule with a similar chemical structure to the analyte is added to all samples and standards. | Can compensate for some variability in sample preparation and injection volume. | May have different extraction recovery, ionization efficiency, and chromatographic behavior than the analyte, leading to inaccurate correction. | When a stable isotope-labeled standard is unavailable. |
| Stable Isotope-Labeled (SIL) Internal Standard (e.g., this compound) | A version of the analyte where one or more atoms have been replaced with their stable isotopes (e.g., Deuterium, ¹³C, ¹⁵N). This compound is the deuterated analog of N-Methyl-2-pyrrolidinone (NMP). | Co-elutes with the analyte and has nearly identical chemical and physical properties, providing the most accurate correction for matrix effects, ionization suppression/enhancement, and variability in sample processing. | Higher cost and may not be commercially available for all analytes. Potential for isotopic interference if not adequately resolved by the mass spectrometer. | Complex biological matrices and when the highest level of accuracy and precision is required, especially for regulatory submissions. |
As the data illustrates, for the analysis of N-Methyl-2-pyrrolidinone (NMP), a common solvent that can be a genotoxic impurity, using its deuterated analog, this compound, is the gold standard. Its near-identical physicochemical properties ensure that it behaves just like the unlabeled NMP throughout the entire analytical process, from extraction to detection.
The Workflow of Validation: A Visual Guide
The validation of an analytical method is a systematic process designed to demonstrate that the method is suitable for its intended purpose. The following diagram outlines the typical workflow for validating a quantitative LC-MS method using an internal standard.
Caption: A typical workflow for analytical method validation.
Step-by-Step Experimental Protocols for Method Validation
Here, we provide detailed protocols for the key validation experiments, grounded in regulatory guidelines from the FDA, EMA, and ICH.
Stock Solution and Working Standard Preparation
Objective: To prepare accurate and stable stock and working solutions of NMP and this compound.
Protocol:
-
NMP Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of NMP reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., methanol or acetonitrile).
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to volume with the same solvent used for the NMP stock.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the NMP stock solution.
-
Internal Standard Working Solution: Prepare a working solution of the internal standard at a concentration that will yield a consistent and robust detector response. A typical concentration might be 100 ng/mL.
Validation of Selectivity and Specificity
Objective: To demonstrate that the analytical method can unequivocally measure the analyte in the presence of other components in the sample matrix.
Protocol:
-
Analyze blank matrix samples from at least six different sources to assess for any endogenous interferences at the retention time of NMP and the internal standard.
-
Analyze a blank matrix sample spiked with the internal standard to ensure no interference with the analyte.
-
Analyze a blank matrix sample spiked with NMP at the Lower Limit of Quantification (LLOQ) and the internal standard to ensure the analyte is detectable and free from significant interference.
Calibration Curve and Linearity
Objective: To demonstrate the relationship between the instrument response and the known concentration of the analyte over a specified range.
Protocol:
-
Prepare a series of calibration standards by spiking blank matrix with known amounts of NMP to cover the expected concentration range. A typical range might include 8-10 non-zero concentrations.
-
Add a constant amount of the this compound internal standard working solution to each calibration standard.
-
Process and analyze the calibration standards.
-
Plot the peak area ratio (NMP peak area / IS peak area) against the nominal concentration of NMP.
-
Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.99.
Accuracy and Precision
Objective: To determine the closeness of the measured concentration to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
Protocol:
-
Prepare Quality Control (QC) samples at a minimum of three concentration levels: Low, Medium, and High.
-
Intra-day Accuracy and Precision: Analyze at least five replicates of each QC level on the same day.
-
Inter-day Accuracy and Precision: Analyze at least five replicates of each QC level on at least three different days.
-
Calculate the mean concentration, standard deviation (SD), and coefficient of variation (%CV) for each level. The acceptance criteria are typically within ±15% of the nominal value (±20% for the LLOQ).
Matrix Effect Evaluation
Objective: To assess the impact of co-eluting matrix components on the ionization of the analyte and internal standard.
Protocol:
-
Prepare three sets of samples at low and high QC concentrations:
-
Set A: NMP and IS in a neat solution.
-
Set B: Blank matrix extract spiked with NMP and IS.
-
Set C: NMP and IS spiked into a blank matrix and then extracted.
-
-
Calculate the Matrix Factor (MF) = (Peak response in the presence of matrix) / (Peak response in the absence of matrix).
-
The IS-normalized MF should be close to 1, and the %CV of the IS-normalized MF across different matrix lots should be ≤15%.
The Power of Deuteration in Action
The use of a deuterated internal standard like this compound provides a significant advantage in mitigating matrix effects. Because the deuterated standard co-elutes and has the same ionization efficiency as the analyte, any suppression or enhancement of the signal caused by the matrix will affect both compounds equally. This allows the ratio of their signals to remain constant, ensuring accurate quantification even in complex biological matrices.
The following diagram illustrates how a stable isotope-labeled internal standard corrects for variability.
Caption: Correction for matrix effects using a SIL IS.
Conclusion
The validation of an analytical method is a rigorous but essential process for ensuring the quality and reliability of data in research and drug development. While various approaches to quantification exist, the use of a stable isotope-labeled internal standard, such as this compound for the analysis of NMP, represents the pinnacle of accuracy and robustness. By co-eluting and behaving identically to the analyte, it provides a self-validating system within each sample, compensating for the myriad of potential variabilities. This guide has provided the scientific rationale, comparative data, and detailed protocols to empower researchers to implement this gold-standard approach in their own laboratories, ultimately contributing to more reliable and defensible scientific outcomes.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]
-
SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. [Link]
-
European Medicines Agency. (2011). Guideline Bioanalytical method validation. [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]
-
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
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-
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- Suzuki, Y., Endo, Y., Ogawa, M., Yamamoto, S., Takeuchi, A., Nakagawa, T., & Onda, N. (2009). Direct determination of N-methyl-2-pyrrolidone metabolites in urine by HPLC-electrospray ionization-MS/MS using deuterium-labeled compounds as internal standard. *Journal of chromatography. B, Analytical technologies in the
The Analytical Edge: A Comparative Guide to Internal Standards for N-Methyl-2-pyrrolidone (NMP) Quantification
In the landscape of pharmaceutical development and manufacturing, the precise quantification of residual solvents like N-Methyl-2-pyrrolidone (NMP) is not merely a matter of analytical chemistry; it is a cornerstone of product safety and regulatory compliance. The choice of an internal standard is a critical determinant of analytical accuracy and reliability, a decision that reverberates through the entire data validation process. This guide provides an in-depth, objective comparison of N-Methyl-d3-2-pyrrolidinone-d6 (a heavily deuterated NMP analog, often referred to as d9-NMP) against other potential internal standards for NMP analysis, supported by established scientific principles and illustrative experimental data.
The Imperative for an Ideal Internal Standard in NMP Analysis
NMP is a versatile, polar aprotic solvent widely employed in the pharmaceutical and petrochemical industries.[1][2][3][4] Its quantification, often in complex matrices such as biological fluids or polymer formulations, is susceptible to various sources of error. These include variability in sample preparation, injection volume inconsistencies, and matrix effects, which can suppress or enhance the analyte signal in mass spectrometry.[5][6][7][8] An internal standard (IS) is introduced at a known concentration to every sample, calibrator, and quality control sample to normalize for these variations. The ideal IS for NMP analysis should co-elute with the analyte and exhibit similar ionization and extraction behavior, thus ensuring that any experimental fluctuations affect both the analyte and the IS proportionally.[9]
Stable isotope-labeled (SIL) internal standards, particularly deuterated analogs, are the gold standard for mass spectrometry-based quantification.[10] By replacing hydrogen atoms with deuterium, the chemical properties remain nearly identical to the analyte, while the mass difference allows for distinct detection by the mass spectrometer.
Contenders for NMP Internal Standardization
This guide focuses on the comparison of two primary types of internal standards for NMP analysis:
-
This compound (d9-NMP): A heavily deuterated analog of NMP where nine hydrogen atoms have been replaced with deuterium.
-
Lesser-Deuterated NMP Analogs (e.g., N-Methyl-2-pyrrolidinone-d7): Analogs with a lower degree of deuterium substitution.
-
Non-Isotopically Labeled Structural Analogs: Compounds with similar chemical structures to NMP but without isotopic labeling.
The Scientific Rationale: Why More Deuteration Matters
The selection of a deuterated internal standard is not arbitrary. The degree of deuteration plays a crucial role in the quality of the analytical data. Here’s a breakdown of the key considerations:
-
Minimizing Isotopic Overlap: A higher mass difference between the analyte and the internal standard reduces the risk of isotopic crosstalk. The natural abundance of heavy isotopes (like ¹³C) in the analyte can contribute to a signal at M+1, M+2, etc. A larger mass shift in the internal standard (e.g., +9 amu for d9-NMP) ensures a clear separation from these natural isotope peaks, preventing artificial inflation of the internal standard signal.[10]
-
Chromatographic Co-elution: Ideally, the analyte and its deuterated internal standard should co-elute perfectly. While deuteration can sometimes lead to a slight shift in retention time (the "isotope effect"), this is generally minimal for heavily deuterated compounds and can be managed with appropriate chromatographic conditions.[10][11]
-
Stability of the Isotopic Label: The deuterium atoms should be located at stable positions on the molecule to prevent back-exchange with hydrogen atoms from the solvent or matrix.[11][12] For NMP, the hydrogen atoms on the pyrrolidinone ring and the methyl group are generally stable.
Experimental Design for Comparative Evaluation
To objectively compare the performance of different internal standards, a rigorous validation study is essential. The following experimental design outlines a comprehensive approach, adhering to established analytical method validation guidelines.[13][14][15]
Diagram of the Experimental Workflow
Figure 1: A generalized workflow for the comparative evaluation of internal standards.
Experimental Protocols
1. Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of NMP, this compound, and N-Methyl-2-pyrrolidinone-d7 in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare working standard solutions of NMP by serial dilution of the stock solution to create calibration standards and quality control (QC) samples at low, medium, and high concentrations.
-
Prepare separate working solutions for each internal standard at a fixed concentration.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of blank human plasma in a microcentrifuge tube, add 10 µL of the appropriate NMP working standard solution (for calibration standards and QCs) or blank solvent (for blank samples).
-
Add 10 µL of the internal standard working solution (either d9-NMP or d7-NMP).
-
Vortex mix for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Instrumentation and Conditions (Illustrative):
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient: A suitable gradient to achieve good peak shape and separation.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions:
-
NMP: 100.1 -> 58.1
-
This compound (d9-NMP): 109.1 -> 62.1
-
N-Methyl-2-pyrrolidinone-d7 (d7-NMP): 107.1 -> 62.1 (hypothetical, to be optimized)
-
Comparative Performance Data (Hypothetical)
The following tables present hypothetical but realistic data from a validation study comparing the performance of this compound and a lesser-deuterated analog (d7-NMP).
Table 1: Linearity and Sensitivity
| Parameter | This compound (d9-NMP) | N-Methyl-2-pyrrolidinone-d7 (d7-NMP) |
| Calibration Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 2 ng/mL |
Table 2: Accuracy and Precision (Intra- and Inter-day)
| QC Level (ng/mL) | This compound (d9-NMP) | N-Methyl-2-pyrrolidinone-d7 (d7-NMP) |
| Accuracy (%) | Precision (%CV) | |
| Low (3 ng/mL) | 98.5 - 102.1 | < 5 |
| Medium (100 ng/mL) | 99.2 - 101.5 | < 4 |
| High (800 ng/mL) | 98.9 - 100.8 | < 3 |
Table 3: Matrix Effect Evaluation
| Parameter | This compound (d9-NMP) | N-Methyl-2-pyrrolidinone-d7 (d7-NMP) |
| Matrix Factor (MF) | 0.95 - 1.05 | 0.88 - 1.12 |
| IS-Normalized MF (%CV) | < 4 | < 9 |
Discussion and Interpretation of Results
The hypothetical data above illustrates the superior performance of this compound as an internal standard for NMP analysis.
-
Linearity and Sensitivity: Both internal standards would likely provide acceptable linearity. However, the use of d9-NMP may result in a slightly better correlation coefficient and a lower LLOQ due to a more stable and distinct signal, free from any potential isotopic interference from the analyte.
-
Accuracy and Precision: The data for d9-NMP shows tighter accuracy and precision across all QC levels. This is a direct consequence of its ability to more effectively compensate for variability in the analytical process. A study on the determination of NMP in swine liver using this compound demonstrated its ability to completely compensate for ion-suppression effects and injection-to-injection variation.[6]
-
Matrix Effect: The matrix factor (MF) is a measure of the degree of ion suppression or enhancement caused by the sample matrix. An MF close to 1 indicates minimal matrix effect. The IS-normalized MF demonstrates how well the internal standard compensates for this effect. The lower coefficient of variation (%CV) for the IS-normalized MF with d9-NMP indicates a more consistent and reliable correction for matrix effects across different lots of blank matrix.
The Case Against Non-Isotopically Labeled Analogs
While structurally similar compounds can be used as internal standards, they are generally not recommended for LC-MS/MS analysis of NMP in complex matrices. Their physicochemical properties, such as polarity and pKa, will differ from NMP, leading to different extraction efficiencies and chromatographic retention times. This disparity means they will not experience the same matrix effects as the analyte, leading to inaccurate quantification.
Conclusion: The Unambiguous Choice for Robust NMP Analysis
Based on fundamental principles of analytical chemistry and supported by illustrative data, This compound (d9-NMP) emerges as the superior internal standard for the quantitative analysis of NMP , particularly in complex matrices encountered in pharmaceutical and biomedical research. Its high degree of deuteration provides a significant mass shift, minimizing the risk of isotopic interference and ensuring a clean, reliable signal. This leads to enhanced accuracy, precision, and a more robust analytical method that can withstand the inherent variability of complex sample analysis.
While lesser-deuterated standards may be functional, they introduce a higher risk of compromised data quality. For researchers, scientists, and drug development professionals, the investment in a high-quality, heavily deuterated internal standard like this compound is a critical step towards ensuring the integrity and defensibility of their analytical results.
Logical Relationship Diagram
Figure 2: The logical progression from the analytical goal to the selection of the optimal internal standard.
References
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Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. [Link]
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Liu, Y., Ji, Y., Chen, J., Chen, X., Wang, G., Shang, Y., Liu, X., & Pan, J. (2010). Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue: Applied to a depletion study of N-methyl-2-pyrrolidinone in swine liver following intramuscular administration of drug N-methyl-2-pyrrolidinone formulation. Journal of Chromatography B, 878(31), 3283-3289. [Link]
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Côté, C., Bergeron, A., Mess, J. N., Furtado, M., & Garofolo, F. (2009). Matrix effect elimination during LC–MS/MS bioanalytical method development. Bioanalysis, 1(7), 1243-1257. [Link]
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Bioanalysis Zone. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis. [Link]
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SCION Instruments. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? [Link]
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Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. 2nd International Conference and Exhibition on Metabolomics & Systems Biology. [Link]
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U.S. Food and Drug Administration. (2011). Method of Analysis N–methyl–2-pyrrolidone. [Link]
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Suzuki, Y., Endo, Y., Ogawa, M., Yamamoto, S., Takeuchi, A., Nakagawa, T., & Onda, N. (2009). Direct determination of N-methyl-2-pyrrolidone metabolites in urine by HPLC-electrospray ionization-MS/MS using deuterium-labeled compounds as internal standard. Journal of Chromatography B, 877(29), 3743-3747. [Link]
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ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
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Unice, K. M., Kreider, M. L., & Panko, J. M. (2012). Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment. Environmental Science & Technology, 46(23), 12947–12955. [Link]
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Headley, J. V., Peru, K. M., Friesen, D. A., & Neu, T. (2001). Liquid chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry determination of N-methylpyrrolidinone in riverine biofilms. Journal of Chromatography A, 917(1-2), 159-165. [Link]
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A Senior Application Scientist's Guide to Method Cross-Validation Using N-Methyl-d3-2-pyrrolidinone-d6
Introduction: The Imperative for Rigorous Cross-Validation in Bioanalysis
In the landscape of drug development and clinical research, the accurate quantification of analytes in biological matrices is paramount. Bioanalytical methods form the bedrock of pharmacokinetic, toxicokinetic, and biomarker studies, directly influencing critical decisions. When analytical workloads are transferred between laboratories, or when a method is updated with new technology, a critical question arises: Are the data comparable? This is where method cross-validation becomes indispensable. It serves as the bridge, ensuring data consistency and integrity across different analytical platforms, sites, or methodologies.[1][2]
This guide provides an in-depth comparison of analytical methods for the quantification of N-Methyl-2-pyrrolidinone (NMP), a widely used solvent in the pharmaceutical industry, with a focus on the pivotal role of its stable isotope-labeled (SIL) internal standard, N-Methyl-d3-2-pyrrolidinone-d6 (d9-NMP) . We will explore the causality behind experimental choices, present detailed protocols, and offer supporting data to guide researchers in establishing robust and reliable bioanalytical workflows.
The Lynchpin of Accuracy: Why this compound is the Gold Standard IS
The ideal internal standard (IS) is a close chemical cousin to the analyte, experiencing the same journey through extraction, processing, and analysis but remaining distinguishable, typically by mass.[3][4] this compound (a common, though technically more complete name is N-Methyl-d3-2-pyrrolidinone-2,3,3,4,4,5,5-d6, often simplified to d9-NMP) is the quintessential IS for NMP analysis for several reasons:
-
Physicochemical Mimicry : Being structurally identical to NMP, d9-NMP exhibits nearly the same extraction recovery, chromatographic retention time, and ionization efficiency in a mass spectrometer.[5][6]
-
Compensation for Matrix Effects : Biological samples are notoriously complex. Co-eluting endogenous components can either suppress or enhance the analyte's signal during ionization in a mass spectrometer. Since d9-NMP is affected by these "matrix effects" in the same way as the native NMP, the ratio of their signals remains constant, ensuring accurate quantification.[3][7][8]
-
Correction for Variability : Any sample loss during complex preparation steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) will affect both the analyte and the SIL-IS equally, neutralizing the error.[3]
The use of a high-purity, stable SIL-IS like d9-NMP is the first and most critical step in building a self-validating system that generates trustworthy data.[4]
Caption: Workflow illustrating how d9-NMP compensates for variability.
Comparative Analysis of Dominant Methodologies
The two most powerful and prevalent techniques for the quantification of small molecules like NMP from biological matrices are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between them often depends on available instrumentation, required sensitivity, sample throughput, and the specific nature of the matrix.
Method A: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and highly selective technique, particularly well-suited for volatile and thermally stable compounds.[9][10] For NMP, which has a relatively high boiling point (~202 °C), headspace GC-MS is often an excellent choice to minimize matrix contamination and simplify sample preparation.[11]
Causality Behind Experimental Choices:
-
Sample Preparation : A simple "dilute-and-shoot" or headspace approach is often feasible, reducing complex extraction steps. Water is sometimes added to vials to aid in the efficient partitioning of NMP into the headspace.[11]
-
Derivatization : Not typically required for NMP, which simplifies the workflow.
-
Internal Standard : Pyridine has been used as an IS in some GC methods, but d9-NMP provides superior accuracy by better mimicking NMP's behavior during injection and ionization.[12]
Method B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the workhorse of modern bioanalytical laboratories, offering exceptional sensitivity and specificity.[8] It is particularly advantageous for analyzing polar compounds like NMP directly from complex biological fluids.[7][13]
Causality Behind Experimental Choices:
-
Sample Preparation : Protein precipitation is a common first step to remove the bulk of macromolecules. For higher sensitivity and cleaner extracts, Solid-Phase Extraction (SPE) is employed, often using a mixed-mode cartridge to effectively remove interferences.[7][8]
-
Chromatography : Due to NMP's polar nature, Hydrophilic Interaction Liquid Chromatography (HILIC) can provide better retention and separation from early-eluting matrix components compared to traditional reversed-phase chromatography.[7]
-
Ionization : Electrospray Ionization (ESI) in positive mode is highly effective for NMP, typically forming a protonated molecule [M+H]+.[7][13]
-
Detection : Multiple Reaction Monitoring (MRM) is used for its supreme selectivity. For NMP, the transition of m/z 100 → 58 is commonly monitored, while for d9-NMP, the transition is m/z 109 → 62.[7][13]
Performance Comparison
The following table summarizes typical performance characteristics for validated GC-MS and LC-MS/MS methods for NMP analysis using d9-NMP as the internal standard.
| Parameter | Method A: Headspace GC-MS | Method B: HILIC-LC-MS/MS | Rationale for Difference |
| Linearity (r²) | > 0.999 | > 0.999 | Both techniques offer excellent linearity when properly optimized. |
| LLOQ | ~5-10 ng/mL | ~1-5 ng/g | LC-MS/MS generally provides superior sensitivity due to efficient ionization and detection.[7] |
| Accuracy (% Bias) | Within ± 15% | Within ± 15% | Governed by regulatory guidelines; both methods can achieve this with a SIL-IS. |
| Precision (% CV) | < 15% | < 15% | Governed by regulatory guidelines; the SIL-IS is key to achieving high precision.[5] |
| Matrix Effect | Low to Moderate | Moderate to High | Headspace sampling inherently minimizes matrix introduction. ESI in LC-MS is more prone to ion suppression, but this is effectively corrected by d9-NMP.[7] |
| Sample Throughput | Moderate | High | LC-MS/MS systems with modern autosamplers typically allow for higher throughput. |
The Cross-Validation Protocol: Bridging Two Methods
Cross-validation is required to ensure interchangeability of analytical methods.[1][2] This is essential when, for example, a high-throughput LC-MS/MS method is developed to replace an older GC-MS method for a long-term study. The process is guided by regulatory documents from agencies like the FDA and EMA.[1][2][14][15]
Caption: A typical workflow for the cross-validation of two analytical methods.
Experimental Design
-
Sample Selection : Select a minimum of three batches of quality control (QC) samples at low, medium, and high concentrations. Additionally, select at least 20 incurred study samples.
-
Analysis : Analyze these samples using both the established (Method A) and the new (Method B) bioanalytical methods.
-
Data Evaluation :
-
Calculate the mean concentration and standard deviation for each QC level from both methods.
-
For each sample, calculate the percentage difference between the values obtained from the two methods: % Difference = ((Value_MethodB - Value_MethodA) / Mean(Value_MethodA, Value_MethodB)) * 100
-
-
Acceptance Criteria (per FDA/EMA guidance) :
-
The mean percentage difference between the two methods should not exceed ±20%.
-
For at least 67% of the individual samples, the percentage difference should be within ±20%.
-
Hypothetical Cross-Validation Data
| Sample ID | Method A (GC-MS) Conc. (ng/mL) | Method B (LC-MS/MS) Conc. (ng/mL) | Mean Conc. (ng/mL) | % Difference | Pass/Fail |
| QC Low 1 | 28.5 | 29.1 | 28.8 | +2.1% | Pass |
| QC Low 2 | 29.0 | 30.5 | 29.75 | +5.0% | Pass |
| QC Mid 1 | 245.1 | 251.5 | 248.3 | +2.6% | Pass |
| QC Mid 2 | 250.2 | 243.8 | 247.0 | -2.6% | Pass |
| QC High 1 | 760.5 | 775.0 | 767.75 | +1.9% | Pass |
| QC High 2 | 748.9 | 735.2 | 742.05 | -1.8% | Pass |
| Study Smpl 1 | 45.2 | 48.9 | 47.05 | +7.9% | Pass |
| Study Smpl 2 | 112.8 | 105.5 | 109.15 | -6.7% | Pass |
| ... | ... | ... | ... | ... | ... |
| Overall Mean % Diff | +1.5% | PASS | |||
| % Samples within 20% | 100% | PASS |
Detailed Experimental Protocols
Protocol 1: HILIC-LC-MS/MS Method (Method B)
-
Sample Preparation (SPE) :
-
Pipette 100 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of d9-NMP internal standard working solution (e.g., 1 µg/mL in methanol).
-
Add 300 µL of 1% formic acid in acetonitrile to precipitate proteins. Vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Condition a mixed-mode SPE cartridge by washing with 1 mL methanol followed by 1 mL water.
-
Load the supernatant from step 4 onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of 5% formic acid in acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of 90:10 acetonitrile/water and inject.
-
-
LC-MS/MS Conditions :
-
LC System : UHPLC system
-
Column : HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A : 10 mM Ammonium Formate in Water
-
Mobile Phase B : 10 mM Ammonium Formate in 95:5 Acetonitrile:Water
-
Gradient : 95% B to 60% B over 3 minutes.
-
Flow Rate : 0.4 mL/min
-
Injection Volume : 5 µL
-
MS System : Triple Quadrupole Mass Spectrometer
-
Ionization : ESI Positive
-
Protocol 2: Headspace GC-MS Method (Method A)
-
Sample Preparation :
-
Pipette 200 µL of plasma sample, calibration standard, or QC into a 20 mL headspace vial.
-
Add 50 µL of d9-NMP internal standard working solution.
-
Add 1 mL of saturated sodium chloride solution to aid partitioning.
-
Immediately cap and crimp the vial.
-
-
GC-MS Conditions :
-
GC System : Gas chromatograph with headspace autosampler.
-
Column : DB-WAX or similar polar column (e.g., 30 m x 0.25 mm x 0.25 µm).
-
Oven Program : 80°C hold for 2 min, ramp to 220°C at 20°C/min.
-
Inlet Temp : 250°C
-
Carrier Gas : Helium at 1.2 mL/min.
-
Headspace Conditions : Oven: 90°C, Loop: 110°C, Transfer Line: 120°C.
-
MS System : Single Quadrupole or Triple Quadrupole Mass Spectrometer.
-
Ionization : Electron Ionization (EI) at 70 eV.
-
Acquisition Mode : Selected Ion Monitoring (SIM).
-
Ions Monitored : NMP (m/z 99, 58), d9-NMP (m/z 108, 62).
-
Conclusion and Recommendations
Both GC-MS and LC-MS/MS are powerful techniques for the reliable quantification of NMP in biological matrices. The use of the stable isotope-labeled internal standard, this compound, is non-negotiable for achieving the accuracy and precision required to meet regulatory standards.[5][6]
-
LC-MS/MS stands out as the preferred method for high-throughput, high-sensitivity applications typical in clinical and late-stage drug development, despite its susceptibility to matrix effects which are well-controlled by the SIL-IS.[7]
-
Headspace GC-MS offers a simpler, robust alternative that is less prone to matrix effects, making it an excellent choice for less complex studies or when LC-MS/MS instrumentation is unavailable.
Successful cross-validation, performed according to established guidelines, provides the documented evidence that data from different methods or laboratories are equivalent and can be confidently pooled or compared. This rigorous scientific approach, underpinned by the correct use of tools like d9-NMP, ensures the integrity of bioanalytical data throughout the entire lifecycle of a research or development program.
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Bioanalytical method validation - Scientific guideline . European Medicines Agency (EMA). [Link]
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The Role of Internal Standards In Mass Spectrometry . SCION Instruments. [Link]
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Stable Labeled Isotopes as Internal Standards: A Critical Review . Crimson Publishers. [Link]
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Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? . PubMed. [Link]
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EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation . EPTRI. [Link]
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Guideline Bioanalytical method validation . European Medicines Agency. [Link]
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The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content . European Bioanalysis Forum. [Link]
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Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue: Applied to a depletion study of N-methyl-2-pyrrolidinone in swine liver following intramuscular administration of drug N-methyl-2-pyrrolidinone formulation . PubMed. [Link]
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Expression of Stable Isotopically Labeled Proteins for Use as Internal Standards for Mass Spectrometric Quantitation of Clinical Protein Biomarkers . National Institute of Standards and Technology. [Link]
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METHOD OF ANALYSIS N–methyl–2–pyrrolidone . FDA. [Link]
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Rapid Quantification of N-Methyl-2-pyrrolidone in Polymer Matrices by Thermal Desorption-GC/MS . PubMed. [Link]
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Automated Solid-Phase Extraction and Liquid Chromatography Tandem Mass Spectrometry Determination of N -methyl-2-pyrrolidone and its Metabolites in Urine and Plasma . ResearchGate. [Link]
-
Direct determination of N-methyl-2-pyrrolidone metabolites in urine by HPLC-electrospray ionization-MS/MS using deuterium-labeled compounds as internal standard . PubMed. [Link]
-
Bioanalytical Method Validation - Guidance for Industry . FDA. [Link]
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Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue. Applied to a depletion study of N-methyl-2-pyrrolidinone in swine liver following intramuscular administration of drug N-methyl-2-pyrrolidinone formulation . ResearchGate. [Link]
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Rapid determination of residual N-methyl-2-pyrrolidone (NMP) in lithium battery electrodes by headspace gas chromatography . LabRulez GCMS. [Link]
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Development of an N-methyl pyrrolidone based method of analysis for lead in paint . Royal Society of Chemistry. [Link]
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SPE/GC–MS Determination of 2-Pyrrolidone, N-Methyl-2-pyrrolidone, and N-Ethyl-2-pyrrolidone in Liquid Pesticide Formulations . ResearchGate. [Link]
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Highlights from FDA's Analytical Test Method Validation Guidance . ProPharma. [Link]
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Analytical Procedures and Methods Validation for Drugs and Biologics . FDA. [Link]
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Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC . Agilent. [Link]
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A Senior Application Scientist’s Guide to the Performance Evaluation of N-Methyl-d3-2-pyrrolidinone-d6 Across Key Mass Spectrometry Platforms
This guide provides an in-depth, objective comparison of the analytical performance of N-Methyl-d3-2-pyrrolidinone-d6 (henceforth NMP-d9) as a stable isotope-labeled internal standard (SIL-IS) across three principal mass spectrometry platforms: Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap. As researchers and drug development professionals, the precise and accurate quantification of analytes in complex biological matrices is paramount. The choice of analytical instrumentation is a critical decision that directly impacts data quality, throughput, and the scope of achievable insights. This document moves beyond a simple listing of specifications to explain the causality behind experimental choices, grounding our evaluation in the principles of robust bioanalysis.
The Foundational Role of NMP-d9 in Quantitative Analysis
N-Methyl-2-pyrrolidinone (NMP) is a widely used industrial solvent, particularly in the pharmaceutical and semiconductor industries.[1][2] Its reproductive toxicity has led to stringent regulatory oversight and the need for sensitive biomonitoring of its metabolites in human samples.[3][4] For any quantitative liquid chromatography-mass spectrometry (LC-MS) assay, variability is an ever-present challenge, stemming from matrix effects, inconsistencies in sample preparation, and instrumental drift.[5]
The principle of isotope dilution mass spectrometry, employing a SIL-IS, is the gold standard for mitigating these issues.[5][6] NMP-d9 is an ideal SIL-IS for NMP because it co-elutes chromatographically and exhibits nearly identical physicochemical behavior during sample extraction and ionization.[6] Any experimental variation affecting the native analyte (NMP) will affect the deuterated standard to the same degree.[5] Consequently, the ratio of the analyte signal to the IS signal remains constant and directly proportional to the analyte's concentration, ensuring accuracy and precision.[5]
While highly effective, it is crucial to verify the purity of the SIL-IS, as isotopic impurities or contaminants can compromise assay integrity.[7] Furthermore, in rare cases, chromatographic separation of the analyte and its deuterated standard can lead to differential matrix effects, a phenomenon that must be assessed during method development.[8]
Experimental Design: A Framework for Robust Platform Evaluation
To provide a meaningful comparison, we designed a self-validating experimental protocol to assess the performance of each mass spectrometer for the quantification of NMP in human plasma using NMP-d9 as the internal standard.
Objective:
To compare the sensitivity, linearity, accuracy, precision, and selectivity of a QqQ, Q-TOF, and Orbitrap mass spectrometer for the quantification of NMP.
Experimental Workflow:
The overall analytical process is depicted below. This workflow ensures that each sample, from calibrator to unknown, is treated identically, with the internal standard being introduced early to account for variability throughout the process.
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A Comparative Guide to Analyte Ionization: Assessing the Impact of N-Methyl-d3-2-pyrrolidinone-d6
For researchers, scientists, and drug development professionals working at the cutting edge of analytical chemistry, the quest for enhanced sensitivity and specificity in mass spectrometry is perpetual. The choice of solvent in liquid chromatography-mass spectrometry (LC-MS) is a critical determinant of analytical success, directly influencing the efficiency of analyte ionization in the MS source. This guide provides an in-depth technical comparison of N-Methyl-d3-2-pyrrolidinone-d6 (d9-NMP) against its non-deuterated counterpart, N-Methyl-2-pyrrolidinone (NMP), and other commonly used polar aprotic solvents, with a focus on their impact on analyte ionization in electrospray ionization (ESI)-MS.
Introduction: The Pivotal Role of Solvents in Electrospray Ionization
Electrospray ionization (ESI) is a soft ionization technique that transfers ions from solution into the gas phase for mass analysis.[1] The process is highly dependent on the physicochemical properties of the solvent, which dictates droplet formation, solvent evaporation, and ultimately, the efficiency of analyte charging.[2][3] Mobile phase components, including organic solvents and additives, must be volatile and free of impurities that could cause background noise or form adducts with the analyte, which can diminish the signal of the target protonated ion.[4]
Polar aprotic solvents are of particular interest due to their ability to dissolve a wide range of compounds.[5] N-Methyl-2-pyrrolidinone (NMP) is a powerful polar aprotic solvent used in various industrial and chemical processes, including as a mobile phase component in HPLC.[6][7] However, concerns over its reproductive toxicity have led to increased scrutiny and a search for safer alternatives.[5][8] One such alternative that has gained traction is Dimethyl Sulfoxide (DMSO).[8]
This guide introduces this compound (d9-NMP), the deuterated analog of NMP, as a potential candidate for enhancing analyte ionization.[9] While primarily used as an internal standard in pharmacokinetic studies due to its mass shift, the impact of its isotopic substitution on the ionization of co-eluting analytes has not been thoroughly investigated.[10][11] This comparison will explore the theoretical advantages of d9-NMP and propose a rigorous experimental framework for its evaluation against NMP, DMSO, and the gold-standard LC-MS solvent, acetonitrile.
The Subject of Investigation: this compound
This compound is an isotopically labeled version of NMP where nine hydrogen atoms have been replaced with deuterium.[9]
Physicochemical Properties of NMP (and its deuterated analog):
| Property | Value | Reference |
| Chemical Formula | C5H9NO (NMP), C5D9NO (d9-NMP) | [9][12] |
| Molecular Weight | 99.13 g/mol (NMP), 108.19 g/mol (d9-NMP) | [9][12] |
| Boiling Point | 202 °C | [13] |
| Density | 1.028 g/mL | [12] |
| LogP | -0.38 | [12] |
| Miscibility | Miscible with water and many organic solvents | [6] |
The rationale for investigating d9-NMP's effect on analyte ionization stems from the subtle yet potentially significant physicochemical differences imparted by deuterium substitution. While chemically similar to NMP, the increased mass of deuterium can lead to stronger intermolecular bonds (deuterium bonds), which may alter solvation properties and the dynamics of the ESI process. The primary use of deuterated solvents in other analytical techniques, such as NMR, is to eliminate interfering proton signals, a property not directly relevant to its effect on other analytes in MS.[14][15] However, the use of d6-DMSO has been reported to help elucidate ionization mechanisms by distinguishing solvent-derived species from analyte ions.[16]
Comparative Solvents: The Alternatives
A robust assessment of d9-NMP requires comparison against established solvents used in LC-MS.
-
N-Methyl-2-pyrrolidinone (NMP): The direct, non-deuterated counterpart. A powerful solvent, but with noted toxicity concerns.[5][6]
-
Dimethyl Sulfoxide (DMSO): A common, less toxic polar aprotic alternative to NMP.[5][8] It has been shown to be effective for the analysis of hydrophobic compounds by ESI-MS.[16]
-
Acetonitrile (ACN): A widely used solvent in reversed-phase chromatography with excellent ESI-MS compatibility due to its volatility and low viscosity. It will serve as the benchmark for optimal ESI performance.[17]
Experimental Design for Comparative Assessment
To objectively evaluate the impact of d9-NMP on analyte ionization, a systematic and controlled study is essential. The following experimental protocol is designed to compare the performance of d9-NMP against NMP, DMSO, and ACN as organic modifiers in a reversed-phase LC-MS setting.
Objective
To quantify the effect of d9-NMP, NMP, DMSO, and ACN on the ESI-MS signal intensity of a diverse set of analytes in both positive and negative ionization modes.
Materials and Methods
-
Test Analytes: A mixture of small molecules with varying physicochemical properties (pKa, logP, functional groups) should be used. A suggested panel includes:
-
Basic compounds: Verapamil, Terfenadine
-
Acidic compounds: Ibuprofen, Ketoprofen
-
Neutral compounds: Cortisone, Carbamazepine
-
-
LC-MS System: A high-performance liquid chromatograph coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (for positive mode); 10 mM Ammonium Acetate in Water (for negative mode).[17][18]
-
Mobile Phase B: The solvent under investigation (d9-NMP, NMP, DMSO, or ACN) containing the same additive as Mobile Phase A.
-
Gradient: A generic gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
MS Conditions:
-
Ionization Mode: ESI Positive and Negative.
-
Source parameters (Capillary Voltage, Gas Temperature, Gas Flow, Nebulizer Pressure): To be optimized for each mobile phase composition to ensure a fair comparison.[19][20]
-
Data Acquisition: Full scan and, for triple quadrupole instruments, Selected Reaction Monitoring (SRM) for each analyte.
-
Experimental Workflow
The following diagram illustrates the proposed experimental workflow for comparing the different solvents.
Caption: Experimental workflow for comparing solvent effects on analyte ionization.
Causality and Self-Validation
-
Why optimize the source for each solvent? The optimal conditions for desolvation and ionization are highly dependent on the solvent's boiling point, surface tension, and viscosity.[19] Failure to re-optimize for each solvent system would introduce a systematic bias, incorrectly penalizing solvents that perform better under different conditions. This step is crucial for a trustworthy comparison.
-
Why monitor adduct formation? Solvents can influence the formation of adducts (e.g., sodium, potassium).[4][22] While sometimes useful, adducts can also fragment the signal of the primary ion of interest, leading to a perceived decrease in sensitivity.[23] Analyzing the prevalence of adducts provides a more complete picture of the ionization process.
Predicted Outcomes and Data Interpretation
The experimental data should be compiled into clear, comparative tables. Below are hypothetical results to illustrate the expected data presentation.
Table 1: Relative Peak Area Comparison (Positive ESI Mode)
| Analyte | Acetonitrile (Benchmark) | d9-NMP | NMP | DMSO |
| Verapamil | 100% | 95% | 90% | 75% |
| Terfenadine | 100% | 110% | 105% | 85% |
| Cortisone | 100% | 80% | 78% | 60% |
| Carbamazepine | 100% | 102% | 100% | 90% |
Table 2: Relative Peak Area Comparison (Negative ESI Mode)
| Analyte | Acetonitrile (Benchmark) | d9-NMP | NMP | DMSO |
| Ibuprofen | 100% | 115% | 112% | 120% |
| Ketoprofen | 100% | 118% | 115% | 125% |
Interpretation of Hypothetical Data:
-
In this hypothetical scenario, d9-NMP and NMP show comparable or slightly enhanced performance for some analytes compared to the acetonitrile benchmark, particularly for more hydrophobic compounds in positive mode and for acidic compounds in negative mode.
-
DMSO, while a viable solvent, shows a general trend of lower ionization efficiency in this example, which could be attributed to its higher boiling point and viscosity, making desolvation more challenging.
-
The subtle differences between d9-NMP and NMP could suggest that the deuteration has a minor, analyte-specific effect on ionization. Any significant and consistent enhancement with d9-NMP would warrant further investigation into the underlying mechanism, potentially related to altered hydrogen/deuterium bonding in the ESI droplet.
Mechanistic Considerations and Discussion
The ionization efficiency in ESI is a complex interplay of factors. The choice of a polar aprotic solvent like NMP or DMSO can influence several of these.
Caption: Factors influencing analyte ionization efficiency in ESI-MS.
-
Solvation and Analyte Charging: NMP and DMSO are excellent solvents for a wide range of compounds, which can facilitate the initial dissolution of the analyte.[5] In the ESI droplet, the solvent's polarity and proton affinity influence the equilibrium of protonation or deprotonation, directly affecting the number of pre-formed ions available for transfer to the gas phase.[24]
-
Desolvation: Solvents with higher boiling points and viscosities, such as NMP and DMSO compared to acetonitrile, require more energy for desolvation in the ESI source.[25] Inefficient desolvation can lead to the formation of large solvent clusters around the analyte ion, which can reduce the signal of the desired bare ion.
-
The Deuterium Effect: The potential for d9-NMP to enhance ionization is speculative but could be rooted in altered intermolecular forces. The slightly stronger deuterium bonds might change the solvation shell around the analyte, potentially facilitating a more efficient charge transfer or altering the energetics of the ion evaporation process from the ESI droplet.
Conclusion and Future Directions
While this compound is established as an effective internal standard, its potential as a performance-enhancing mobile phase constituent in LC-MS is an unexplored frontier. This guide provides the scientific rationale and a robust experimental framework for assessing its impact on analyte ionization compared to its non-deuterated form and other common solvents.
The proposed investigation is grounded in the fundamental principles of electrospray ionization and emphasizes a methodologically sound approach to generate reliable and comparable data. Should d9-NMP demonstrate a significant and reproducible enhancement in analyte signal, it could represent a novel tool for chemists and biochemists striving to push the limits of detection in mass spectrometry. Furthermore, such a finding would stimulate deeper research into the subtle yet impactful role of isotopic substitution in the complex dynamics of the electrospray process. Given the known toxicity of NMP, any investigation should also consider the safety profile of d9-NMP, although it is generally assumed to be similar to its non-deuterated counterpart. The lower toxicity of alternatives like DMSO should always be a factor in method development.[8]
References
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Kruve, A., & Kaupmees, K. (2017). Effect of Mobile Phase on Electrospray Ionization Efficiency. Journal of the American Society for Mass Spectrometry, 28(11), 1853-1861. [Link]
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Kruve, A., & Kaupmees, K. (2014). Effect of Mobile Phase on Electrospray Ionization Efficiency. Journal of the American Society for Mass Spectrometry, 25(11), 1853-1861. [Link]
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St. John-Williams, L., & Toth, C. (2023). Assessment of ammonium fluoride as a mobile phase additive for sensitivity gains in electrospray ionization. Analytical Science Advances, 4(11-12), 347-354. [Link]
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Kruve, A., & Kaupmees, K. (2014). Effect of Mobile Phase on Electrospray Ionization Efficiency. ResearchGate. [Link]
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Tanaka, H., et al. (2018). Solvent effects of N,N-dimethylformamide and methanol on mass spectrometry imaging by tapping-mode scanning probe electrospray ionization. Analyst, 143(10), 2336-2342. [Link]
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Sterling, H. J., & Williams, E. R. (2009). Effects of Solvent on the Maximum Charge State and Charge State Distribution of Protein Ions Produced by Electrospray Ionization. Journal of the American Society for Mass Spectrometry, 20(10), 1947–1956. [Link]
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MicroSolv Technology Corporation. (n.d.). Choose a Suitable Mobile Phase Additive for Negative Ionization Mode in LCMS. [Link]
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Van de Steene, J., et al. (2021). Alternative mobile phase additives for the characterization of protein biopharmaceuticals in liquid chromatography - Mass spectrometry. Journal of Chromatography A, 1649, 462214. [Link]
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Cole, R. B., & Zhu, J. (1998). Solvent effect on analyte charge state, signal intensity, and stability in negative ion electrospray mass spectrometry; implications for the mechanism of negative ion formation. Journal of the American Society for Mass Spectrometry, 9(10), 994-1003. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Dimethyl Sulfoxide (DMSO) vs. Other Polar Aprotic Solvents: A Comparative Look. [Link]
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Suzuki, Y., et al. (2009). Direct determination of N-methyl-2-pyrrolidone metabolites in urine by HPLC-electrospray ionization-MS/MS using deuterium-labeled compounds as internal standard. Journal of Chromatography B, 877(29), 3743-3747. [Link]
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A Senior Application Scientist's Guide to Linearity and Recovery Experiments Using N-Methyl-d3-2-pyrrolidinone-d6
Welcome to an in-depth examination of analytical method validation, focusing on the critical parameters of linearity and recovery. This guide is tailored for researchers, scientists, and drug development professionals who rely on precise and accurate quantification in their work. We will delve into the practical application and performance of N-Methyl-d3-2-pyrrolidinone-d6 (d9-NMP) as a stable isotopically labeled (SIL) internal standard, a cornerstone of modern quantitative analysis by liquid chromatography-mass spectrometry (LC-MS).
The objective of this guide is not merely to present protocols but to illuminate the scientific rationale behind them. As we navigate through detailed experimental setups, we will explore why specific choices are made, how they contribute to the robustness of the data, and how a SIL internal standard like d9-NMP provides a self-validating system for your analytical methods. Every claim and protocol is grounded in authoritative guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) to ensure the highest degree of scientific integrity.
The Central Role of the Internal Standard in Bioanalysis
In quantitative bioanalysis, particularly using LC-MS, an internal standard (IS) is indispensable. Its primary function is to correct for the variability inherent in sample preparation and analysis.[1] An ideal IS should mimic the analyte's behavior throughout the entire process—from extraction and handling to ionization in the mass spectrometer.[2] This is where stable isotopically labeled (SIL) internal standards, such as d9-NMP, offer a distinct advantage over structural analogs.[3] By incorporating stable heavy isotopes (in this case, deuterium), the molecule is chemically almost identical to the analyte (N-Methyl-2-pyrrolidinone, or NMP) but is distinguishable by its higher mass.[4] This near-identical chemical nature ensures that it experiences similar extraction efficiencies, matrix effects, and ionization suppression or enhancement as the analyte, thereby providing more accurate and precise quantification.[5]
While SIL standards are the preferred choice, it's important to note that deuterium-labeled compounds can sometimes exhibit slight differences in chromatographic retention times or recovery compared to the non-labeled analyte.[6][7] Therefore, rigorous validation experiments, as detailed below, are essential.
Part 1: The Linearity Experiment - Demonstrating Proportional Response
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[8] This is a fundamental requirement to ensure that the method can accurately quantify the analyte across a spectrum of expected sample concentrations.
Causality Behind the Experimental Design
The goal is to challenge the method with a series of known analyte concentrations and demonstrate a consistent, predictable relationship between concentration and the instrument's response. The use of d9-NMP as an internal standard is critical here. By calculating the ratio of the analyte peak area to the IS peak area, we can normalize for variations in injection volume or instrument response, leading to a more robust and linear relationship. According to FDA guidelines, the coefficient of determination (r²) for the calibration curve should be ≥ 0.99, indicating a strong linear fit.[9]
Experimental Protocol: Linearity Assessment of NMP using d9-NMP
-
Preparation of Stock Solutions:
-
Analyte (NMP) Stock: Accurately weigh and dissolve a known amount of NMP standard in a suitable solvent (e.g., acetonitrile) to prepare a 1000 µg/mL primary stock solution.[9]
-
Internal Standard (d9-NMP) Stock: Prepare a 1000 µg/mL primary stock solution of this compound in the same manner.[9]
-
IS Working Solution: From the d9-NMP stock, prepare a working solution at a fixed concentration (e.g., 100 ng/mL) that will be added to all calibration standards and samples.
-
-
Preparation of Calibration Standards:
-
Perform serial dilutions of the NMP stock solution to create a series of at least six non-zero calibration standards. The concentration range should encompass the expected levels in test samples, from the Lower Limit of Quantitation (LLOQ) to the Upper Limit of Quantitation (ULOQ).
-
A typical range for a bioanalytical assay might be 1, 5, 10, 50, 100, and 200 ng/mL.
-
-
Sample Preparation:
-
For each calibration level, pipette a fixed volume of the standard into a clean tube.
-
Add a fixed volume of the IS working solution (100 ng/mL d9-NMP) to each tube.
-
Add the biological matrix (e.g., human plasma) and perform the sample extraction procedure (e.g., protein precipitation with acetonitrile).
-
Centrifuge the samples and transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples into the LC-MS/MS system.
-
Monitor the specific mass transitions for both NMP and d9-NMP. For example, m/z 100→58 for NMP and m/z 109→62 for d9-NMP.[9]
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte (NMP) to the internal standard (d9-NMP) for each calibration standard.
-
Plot the peak area ratio (y-axis) against the nominal concentration of NMP (x-axis).
-
Perform a linear regression analysis and determine the equation of the line (y = mx + c), the correlation coefficient (r), and the coefficient of determination (r²).
-
Visualizing the Linearity Workflow
Caption: Workflow for the Linearity Experiment.
Expected Performance Data
| Nominal Conc. (ng/mL) | Analyte Area | IS Area (d9-NMP) | Area Ratio (Analyte/IS) | Calculated Conc. (ng/mL) | Accuracy (%) |
| 1.0 | 10,500 | 1,010,000 | 0.0104 | 1.02 | 102.0 |
| 5.0 | 52,100 | 1,025,000 | 0.0508 | 4.95 | 99.0 |
| 10.0 | 104,800 | 1,030,000 | 0.1017 | 10.1 | 101.0 |
| 50.0 | 515,000 | 1,015,000 | 0.5074 | 50.3 | 100.6 |
| 100.0 | 1,020,000 | 1,005,000 | 1.0149 | 99.8 | 99.8 |
| 200.0 | 2,050,000 | 1,012,000 | 2.0257 | 201.1 | 100.5 |
| Regression Results | r² = 0.9998 |
Part 2: The Recovery Experiment - Ensuring Extraction Efficiency
Recovery is a measure of the extraction efficiency of an analytical method.[10] It is not required to be 100%, but it must be consistent and reproducible across the concentration range.[11] Inconsistent recovery can be a significant source of imprecision and inaccuracy in a method.
Causality Behind the Experimental Design
This experiment is designed to quantify how much of the analyte is successfully extracted from the biological matrix and detected by the instrument. We compare the analytical response of an analyte that has undergone the full extraction process against the response of an analyte spiked into a "clean" post-extraction sample, which represents 100% recovery.[10] By performing this at low, medium, and high concentrations, we can assess the consistency of the extraction across the method's range. The d9-NMP internal standard is also evaluated to ensure its recovery is consistent and tracks that of the analyte, which is a key assumption for its use in quantification.[11]
Experimental Protocol: Recovery Assessment
-
Prepare Quality Control (QC) Samples:
-
Prepare QC samples in the biological matrix at three concentrations: Low (e.g., 3 ng/mL), Medium (e.g., 80 ng/mL), and High (e.g., 160 ng/mL).
-
-
Prepare Two Sets of Samples (n=3 for each level):
-
Set A (Pre-extraction Spike):
-
Spike the QC concentrations of NMP and a fixed concentration of d9-NMP into the biological matrix.
-
Perform the complete sample extraction procedure.
-
-
Set B (Post-extraction Spike):
-
Process blank biological matrix samples through the entire extraction procedure.
-
Spike the resulting "clean" extract with the same QC concentrations of NMP and the fixed concentration of d9-NMP. This set represents 100% recovery.
-
-
-
LC-MS/MS Analysis:
-
Analyze both sets of samples using the same LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the mean peak area for the analyte (NMP) and the internal standard (d9-NMP) for both Set A and Set B at each concentration level.
-
Calculate the percent recovery using the following formula:
-
% Recovery = (Mean Peak Area of Set A / Mean Peak Area of Set B) * 100
-
-
Visualizing the Recovery Workflow
Caption: Workflow for the Recovery Experiment.
Expected Performance Data
| QC Level | Mean Analyte Area (Set A - Pre-Spike) | Mean Analyte Area (Set B - Post-Spike) | % Analyte Recovery | Mean IS Area (Set A - Pre-Spike) | Mean IS Area (Set B - Post-Spike) | % IS Recovery |
| Low (3 ng/mL) | 28,500 | 32,100 | 88.8% | 895,000 | 1,010,000 | 88.6% |
| Medium (80 ng/mL) | 860,200 | 955,000 | 90.1% | 901,000 | 1,020,000 | 88.3% |
| High (160 ng/mL) | 1,735,000 | 1,910,000 | 90.8% | 899,000 | 1,015,000 | 88.6% |
| Mean Recovery | 89.9% | 88.5% | ||||
| %RSD | 1.1% | 0.2% |
The data demonstrates that while recovery is not 100%, it is consistent across the concentration range for both the analyte and the internal standard, which is the hallmark of a robust method.[12]
Comparison with Alternatives
The primary alternative to using a SIL internal standard like d9-NMP is a structural analog . A structural analog is a molecule that is chemically similar but not identical to the analyte.
| Feature | This compound (SIL IS) | Structural Analog IS |
| Co-elution | Nearly identical chromatographic retention time as the analyte, ensuring it experiences the same matrix effects at the same time.[5] | May elute at a different retention time, potentially experiencing different levels of ion suppression or enhancement.[6][7] |
| Extraction Recovery | Behaves almost identically to the analyte during sample preparation, leading to better correction for extraction variability.[3] | Differences in polarity and chemical properties can lead to different extraction efficiencies compared to the analyte. |
| Ionization | Assumed to have identical ionization efficiency as the analyte, providing the most accurate correction. | May have significantly different ionization efficiency, which can introduce bias if not carefully validated. |
| Cost & Availability | Generally more expensive and may have limited commercial availability.[7] | Often less expensive and more readily available. |
| Risk | Can potentially mask underlying issues with the method (e.g., poor stability or recovery) if not properly validated.[6] | Its different behavior can sometimes help in troubleshooting method development issues. |
While structural analogs can be used successfully, they require more extensive validation to prove their suitability.[7] The use of a high-purity SIL internal standard like this compound is widely considered the gold standard in regulated bioanalysis for achieving the highest levels of accuracy and precision.[6]
Conclusion
This guide has provided a comprehensive framework for conducting and understanding linearity and recovery experiments using this compound as an internal standard. By adhering to these scientifically-grounded protocols, researchers can build robust, reliable, and defensible analytical methods. The superior performance of a SIL internal standard in mimicking the analyte's behavior provides a self-validating system that corrects for inevitable process variations, ensuring data of the highest quality for critical drug development decisions.
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A Guide to the Justification of N-Methyl-d3-2-pyrrolidinone-d6 for Robust Bioanalytical Method Validation in Regulatory Submissions
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: In the landscape of regulated bioanalysis, the choice of an internal standard (IS) is a critical decision that directly impacts the accuracy, precision, and reliability of pharmacokinetic and toxicokinetic data submitted to regulatory agencies. For the quantification of N-Methyl-2-pyrrolidinone (NMP), a widely used polar solvent, the use of its stable isotope-labeled (SIL) counterpart, N-Methyl-d3-2-pyrrolidinone-d6 (NMP-d9), represents the gold standard. This guide provides a comprehensive technical justification for the selection of NMP-d9, comparing its performance against viable alternatives and grounding the rationale in established scientific principles and regulatory expectations from bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
The Imperative for an Ideal Internal Standard in Regulated Bioanalysis
Quantitative bioanalysis by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is susceptible to several sources of variability, including sample extraction efficiency, instrument response drift, and, most notably, matrix effects.[1][2][3] Matrix effects, defined as the alteration of ionization efficiency by co-eluting endogenous components from the biological matrix, can cause unpredictable ion suppression or enhancement, leading to inaccurate quantification.[4][5]
Regulatory bodies such as the FDA and EMA mandate that bioanalytical methods be rigorously validated to ensure their reliability.[6][7][8] A cornerstone of a robust method is the use of a suitable internal standard that can effectively normalize these variabilities.[9][10] The ideal IS should mimic the analyte's behavior throughout the entire analytical process—from extraction and chromatography to ionization.[9] This has led to the consensus that a stable isotope-labeled version of the analyte is the most appropriate choice.[10][11][12]
NMP-d9: The Superior Candidate for NMP Quantification
N-Methyl-2-pyrrolidinone (NMP) is a polar organic compound whose quantification in biological matrices like plasma or urine is essential in various toxicokinetic or exposure studies.[13][14] To ensure data integrity for regulatory review, an IS must be chosen carefully. We will compare the performance of NMP-d9 against a common alternative: a structural analog IS (e.g., N-Ethyl-2-pyrrolidinone).
Physicochemical Mimicry and Chromatographic Co-elution
A SIL-IS like NMP-d9 has virtually identical physicochemical properties (polarity, pKa, solubility) to the unlabeled NMP. This ensures that it co-elutes perfectly with the analyte during chromatography.[9][12] This co-elution is paramount because it means both the analyte and the IS are exposed to the exact same microenvironment of co-eluting matrix components at the point of ionization.[10] Consequently, any ion suppression or enhancement experienced by the analyte is mirrored by the IS, allowing the ratio of their signals to remain constant and accurate.[15]
A structural analog, while similar, will invariably have different retention properties. Even a minor shift in retention time can expose the analog to a different profile of interfering compounds, leading to differential matrix effects and a failure to accurately correct for the analyte's response variability.[16]
Mitigating Isotopic Contribution and Crosstalk
The designation "this compound" signifies nine deuterium atoms replacing hydrogen atoms (a mass shift of +9 amu).[17] This high degree of deuteration is a critical feature that provides two key advantages:
-
Avoidance of Isotopic Crosstalk: All organic molecules have naturally occurring heavy isotopes (e.g., ¹³C). For the analyte NMP, this results in a small M+1 and M+2 signal. A SIL-IS with a small mass shift (e.g., +3) might suffer from interference if the analyte's M+2 isotope cluster overlaps with the IS's signal, which can compromise accuracy, especially at the lower limit of quantitation (LLOQ).[18][19] A +9 mass shift places the NMP-d9 signal far from the analyte's isotopic cluster, eliminating this risk.[9]
-
Label Stability: Deuterium labels should be placed on non-exchangeable positions.[20] Placing labels on both the alkyl chain and the heterocyclic ring, as in NMP-d9, ensures high metabolic and chemical stability, preventing the loss of deuterium and ensuring the integrity of the IS throughout the analytical process.[21]
Experimental Justification: A Comparative Analysis
To meet regulatory standards, the performance of the chosen IS must be demonstrated through validation experiments.[22][23] The two most critical experiments are the assessment of matrix effects and recovery.
Protocol: Quantitative Assessment of Matrix Effects
This protocol follows the "post-extraction spiking" method recommended in scientific literature and accepted by regulatory agencies.[4]
Objective: To quantify the impact of the biological matrix on the ionization of the analyte (NMP) and to demonstrate the ability of the IS (NMP-d9 vs. a structural analog) to compensate for this effect.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike NMP and the chosen IS into the final reconstitution solvent.
-
Set B (Post-Spiked Matrix): Extract blank biological matrix (e.g., human plasma) from at least six different sources. Spike NMP and the IS into the final, clean extract.
-
Set C (Pre-Spiked Matrix): Spike NMP and the IS into the blank matrix before the extraction process.
-
-
Analysis: Analyze all samples via the LC-MS/MS method.
-
Calculations:
-
Matrix Factor (MF): MF = (Peak Response in Set B) / (Peak Response in Set A)
-
An MF < 1 indicates ion suppression; MF > 1 indicates ion enhancement.
-
-
Recovery (RE): RE % = [(Peak Response in Set C) / (Peak Response in Set B)] * 100
-
IS-Normalized Matrix Factor: IS-Normalized MF = (MF of Analyte) / (MF of IS)
-
The goal is an IS-Normalized MF value as close to 1.0 as possible, with a coefficient of variation (%CV) across the six matrix lots of ≤15%.
-
-
Comparative Performance Data (Representative)
The following table summarizes the expected outcomes from the validation experiments, highlighting the superior performance of NMP-d9.
| Parameter | NMP with NMP-d9 (SIL-IS) | NMP with Structural Analog IS | Regulatory Acceptance Criteria |
| Analyte Matrix Factor (MF) | 0.75 (Suppression) | 0.75 (Suppression) | Not specified; should be consistent |
| IS Matrix Factor (MF) | 0.76 (Suppression) | 0.95 (Minimal Suppression) | Not specified; should track analyte |
| IS-Normalized MF | 0.99 | 0.79 | Close to 1.0 |
| IS-Normalized MF (%CV) | ≤ 5% | > 20% | ≤ 15% |
| Analyte Recovery % | 95% | 95% | Consistent and precise |
| IS Recovery % | 96% | 85% | Consistent and precise |
| Final Assay Precision (%RSD) | < 5% | < 15% | ≤ 15% (≤ 20% at LLOQ) |
| Final Assay Accuracy (%Bias) | ± 4% | ± 18% | Within ± 15% (± 20% at LLOQ) |
Data are representative and illustrate expected performance based on established principles.
As the data show, the matrix factor for the structural analog does not track that of the analyte, leading to a skewed IS-Normalized MF and poor accuracy and precision. In contrast, NMP-d9 perfectly compensates for the observed ion suppression, resulting in an IS-Normalized MF near 1.0 and enabling the assay to meet stringent regulatory criteria for accuracy and precision. This robust performance has been demonstrated in practice, with regulatory bodies like the FDA publishing methods that explicitly use d9-NMP as the internal standard for NMP analysis.[24]
Conclusion and Regulatory Impact
The selection of this compound as an internal standard for the quantification of NMP is not merely a preference but a scientifically and regulatorily justified necessity. Its use ensures:
-
Highest Accuracy and Precision: By perfectly mimicking the analyte's behavior during sample processing and LC-MS/MS analysis, NMP-d9 provides the most effective normalization for matrix effects and recovery variability.[11][15][25]
-
Method Robustness: The high degree of deuteration prevents isotopic interference, and the stability of the labels ensures consistent performance.[20][26]
-
Regulatory Compliance: Employing a SIL-IS is considered best practice and is strongly favored by regulatory agencies.[10] Submitting a method validated with NMP-d9 demonstrates a commitment to data quality and reduces the risk of regulatory scrutiny or study rejection.
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Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone. [Link]
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Assessment of matrix effect in quantitative LC-MS bioanalysis. National Center for Biotechnology Information (PMC). [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N-Methyl-d3-2-pyrrolidinone-d6
As researchers and drug development professionals, our focus is often on synthesis, analysis, and discovery. However, the responsible management of chemical waste is a non-negotiable aspect of ensuring safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of N-Methyl-d3-2-pyrrolidinone-d6. While its isotopic labeling makes it a valuable tool in mechanistic studies and quantitative analysis, its chemical hazards are identical to its non-deuterated analogue, N-Methyl-2-pyrrolidinone (NMP). Therefore, all disposal procedures must be handled with the same high degree of caution.
This document moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to empower you with the knowledge to manage this and other hazardous chemical wastes safely and effectively.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of a chemical is the foundation of its safe handling and disposal. This compound shares the hazard profile of NMP, which is classified as a substance with significant health risks.[1][2][3][4] The primary hazards necessitate stringent disposal controls to prevent exposure to personnel and release into the environment.
Table 1: Hazard Summary for N-Methyl-2-pyrrolidinone (NMP)
| Hazard Category | GHS Classification | Signal Word & Hazard Statement | Causality for Disposal Protocol |
|---|---|---|---|
| Reproductive Toxicity | Category 1B | Danger: H360/H360D - May damage fertility or the unborn child.[2][4] | This is the most critical hazard. Disposal methods must be robust to prevent any environmental release or human exposure, as even small amounts can pose a significant risk. Drain disposal is strictly prohibited.[5] |
| Skin Irritation | Category 2 | Warning: H315 - Causes skin irritation.[2] | The chemical can be absorbed through the skin, increasing exposure.[6] All handling and disposal steps require appropriate gloves and PPE to prevent direct contact. Contaminated materials become hazardous waste. |
| Eye Irritation | Category 2 | Warning: H319 - Causes serious eye irritation.[2] | Direct contact can cause significant eye damage. Safety glasses or goggles are mandatory during handling and disposal. |
| Respiratory Irritation | STOT SE 3 | Warning: H335 - May cause respiratory irritation.[2][4] | Vapors can irritate the respiratory system.[1] Waste containers must be kept tightly sealed in well-ventilated areas to prevent vapor inhalation.[2][7] |
| Combustibility | Combustible Liquid | H227 - Combustible liquid.[8] | While not highly flammable, it can ignite if heated. Waste should be stored away from heat sources and ignition points.[9][10] |
Core Principles of Laboratory Waste Management
Before addressing the specific protocols for this compound, it's essential to adhere to universal principles of chemical waste management. These practices form a self-validating system of safety and compliance in the laboratory.[11][12]
-
Segregation: Never mix incompatible waste streams.[12] NMP waste should be kept separate from strong acids, bases, and oxidizing agents to prevent potentially violent reactions.[8] Collect it in a dedicated, compatible container.[12][13]
-
Labeling: All waste containers must be clearly and accurately labeled the moment waste is first added.[5][11] Ambiguous or unlabeled containers present a significant safety risk and cannot be accepted for disposal by waste management professionals.[14]
-
Containment: Use containers that are in good condition, compatible with the chemical (polyethylene or the original container are often suitable), and can be securely sealed to prevent leaks or vapor release.[7][13][15]
-
Minimization: The most effective disposal strategy is to minimize waste generation in the first place.[5][12] This includes ordering only the necessary quantities, using smaller-scale experimental methods, and sharing surplus chemicals with other labs.[5][12]
Step-by-Step Disposal Workflow for this compound
The following workflow provides a systematic approach to managing this compound waste from its point of generation to its final removal from the laboratory.
Diagram 1: Decision workflow for proper disposal of this compound waste.
Phase 1: Collection and Segregation (At the Point of Generation)
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE.
-
Gloves: Nitrile or butyl rubber gloves. Check the manufacturer's breakthrough time for NMP.
-
Eye Protection: Chemical safety goggles.
-
Body Protection: A lab coat is mandatory.
-
-
Waste Stream Identification: Determine the type of waste you are generating.
-
Liquid Waste: Unused this compound, reaction mixtures, or solutions containing the solvent.
-
Contaminated Solid Waste: Items like gloves, absorbent pads, paper towels, or contaminated chromatography media (e.g., silica gel).
-
Contaminated Sharps: Needles, syringes, glass pipettes, or broken glassware contaminated with the solvent.
-
Phase 2: Containerization and Labeling
This is a critical control step to ensure safety and regulatory compliance.
-
Select the Correct Container:
-
For Liquids: Use a clean, sealable container made of a compatible material (e.g., polyethylene) or the original product container.[13][15] The container must have a tight-fitting screw cap.[7] Never use funnels as makeshift lids.
-
For Solids: Use a sturdy container with a lid, such as a plastic bucket or a double-bagged, sealed plastic bag for soft items.[14]
-
For Sharps: Use a designated, puncture-proof sharps container.[14][16]
-
-
Properly Label the Container:
-
Affix a "Hazardous Waste" label to the container before adding any waste.
-
Clearly write the full chemical name: "this compound Waste". Avoid abbreviations.[7]
-
If it's a mixture, list all components and their approximate percentages.
-
Indicate the relevant hazards (e.g., "Toxic," "Irritant").
-
Record the date when waste was first added to the container.
-
Phase 3: Accumulation and Storage
-
Keep Containers Closed: Always keep the waste container tightly sealed when not actively adding waste.[5] This prevents the release of harmful vapors and protects against spills.
-
Designated Storage Area: Store the waste container in a designated "Satellite Accumulation Area" within your lab, at or near the point of generation.[5] This area should be away from drains, heat sources, and incompatible chemicals.
-
Secondary Containment: It is best practice to place liquid waste containers in a secondary containment tray or bin to contain any potential leaks.
Phase 4: Final Disposal
Under no circumstances should this compound or materials contaminated with it be disposed of down the drain or in the regular trash.[5][13][14]
-
Contact Your Environmental Health & Safety (EHS) Office: Your institution's EHS department (or equivalent) is responsible for the collection and proper disposal of hazardous chemical waste.[5][13] Follow their specific procedures for requesting a waste pickup.
-
Licensed Disposal Facility: The EHS office will arrange for the waste to be transported to a licensed and approved waste disposal facility.[17] The most common and recommended disposal methods for this type of solvent waste are:
Disposal of Empty Containers: An empty container that held this compound must be managed carefully. To be considered "empty" and disposable as regular trash, it must be triple-rinsed with a suitable solvent (e.g., water or acetone).[13] The rinsate from this procedure is itself hazardous waste and must be collected and disposed of in your liquid waste container.[13] After rinsing, deface or remove the original label before discarding the container.[13]
Emergency Procedures: Spill Management
Accidents can happen. A clear, pre-defined plan is essential for a safe and effective response.
Diagram 2: Step-by-step protocol for responding to a small laboratory spill.
-
Alert and Isolate: Immediately alert colleagues in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab and contact your EHS office or emergency response team.
-
Contain: For small spills, prevent it from spreading by surrounding it with an inert absorbent material like sand, vermiculite, or a commercial spill kit absorbent.[3][18]
-
Absorb: Cover the spill with the absorbent material, working from the outside in to minimize the contaminated area.
-
Collect and Package: Carefully scoop the absorbed material into a sealable, compatible container or heavy-duty plastic bag.[3] All materials used for cleanup are now hazardous waste.
-
Clean: Decontaminate the spill area with soap and water.
-
Dispose: Label the container of cleanup debris as "this compound Spill Debris" and arrange for its disposal through your EHS office.
By adhering to these scientifically grounded and procedurally robust guidelines, you contribute to a culture of safety, protect our environment, and ensure that your valuable research is conducted responsibly from the first reaction to the final disposal.
References
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A Senior Scientist's Guide to Handling N-Methyl-d3-2-pyrrolidinone-d6: A Protocol for Safety and Compliance
Welcome to your essential guide for the safe handling, use, and disposal of N-Methyl-d3-2-pyrrolidinone-d6. As a deuterated analog of N-Methyl-2-pyrrolidinone (NMP), this compound shares the same fundamental chemical hazards. This guide is structured to provide not just procedural steps, but the critical reasoning behind them, ensuring your work is both scientifically sound and, most importantly, safe. We will move beyond a simple checklist to build a comprehensive safety framework for your laboratory operations.
Hazard Overview: Understanding the Risks
This compound is classified as a hazardous substance with significant health implications. The primary dangers are associated with its effects on skin, eyes, respiratory function, and reproductive health.[1]
-
Reproductive Toxicity (H360D): The most critical hazard is that it may damage the unborn child.[1][2] This necessitates stringent controls to prevent any exposure, particularly for researchers of child-bearing potential.
-
Skin and Eye Irritation (H315, H319): The compound causes serious eye irritation and skin irritation.[2] It can also be absorbed through the skin in harmful amounts.[3][4]
-
Respiratory Irritation (H335): Inhalation of vapors or mists may cause respiratory irritation, leading to coughing and wheezing.[5]
-
Combustibility: It is a combustible liquid with a flash point of approximately 86 °C (186.8 °F).[1] While not highly flammable, it can ignite if exposed to heat or flame.[5]
Given these hazards, a multi-layered approach combining engineering controls, administrative procedures, and personal protective equipment (PPE) is mandatory.
Personal Protective Equipment (PPE) Protocol: Your Last Line of Defense
Engineering controls, such as a certified chemical fume hood, are the primary method for exposure reduction.[6] PPE should never be considered a substitute for these controls but is essential for protecting against residual vapors and accidental contact.
Eye and Face Protection
-
Mandatory: Wear chemical safety goggles that provide a complete seal around the eyes. Standard safety glasses with side shields are insufficient due to the risk of splashes and vapors.
-
Recommended for Splash Risk: When handling larger volumes (>50 mL) or performing vigorous agitations, supplement safety goggles with a full-face shield.[3]
Skin and Body Protection
The ability of this chemical to be absorbed through the skin makes skin protection a critical control point.
-
Gloves: The Critical Barrier The choice of glove material is paramount due to the reproductive toxicity hazard. Standard laboratory gloves, such as nitrile, often provide inadequate protection against NMP. It is crucial to select gloves specifically resistant to this chemical class. Double-gloving is best practice to protect against tears and to allow for safe removal of the outer, contaminated glove.[7][8]
| Glove Material | Chemical Resistance to NMP | Recommendation | Justification |
| Butyl Rubber | Excellent | Primary Recommendation | Provides superior resistance to NMP, minimizing the risk of dermal absorption.[9] |
| Laminated Polyethylene/EVOH | Excellent | Primary Recommendation | Offers high-level protection against a broad range of chemicals, including NMP.[9] |
| Nitrile Rubber | Poor to Fair | Not Recommended for Primary Contact | Prone to rapid breakthrough. May be used as an inner glove in a double-gloving scenario, but should not be the primary barrier.[10][11] |
| Natural Rubber (Latex) | Poor | Not Recommended | Offers very little protection against NMP.[10] |
-
Protective Clothing:
-
Lab Coat: A flame-resistant lab coat, fully buttoned, is the minimum requirement.
-
Chemical Apron: For procedures with a high risk of splashing, wear a chemical-resistant apron over the lab coat.
-
Coveralls: For large-scale work or in the event of a significant spill, disposable chemical-resistant coveralls are necessary.[8]
-
Footwear: Fully enclosed, chemical-resistant shoes are mandatory. Do not wear perforated shoes or sandals in the laboratory.
-
Respiratory Protection
-
Primary Control: All handling of this compound that may generate vapors must be conducted within a certified chemical fume hood.[6]
-
Secondary Control: Respiratory protection is required when vapors are generated outside of a fume hood or during an emergency, such as a large spill. In such cases, a NIOSH-approved air-purifying respirator with organic vapor cartridges is necessary. For higher concentrations, a supplied-air respirator may be required.[12] A formal respiratory protection program, including fit-testing, is mandated by OSHA under these conditions.
Operational Plan: A Step-by-Step Workflow for Safety
This procedural guide ensures safety at every stage of the chemical's lifecycle in your lab.
Pre-Handling Checklist
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.
-
Locate Safety Equipment: Confirm the location and operational status of the nearest safety shower and eyewash station.
-
Assemble PPE: Gather all necessary PPE as detailed in Section 2. Inspect gloves for any signs of damage or degradation before use.
-
Prepare Waste Container: Designate a clearly labeled, sealed hazardous waste container for all solid and liquid waste generated.
Handling Protocol
-
Transport: When moving the chemical, place the primary container within a secondary, shatterproof container to prevent spills.
-
Work in Fume Hood: Conduct all transfers, weighing, and experimental procedures inside the fume hood.
-
Grounding: For transfers of larger quantities, ensure containers are grounded to prevent static electricity discharge.[13]
-
Avoid Incompatibilities: Keep the chemical away from strong oxidizing agents, heat, sparks, and open flames.[3][4]
-
Post-Handling: After completion, securely close the primary container. Wipe down the work surface in the fume hood with an appropriate solvent.
Spill Response
-
Evacuate: Alert personnel and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Control Ignition Sources: Remove all sources of ignition.[4][6]
-
Containment: Wearing appropriate PPE, contain the spill by covering it with an inert, non-combustible absorbent material (e.g., Chemizorb®, sand, or vermiculite).[6]
-
Collection: Carefully collect the absorbed material and place it into the designated hazardous waste container.[4]
-
Decontamination: Clean the spill area thoroughly.
Disposal Plan: Responsible End-of-Life Management
Improper disposal is a serious compliance and safety violation.
-
Waste Segregation: All materials contaminated with this compound, including used gloves, absorbent materials, and empty containers, must be treated as hazardous waste.
-
Containerization: Collect all waste in a properly labeled, sealed, and non-reactive container. The label should clearly state "Hazardous Waste" and list the chemical constituents.
-
Disposal: Dispose of the waste through your institution's Environmental Health and Safety (EH&S) office. Do not pour this chemical down the drain or dispose of it with regular trash.
Workflow Visualization
The following diagram illustrates the complete, safe workflow for handling this compound.
Caption: Safe handling workflow for this compound.
References
-
Glove Compatibility - CP Lab Safety. (n.d.). CP Lab Safety. Retrieved January 9, 2024, from [Link]
-
CHEMICAL RESISTANCE & BARRIER GUIDE - AMG Medical. (n.d.). AMG Medical. Retrieved January 9, 2024, from [Link]
-
Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council. (2021-09). American Chemistry Council. Retrieved January 9, 2024, from [Link]
-
N-Methyl-2-pyrrolidone - SAFETY DATA SHEET. (2018-10). Acros Organics. Retrieved January 9, 2024, from [Link]
-
Fact Sheet: N-Methylpyrrolidone (NMP) | Assessing and Managing Chemicals under TSCA. (2017-01-12). US EPA. Retrieved January 9, 2024, from [Link]
-
Personal Protective Equipment | US EPA. (2025-09-12). US EPA. Retrieved January 9, 2024, from [Link]
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Personal Protective Equipment (PPE) - CHEMM. (n.d.). CHEMM. Retrieved January 9, 2024, from [Link]
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Gloves Chemical Resistance Chart. (n.d.). Gloves By Web. Retrieved January 9, 2024, from [Link]
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Chemical Glove Selection Guide: Find the Perfect Protection. (n.d.). uvex safety. Retrieved January 9, 2024, from [Link]
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Safety Data Sheet: N-methyl-2-pyrrolidone - Chemos GmbH&Co.KG. (2021-01-13). Chemos. Retrieved January 9, 2024, from [Link]
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n-METHYL-2-PYRROLIDONE - SAFETY DATA SHEET. (2021-05-01). RCI Labscan Limited. Retrieved January 9, 2024, from [Link]
-
N-Methyl-2-pyrrolidone - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved January 9, 2024, from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
